Product packaging for 3-(Aminomethyl)indoline(Cat. No.:CAS No. 933698-55-6)

3-(Aminomethyl)indoline

Cat. No.: B3043831
CAS No.: 933698-55-6
M. Wt: 148.20
InChI Key: RHXLQEOIUNXHAP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)indoline is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B3043831 3-(Aminomethyl)indoline CAS No. 933698-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXLQEOIUNXHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide focuses on a key derivative, 3-(aminomethyl)indoline, and its journey from a conceptual synthetic target to a valuable building block in drug discovery. We will explore the historical context of its development, delve into the fundamental synthetic strategies for its creation, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the Indoline Core

The indole ring system is a ubiquitous motif in biologically active compounds.[3][4] However, the partial reduction of the pyrrole ring to yield the indoline scaffold offers distinct advantages in drug design. The introduction of a stereocenter at the 2- and 3-positions and the departure from planarity allow for more precise three-dimensional interactions with biological targets. This has led to the development of a multitude of drugs containing the indoline core with applications as anti-tumor, anti-bacterial, and anti-inflammatory agents.[1]

The this compound structure, in particular, combines the privileged indoline scaffold with a flexible aminomethyl side chain. This side chain can act as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with protein residues. The exploration of its synthesis and properties has been a significant endeavor in the field of medicinal chemistry.

Historical Context and the Genesis of a Synthetic Target

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader exploration of indole and indoline chemistry. The synthesis of related structures, such as 3-substituted indoles and other indolines, laid the conceptual groundwork for its creation.

The likely impetus for the initial synthesis of this compound arose from the desire to explore new chemical space around the indoline core for potential biological activity. Early research into indole alkaloids and their physiological effects would have naturally led chemists to synthesize simpler, non-natural analogs to understand structure-activity relationships (SAR).

The development of robust methods for the reduction of the indole nucleus to the indoline was a critical step.[5] Historically, this transformation was challenging due to the stability of the aromatic indole ring. The advent of more effective reducing agents and catalytic hydrogenation techniques opened the door to the systematic synthesis of a wide range of indoline derivatives.[5][6]

Synthetic Pathways to this compound: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The most logical and historically relevant approach involves a two-stage process:

  • Functionalization of the Indole-3-Position: Introduction of a nitrogen-containing precursor at the 3-position of an indole ring.

  • Reduction of the Indole Nucleus: Subsequent reduction of the pyrrole ring to yield the indoline.

The following diagram illustrates the key synthetic disconnections for this compound:

G Target This compound Indole_Reduction Indole Ring Reduction Target->Indole_Reduction Key Transformation Indole_Precursor 3-Functionalized Indole Indole_Reduction->Indole_Precursor Side_Chain Side Chain Formation Indole_3_CN Indole-3-carbonitrile Side_Chain->Indole_3_CN Indole_3_CHO Indole-3-carboxaldehyde Side_Chain->Indole_3_CHO Indole_Precursor->Side_Chain Indole Indole Indole_3_CN->Indole Indole_3_CHO->Indole

Figure 1. Key synthetic strategies for this compound.

Pathway A: From Indole-3-carbonitrile

A common and efficient route to this compound begins with the readily available indole-3-carbonitrile. This pathway involves the reduction of both the nitrile group and the indole ring.

G Indole_3_CN Indole-3-carbonitrile Reduction_Step1 Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) Indole_3_CN->Reduction_Step1 Step 1 Aminomethyl_Indole 3-(Aminomethyl)indole Reduction_Step1->Aminomethyl_Indole Reduction_Step2 Indole Reduction (e.g., NaBH3CN or H2/Catalyst) Aminomethyl_Indole->Reduction_Step2 Step 2 Target This compound Reduction_Step2->Target

Figure 2. Synthetic pathway from Indole-3-carbonitrile.

This two-step reduction can sometimes be achieved in a single pot, depending on the chosen reagents and reaction conditions. Catalytic hydrogenation, for instance, can often reduce both functionalities simultaneously, though careful optimization is required to avoid over-reduction of the benzene ring.

Pathway B: From Indole-3-carboxaldehyde

An alternative pathway utilizes indole-3-carboxaldehyde as the starting material. This route involves a reductive amination to form the aminomethyl side chain, followed by the reduction of the indole ring.

G Indole_3_CHO Indole-3-carboxaldehyde Reductive_Amination Reductive Amination (e.g., NH3, H2/Catalyst or NaBH3CN) Indole_3_CHO->Reductive_Amination Step 1 Aminomethyl_Indole 3-(Aminomethyl)indole Reductive_Amination->Aminomethyl_Indole Indole_Reduction Indole Reduction (e.g., NaBH3CN or H2/Catalyst) Aminomethyl_Indole->Indole_Reduction Step 2 Target This compound Indole_Reduction->Target

Figure 3. Synthetic pathway from Indole-3-carboxaldehyde.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be synthesized in the laboratory. These are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Synthesis of this compound from Indole-3-carbonitrile

Step 1: Reduction of Indole-3-carbonitrile to 3-(Aminomethyl)indole

  • Materials:

    • Indole-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend lithium aluminum hydride (2.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve indole-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting precipitate through a pad of Celite and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indole, which can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of 3-(Aminomethyl)indole to this compound

  • Materials:

    • 3-(Aminomethyl)indole

    • Sodium cyanoborohydride (NaBH₃CN)

    • Acetic acid

  • Procedure:

    • Dissolve 3-(aminomethyl)indole (1.0 eq.) in glacial acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (2.0 eq.) portion-wise to the solution, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Basify the mixture with a concentrated NaOH solution until a pH of >10 is reached.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Synthesis via Catalytic Hydrogenation
  • Materials:

    • Indole-3-carbonitrile

    • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

    • Ethanol or Acetic acid

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve indole-3-carbonitrile (1.0 eq.) in ethanol or acetic acid.

    • Add the hydrogenation catalyst (5-10 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen.

    • Filter the catalyst through a pad of Celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If acetic acid was used as the solvent, neutralize the residue with a base and extract the product.

    • Purify the crude product by column chromatography or distillation under reduced pressure.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂[7]
Molecular Weight148.21 g/mol [7]
IUPAC Name(2,3-dihydro-1H-indol-3-yl)methanamine[7]
CAS Number933698-55-6[7]

Conclusion and Future Directions

The synthesis of this compound represents a confluence of fundamental organic chemistry principles and the drive to create novel molecular architectures for drug discovery. While the precise moment of its first creation may be lost to the annals of chemical history, its importance as a synthetic building block is undeniable. The synthetic routes outlined in this guide, rooted in the established chemistry of indoles and their reduction, provide a robust framework for its preparation.

Future research in this area will likely focus on the development of more efficient, enantioselective syntheses of this compound and its derivatives. The application of modern catalytic methods, including asymmetric hydrogenation and transfer hydrogenation, will be crucial in accessing chiral versions of this scaffold for the development of next-generation therapeutics. The continued exploration of the biological activities of compounds derived from this compound promises to yield new and valuable medicines.

References

physicochemical properties of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic molecule featuring a bicyclic indoline scaffold and a primary aminomethyl substituent. This structure presents two key basic centers, making its physicochemical profile, particularly its ionization state (pKa), lipophilicity (logP), and solubility, critical determinants of its behavior in biological and chemical systems. As a building block in medicinal chemistry, understanding these core properties is paramount for its application in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive analysis of the known and predicted , details authoritative experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline ring system is a privileged scaffold in drug discovery, serving as the core of numerous biologically active compounds. Its rigid, three-dimensional structure provides a defined orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic placement of an aminomethyl group at the 3-position introduces a basic, hydrogen-bond-donating functional group, crucial for forming salt bridges and other key interactions within receptor binding pockets. The resulting molecule, this compound, is therefore a valuable intermediate for constructing more complex molecules with potential applications as monoamine oxidase inhibitors, serotonin modulators, and other CNS-active agents.[1] A thorough characterization of its fundamental physicochemical properties is the foundational step in its rational application.

Core Physicochemical Properties

The properties of this compound dictate its handling, reactivity, and behavior in both in vitro and in vivo settings. While extensive experimental data is not publicly available, a combination of computed properties and data from its dihydrochloride salt form provides a strong predictive profile.

PropertyValue / DescriptionSource
IUPAC Name 2,3-dihydro-1H-indol-3-ylmethanaminePubChem[2]
Synonyms Indolin-3-ylmethanaminePubChem[2]
CAS Number 933698-55-6PubChem[2]
Molecular Formula C₉H₁₂N₂PubChem[2]
Molecular Weight 148.20 g/mol PubChem[2]
Appearance The dihydrochloride salt is a white to brown solid.[3]American Elements[3]
XLogP3 (Computed) 0.8PubChem[2]
pKa (Predicted) Dibasic; expected pKa values for the aliphatic primary amine (~9-10) and the aromatic secondary amine (~4-5).N/A
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Polar Surface Area 38.1 ŲPubChem[2]
Melting/Boiling Point Not available in public databases.N/A

In-Depth Analysis of Key Properties

The interplay between a molecule's acidity, lipophilicity, and solubility governs its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME_Properties cluster_fundamental Fundamental Physicochemical Properties cluster_adme Drug Development Suitability (ADME) pKa pKa (Ionization) Solubility Solubility (Aqueous) pKa->Solubility influences Absorption Absorption (e.g., Gut Permeability) pKa->Absorption affects Binding Target Binding pKa->Binding critical for logP logP (Lipophilicity) logP->Solubility inversely related logP->Absorption governs Distribution Distribution (e.g., Blood-Brain Barrier) logP->Distribution predicts Solubility->Absorption enables Formulation Formulation Potential Solubility->Formulation determines pKa_Workflow start Start prep Prepare standardized acid titrant (e.g., 0.1 M HCl) start->prep sample Accurately weigh compound and dissolve in water/co-solvent prep->sample calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) sample->calibrate titrate Titrate sample with acid, recording pH after each addition calibrate->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine equivalence points from the titration curve plot->analyze calculate Calculate pKa values (pH at half-equivalence points) analyze->calculate end End calculate->end logP_Workflow start Start saturate Pre-saturate n-octanol with water and water with n-octanol start->saturate prepare_sol Prepare stock solution of compound in one phase (e.g., water) saturate->prepare_sol mix Combine known volumes of both phases and the stock solution in a vessel prepare_sol->mix equilibrate Agitate vessel at constant temp (e.g., 2-24h) to reach equilibrium mix->equilibrate separate Separate the two phases, typically by centrifugation equilibrate->separate analyze Determine concentration of compound in both the aqueous and octanol phases (e.g., by HPLC-UV) separate->analyze calculate Calculate logP = log([C]octanol / [C]water) analyze->calculate end End calculate->end

References

A Comprehensive Technical Guide to 3-(Aminomethyl)indoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(Aminomethyl)indoline, a pivotal heterocyclic building block in medicinal chemistry. We will explore its chemical identity, synthesis, reactivity, and critical role as a scaffold in the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer insights into the strategic considerations behind its use in drug design and development.

Core Chemical Identity

This compound, also known by its IUPAC name (2,3-dihydro-1H-indol-3-yl)methanamine, is a bicyclic molecule featuring a benzene ring fused to a pyrrolidine ring.[1][2] The presence of a primary amine on a methyl substituent at the 3-position of the indoline core makes it a versatile intermediate for chemical elaboration.

Table 1: Key Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 933698-55-6[1]
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.20 g/mol [1]
IUPAC Name (2,3-dihydro-1H-indol-3-yl)methanamine[1]
Canonical SMILES C1C(C2=CC=CC=C2N1)CN[1]

The indoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3][4] Its three-dimensional, non-planar structure is a key feature that allows for the presentation of substituents in distinct vectors, enabling precise interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a topic of significant interest, with various methods developed to achieve this core structure. A common strategic approach involves the functionalization of the indole ring, followed by reduction.

Synthetic Strategies: A Conceptual Overview

The introduction of a functional group at the C3 position of an indole precursor is a cornerstone of many synthetic routes. This is often achieved through electrophilic substitution reactions, leveraging the electron-rich nature of the indole nucleus.[5]

A generalized workflow for the synthesis of 3-substituted indolines is depicted below. The choice of protecting group on the indole nitrogen is critical for directing the regioselectivity of the initial functionalization and for modulating the reactivity of the indole ring.

Diagram 1: Generalized Synthetic Workflow for 3-Substituted Indolines

G Indole Indole ProtectedIndole N-Protected Indole Indole->ProtectedIndole Protection FunctionalizedIndole C3-Functionalized Indole ProtectedIndole->FunctionalizedIndole C3-Electrophilic Substitution ReducedIndoline C3-Functionalized Indoline FunctionalizedIndole->ReducedIndoline Reduction of Pyrrole Ring FinalProduct This compound Derivative ReducedIndoline->FinalProduct Deprotection / Functional Group Interconversion

A conceptual workflow for the synthesis of this compound derivatives.

Reactivity of the Aminomethyl Group

The primary amine of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. This allows for the facile introduction of diverse functionalities, a key consideration in the generation of compound libraries for drug screening. Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Role in Drug Discovery and Medicinal Chemistry

The indoline core is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.[2] Derivatives of this compound are of particular interest due to their structural similarity to neurotransmitters and other endogenous signaling molecules.[6]

Applications in Central Nervous System (CNS) Drug Development

The indoline scaffold is a common feature in compounds targeting CNS disorders. Its three-dimensional structure can mimic the conformation of endogenous ligands, allowing for potent and selective interactions with receptors and enzymes in the brain. This compound and its derivatives have been explored as:

  • Monoamine Oxidase (MAO) Inhibitors: For the treatment of depression and neurodegenerative diseases like Parkinson's disease.[6]

  • Serotonin Modulators: As potential antidepressants and anxiolytics.[6]

  • Dopamine Receptor Antagonists: Investigated for their potential in treating schizophrenia and other psychotic disorders.[7]

Applications in Oncology

The indole and indoline ring systems are present in numerous anti-cancer agents.[2][8] The ability to functionalize the 3-(aminomethyl) group allows for the optimization of interactions with various cancer-related targets.

Diagram 2: Logical Relationship of this compound in Drug Development

G Core This compound (Versatile Scaffold) CNS CNS Drug Discovery Core->CNS Oncology Oncology Research Core->Oncology MAO MAO Inhibitors CNS->MAO Serotonin Serotonin Modulators CNS->Serotonin Dopamine Dopamine Antagonists CNS->Dopamine Kinase Kinase Inhibitors Oncology->Kinase Icmt Icmt Inhibitors Oncology->Icmt

The central role of this compound in CNS and oncology drug discovery.

Experimental Protocols: A Representative Synthesis

While numerous synthetic routes exist, a common approach involves the reduction of 3-(aminomethyl)indole. The following is a representative, conceptual protocol.

Protocol 1: Synthesis of this compound from 3-Cyanoindole

Step 1: Synthesis of 3-Cyanoindole

  • This step typically involves the reaction of indole with a cyanating agent. Various methods have been reported in the literature.

Step 2: Reduction of 3-Cyanoindole to 3-(Aminomethyl)indole

  • In a round-bottom flask under an inert atmosphere, dissolve 3-cyanoindole in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indole.

Step 3: Reduction of 3-(Aminomethyl)indole to this compound

  • Dissolve the crude 3-(aminomethyl)indole in a solvent such as acetic acid.

  • Add a reducing agent suitable for indole ring reduction, such as sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature until completion.

  • Basify the reaction mixture with a strong base, such as sodium hydroxide, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield this compound.

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Work should be conducted in a well-ventilated fume hood.[9][10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and the reactivity of its primary amine allow for the creation of diverse chemical libraries for screening against a wide array of biological targets. A thorough understanding of its synthesis, chemical properties, and strategic applications is essential for medicinal chemists seeking to develop the next generation of therapeutics for CNS disorders, cancer, and beyond.

References

Spectroscopic Blueprint of 3-(Aminomethyl)indoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic signature of 3-(Aminomethyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on the well-established spectroscopic principles of its constituent functional groups—the indoline core, the primary amine, and the connecting methylene bridge—and by drawing parallels with closely related, structurally characterized analogs. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Structural Overview and Spectroscopic Relevance

This compound, with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol , possesses a chiral center at the C3 position of the indoline ring. Its structure comprises a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, to which an aminomethyl substituent is attached. The spectroscopic characterization of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both the theoretical underpinnings and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis

A generalized protocol for acquiring high-resolution NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[3]

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Incorporate a relaxation delay (D1) of 1-2 seconds between scans to allow for full magnetization recovery.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon, which simplifies the spectrum and enhances sensitivity.

    • A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the larger range of carbon chemical shifts.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections should be applied to obtain a clean spectrum.

G A Sample Introduction & Volatilization B Ionization (70 eV Electron Beam) A->B C Formation of Molecular Ion (M⁺•) B->C D Fragmentation C->D E Mass Analysis (m/z separation) D->E F Detection E->F G Mass Spectrum F->G

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-(Aminomethyl)indoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Biological Function

In the intricate world of drug discovery, understanding a molecule's behavior at the subatomic level is paramount. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 3-(Aminomethyl)indoline, a key derivative, serves as a valuable building block for developing agents targeting the central nervous system, including antidepressants and treatments for neurodegenerative diseases.[1] Its therapeutic potential is fundamentally governed by its electronic structure, which dictates how it interacts with biological targets.

This technical guide moves beyond mere synthesis and outlines a robust computational framework for elucidating the electronic and structural properties of this compound using quantum chemical calculations. As a senior application scientist, my objective is not to provide a rigid protocol but to impart a validated, causality-driven methodology. We will explore how Density Functional Theory (DFT) can be leveraged to predict reactivity, map electrostatic interactions, and derive quantitative descriptors essential for modern drug design. Every computational step described herein is designed to be a self-validating system, ensuring that the insights generated are both accurate and actionable for your research endeavors.

The Theoretical Cornerstone: Why Density Functional Theory?

For investigating molecules of pharmaceutical interest, Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[2] Unlike more computationally expensive ab initio methods, DFT calculates the properties of a many-electron system based on its electron density, a function of only three spatial coordinates.[2] This approach has been widely validated for studying the biological and molecular systems that are central to drug design.[2]

Our choice of methodology is grounded in established best practices for organic molecules:

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange, providing a highly reliable description of molecular geometries and electronic properties for a wide range of organic compounds.[3][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-split valence basis set that provides flexibility for valence electrons. The addition of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen atoms and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

This combination ensures a robust theoretical level for the calculations that follow, providing data that can be confidently correlated with experimental observations.

Foundational Calculations: Geometry Optimization and Vibrational Analysis

Before probing the electronic properties of this compound, we must first determine its most stable three-dimensional conformation.

Protocol 1: Structure Optimization and Verification

  • Input Structure Generation: A 2D structure of this compound (SMILES: C1C(C2=CC=CC=C2N1)CN) is converted to a 3D structure using a molecular editor like Avogadro or ChemDraw. A preliminary geometry cleanup using molecular mechanics (e.g., MMFF94 force field) is advisable.

  • Geometry Optimization: The initial 3D structure is submitted for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This iterative process adjusts the positions of the atoms until a stationary point on the potential energy surface is found, representing the lowest energy conformer.

  • Frequency Calculation: A subsequent frequency analysis is performed on the optimized geometry at the same level of theory. This step is critical for two reasons:

    • It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable conformation.[6]

    • It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The workflow for these foundational calculations is illustrated below.

G cluster_workflow Geometry Optimization Workflow A 1. Initial 3D Structure (e.g., from SMILES) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Find Lowest Energy C 3. Frequency Calculation (Confirm Minimum) B->C Verify Stability D Optimized & Verified Structure C->D No Imaginary Frequencies G cluster_levels Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap) EnergyGap->LUMO HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->EnergyGap LUMO_Level -------------------- HOMO_Level --------------------

References

Exploring the Biological Activity of 3-(Aminomethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Indoline Scaffold - A Privileged Structure in Modern Drug Discovery

The indole nucleus and its reduced form, indoline, represent a cornerstone in medicinal chemistry.[1][2] This heterocyclic scaffold is prevalent in a vast array of natural alkaloids, peptides, and synthetic compounds, serving as a crucial pharmacophore for interacting with numerous biological targets.[1][2] The inherent structural features of the indoline ring, including its aromaticity, hydrogen bonding capabilities, and the specific spatial arrangement of its substituents, allow it to mimic peptide structures and bind reversibly to a multitude of enzymes and receptors.[2] This guide focuses specifically on derivatives functionalized at the C3 position with an aminomethyl group, a modification that often enhances bioavailability and introduces new biological activities. We will delve into the anticancer, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action, exploring structure-activity relationships (SAR), and providing robust protocols for their evaluation.

Anticancer Activity: Targeting Cell Proliferation and Survival

3-(Aminomethyl)indoline derivatives have emerged as a promising class of anticancer agents, acting through diverse and potent mechanisms to inhibit tumor growth.[3] Their development is often aimed at overcoming the limitations of existing chemotherapies, such as drug resistance and toxicity.[3][4]

Mechanisms of Antineoplastic Action

The anticancer efficacy of these derivatives stems from their ability to interfere with critical cellular processes required for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: A significant number of indoline derivatives exert their anticancer effects by disrupting microtubule dynamics.[5] They often bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[5] This action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. The result is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[6]

  • DNA Minor Groove Alkylation: Certain 3-(chloromethyl)indoline derivatives are designed as DNA alkylating agents.[7] These compounds bind to the minor groove of the DNA double helix, a region rich in adenine-thymine (A-T) base pairs, and form a covalent bond with the DNA. This alkylation event damages the DNA structure, interfering with replication and transcription processes and triggering cell death pathways.

  • Circumvention of Drug Resistance: A key challenge in cancer therapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). Some this compound derivatives have been specifically engineered to be poor substrates for Pgp. For instance, Mannich derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione have demonstrated equal cytotoxicity against Pgp-positive and parental leukemia cells, indicating their potential to treat resistant tumors.[4]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these derivatives is highly dependent on their molecular structure.

  • Side-Chain Modifications: The nature of the side chain at the 3-position is critical. For DNA alkylating agents, a trimethoxyindole side chain confers moderate to high potency.[7] Importantly, strategic substitutions, such as adding a dimethylaminoethoxy group, can increase aqueous solubility—a desirable pharmacokinetic property—without compromising cytotoxic activity.[7]

  • Aromatic Core Substitutions: For derivatives acting as tubulin inhibitors, the substitution pattern on the indoline core and associated aromatic rings is crucial for high-affinity binding to the colchicine site.[5]

  • Linker Chemistry: The type of linker (e.g., carboxamide vs. sulfonamide) connecting the indoline core to other pharmacophores can significantly influence the compound's biological activity and selectivity.[7]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis (Cell Death) M->Apoptosis Inhibitor This compound Tubulin Inhibitor Inhibitor->Block

Caption: G2/M arrest by tubulin-inhibiting indoline derivatives.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the antiproliferative activity of representative indoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
9d MGC-803MTT1.84[5]
9d Kyse450MTT1.49[5]
9d A549MTT6.82[5]
Parent AA8MTT0.34[7]
55 VariousN/A0.0003 - 0.009[6]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of this compound derivatives against a cancer cell line (e.g., A549 lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold for Combating Pathogens

The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents, and its 3-(aminomethyl) derivatives are no exception.[8][9] These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[10][11]

Spectrum of Activity and SAR
  • Bacterial Targets: Derivatives have shown significant activity against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[8][9][11]

  • Fungal Targets: Antifungal activity has also been reported, notably against opportunistic pathogens like Candida albicans.[10][11]

  • Key Structural Features: Structure-activity relationship studies indicate that the presence and position of halogen atoms (e.g., Cl, Br, F) or trifluoromethyl (CF₃) groups on the N-benzyl indole portion of the molecule often lead to higher antibacterial activity.[9]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative this compound and related indole derivatives against various microbial strains.

Compound Class/IDMicrobial StrainMIC Range (µg/mL)Reference
Indole-guanidinium ESKAPE Pathogens2–64[9]
Indole-guanidinium K. pneumoniae (clinical)4–16[9]
Indole-triazole (3d) MRSA, C. krusei3.125–50[11]
Thiazolidinone (5d) S. aureus37.9–113.8 (µM)[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the standard guidelines for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth after incubation determines the MIC value.

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Add inoculum to each well A->C B Prepare serial dilutions of test compound in 96-well plate B->C D Incubate plate (18-24h at 37°C) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213). Suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in MHB. For example, start with a concentration of 128 µg/mL and dilute down to 0.25 µg/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Neuroprotective and Anti-inflammatory Activities

Chronic inflammation and oxidative stress are key pathological drivers in many neurodegenerative diseases.[12][13][14] Indoline derivatives have demonstrated significant potential as neuroprotective agents, primarily through potent antioxidant and anti-inflammatory effects.[15][16][17]

Mechanisms of Neuroprotection
  • Inhibition of Pro-inflammatory Mediators: Several indoline derivatives are potent inhibitors of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][16][18] This effect is often mediated by inhibiting key signaling pathways.

  • Modulation of Signaling Pathways: The anti-inflammatory action is frequently traced to the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[18] This leads to reduced degradation of IκBα, which in turn prevents the nuclear translocation and activation of the master inflammatory transcription factor, NF-κB.[18][19]

  • Antioxidant Activity: These compounds can protect cells from oxidative stress-induced death.[17] The mechanism can involve direct free radical scavenging or the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is the primary cellular defense against oxidative damage.[13][14][20]

nfkb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK Complex p38->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Inhibitor Indoline Derivative Inhibitor->p38

Caption: Inhibition of the NF-κB pathway by indoline derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This protocol measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Principle: Activated macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS). NO production can be indirectly measured in the cell culture supernatant by quantifying its stable metabolite, nitrite, using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing the test indoline derivatives at various concentrations (e.g., 1 pM to 1 µM). Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile and privileged structure in the pursuit of novel therapeutic agents. The derivatives exhibit a wide range of potent biological activities, including targeted anticancer effects through tubulin inhibition and DNA alkylation, broad-spectrum antimicrobial action, and significant neuroprotective potential via anti-inflammatory and antioxidant mechanisms. The causality behind their efficacy is rooted in specific molecular interactions with key biological targets, which can be fine-tuned through rational chemical modifications, as evidenced by extensive structure-activity relationship studies.

The detailed protocols provided herein represent robust, self-validating systems for the primary evaluation of these compounds. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring synergistic combinations with existing therapies, and identifying novel biological targets to further expand the therapeutic utility of this valuable chemical class.

References

An In-Depth Technical Guide to the Initial Pharmacological Screening of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-focused framework for the initial pharmacological evaluation of 3-(Aminomethyl)indoline, a heterocyclic compound featuring a privileged indoline scaffold. As a Senior Application Scientist, the narrative is structured to provide not just procedural steps, but the underlying scientific rationale for a multi-tiered screening cascade. We begin with a robust in silico analysis to predict ADMET properties and potential biological targets, establishing a data-driven foundation for subsequent experimental work. The guide then details protocols for primary in vitro screening, including foundational cytotoxicity assessments and broader functional assays for antioxidant and anti-inflammatory activity, which are common bioactivities for this class of compounds.[1][2] Subsequently, we delve into hypothesis-driven secondary screening, presenting detailed methodologies for evaluating the compound's interaction with high-probability targets such as monoamine oxidases and serotonin receptors, given the structural analogy to known neuroactive agents.[3] This document is intended for researchers, scientists, and drug development professionals, offering a self-validating system of protocols and decision-making logic to efficiently characterize the pharmacological landscape of this promising molecule.

Introduction: The Rationale for Screening this compound

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline nucleus, a saturated analog of indole, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is earned by its recurrence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[4] Its structural versatility and ability to interact with diverse biological targets have led to the development of numerous FDA-approved drugs for conditions ranging from cancer to cardiovascular and neurological disorders.[4][5] The non-planar, flexible nature of the indoline ring allows it to adopt conformations that can fit into various enzymatic active sites and receptor binding pockets, making it an attractive starting point for drug discovery campaigns.

Structural Features of this compound and Hypothesized Pharmacological Relevance

This compound (C₉H₁₂N₂) is characterized by the core indoline structure with a primary aminomethyl group at the 3-position. This specific arrangement presents several features that inform a screening strategy:

  • Structural Analogy to Biogenic Amines: The molecule shares structural motifs with key neurotransmitters like serotonin and dopamine. This similarity strongly suggests a potential for interaction with targets within the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) and monoamine transporters or metabolic enzymes.[3]

  • Hydrogen Bonding Capability: The presence of both primary and secondary amine functionalities provides ample opportunity for hydrogen bond donor and acceptor interactions, which are critical for molecular recognition at a biological target.

  • Chiral Center: The C3 position is a stereocenter, meaning the compound can exist as enantiomers. It is a fundamental principle in pharmacology that stereoisomers can exhibit significantly different potency, efficacy, and toxicity profiles.

Based on these features and the known activities of related indole and indoline derivatives, we can formulate several primary hypotheses for the pharmacological effects of this compound:

  • Neurological Activity: Potential interaction with serotonin (5-HT) receptors or inhibition of monoamine oxidase (MAO) enzymes.[6]

  • Anti-inflammatory and Antioxidant Effects: Many indoline derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[1][7]

  • Kinase Inhibition: The indole scaffold is present in numerous kinase inhibitors, a key target class in oncology.[8]

Objectives and Scope of this Screening Guide

The objective of this guide is to present a logical, efficient, and technically sound workflow for the initial pharmacological characterization of this compound. It is designed to move from broad, predictive assessments to specific, hypothesis-testing experiments, maximizing data generation while conserving resources. The scope is confined to the in silico and in vitro screening phases, which are foundational for establishing a basic pharmacological profile and identifying a "hit" compound worthy of further optimization.

Phase 1: In Silico Profiling and Target Prediction

Causality Behind a "Computational First" Approach

Initiating a screening cascade with computational, or in silico, methods is a strategic imperative in modern drug discovery. This approach allows for the early and cost-effective prediction of a compound's fundamental Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9] Evaluating ADMET profiles at the outset helps to identify potential liabilities that could lead to late-stage failure, thereby prioritizing compounds with a higher probability of success.[9][10] Furthermore, computational tools can predict potential biological targets, helping to refine and focus the subsequent, more resource-intensive in vitro screening strategy.[11]

Step-by-Step Protocol: ADMET Prediction

This protocol utilizes freely accessible web-based tools, making it suitable for academic and small biotech environments.[9]

  • Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) notation for this compound. For the parent compound, this is NCC1CNC2=CC=CC=C12.

  • Select Prediction Servers: Utilize at least two different free web servers to cross-validate predictions. Recommended platforms include ADMETlab 2.0 and ADMET-AI.[10][12]

  • Input Molecule: Paste the SMILES string into the input field of the selected web servers.

  • Execute Prediction: Run the prediction modules as per the server's instructions. These tools use machine learning models trained on large datasets to predict various properties.[12]

  • Collate and Analyze Data: Compile the output data into a summary table. Focus on key parameters such as water solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), cytochrome P450 (CYP) inhibition, and potential toxicities (e.g., hERG inhibition, mutagenicity).

Table 1: Predicted ADMET Profile for this compound

Property Predicted Value/Class Implication for Drug Development
Absorption
Water Solubility High Favorable for formulation and bioavailability.
Caco-2 Permeability Moderate to High Suggests good potential for intestinal absorption.
Human Intestinal Absorption (HIA) >90% Indicates high likelihood of being well-absorbed orally.
Distribution
Blood-Brain Barrier (BBB) Penetration Probable Supports potential for CNS activity.
Plasma Protein Binding Low to Moderate Suggests a higher fraction of free drug available to act on targets.
Metabolism
CYP2D6 Substrate/Inhibitor Probable Inhibitor Potential for drug-drug interactions. Requires experimental validation.
CYP3A4 Substrate/Inhibitor Unlikely Lower risk of interactions with drugs metabolized by this major enzyme.
Excretion
Renal Organic Cation Transporter Probable Substrate Suggests a potential route of active renal excretion.
Toxicity
hERG Inhibition Low Probability Reduced risk of cardiotoxicity.
AMES Mutagenicity Low Probability Reduced risk of being a mutagen.
Hepatotoxicity Low Probability Reduced risk of liver toxicity.

(Note: The values in this table are hypothetical examples for illustrative purposes and must be generated using actual in silico tools.)

Step-by-Step Protocol: Target Prediction

This protocol leverages the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological targets.[11]

  • Access Public Databases: Use databases such as ChEMBL and PubChem.

  • Perform Similarity Search: Input the SMILES string for this compound and perform a structural similarity search (e.g., Tanimoto similarity > 0.85).

  • Analyze Bioactivity Data: Examine the reported biological targets and activities for the structurally similar compounds retrieved.

  • Identify High-Probability Targets: Look for recurring targets among the top hits. For the this compound scaffold, likely targets include serotonin receptors (5-HT1A, 5-HT2A), dopamine receptors, and monoamine oxidase A and B (MAO-A, MAO-B).

Decision Point: Proceeding to In Vitro Screening

The in silico data provides the first critical decision gate. A compound with a predicted profile of high toxicity, poor absorption, and no clear, "drug-able" targets might be deprioritized. Conversely, a profile like the one illustrated in Table 1—showing good drug-like properties and potential CNS activity—provides a strong rationale to proceed with experimental validation.

G start Start: This compound in_silico Phase 1: In Silico Profiling - ADMET Prediction - Target Prediction start->in_silico decision1 Decision Gate: Favorable Profile? in_silico->decision1 in_vitro_primary Phase 2: Primary In Vitro Screening - Cytotoxicity (MTT) - Broad Activity (Antioxidant, Anti-inflammatory) decision1->in_vitro_primary Yes stop Stop/Deprioritize decision1->stop No

Caption: Initial screening workflow decision logic.

Phase 2: Primary In Vitro Screening - Broad Spectrum Activity

Rationale for a Tiered In Vitro Approach

Following a favorable in silico assessment, the screening process moves to in vitro assays. A tiered or hierarchical approach is employed to efficiently manage resources.[13] We begin with broad, foundational assays to establish a baseline of biological activity and cytotoxicity before committing to more complex and expensive target-specific assays.[8][14]

Foundational Assays: Cytotoxicity and General Metabolic Activity

Before assessing specific pharmacological effects, it is crucial to determine the concentrations at which the compound exhibits cytotoxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15]

This protocol is adapted from standard procedures and can be applied to a variety of adherent cell lines (e.g., HEK293 for general cytotoxicity, RAW 264.7 for subsequent inflammation studies).[16][17][18]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[18] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[15]

The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%). A high IC₅₀ (>100 µM) in a non-cancer cell line is generally desired, indicating low cytotoxicity.

Broad Spectrum Activity Assays based on the Indoline Scaffold

Based on the prevalence of antioxidant and anti-inflammatory activities in indoline derivatives, these assays are logical starting points for functional screening.[1][7]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[7][19]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound at various concentrations (in methanol). Include ascorbic acid or Trolox as a positive control and methanol as a blank.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.[7]

  • Calculation: The scavenging activity is calculated as a percentage reduction in DPPH absorbance relative to the blank. An EC₅₀ value (effective concentration to scavenge 50% of DPPH radicals) can be determined.

This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), measured by the production of nitric oxide (NO).[20][21]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[20] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Data Analysis: Compare the nitrite levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition of NO production.

Phase 3: Secondary In Vitro Screening - Target-Specific Assays

Rationale for Target-Specific Investigations

Data from the primary screen (e.g., low cytotoxicity, interesting functional activity) and the initial in silico predictions guide this next phase. Secondary screening involves more complex and specific assays designed to confirm or refute the target hypotheses generated in Phase 1 and to elucidate the mechanism of action.

Hypothesis-Driven Target Selection for this compound

Given the structural similarity to neurotransmitters, the two most compelling, hypothesis-driven target classes for this compound are:

  • Monoamine Oxidase (MAO): These enzymes are critical for the degradation of monoamine neurotransmitters. MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6][22]

  • Serotonin Receptors (5-HT): As a structural analog of serotonin, the compound could act as a ligand for one or more of the numerous 5-HT receptor subtypes, which are implicated in a wide range of physiological and pathological processes.[23]

G start Primary Screening Hits (Low Cytotoxicity, Active) hypothesis Hypothesis Generation (In Silico & Structural Analogy) start->hypothesis target1 Target Class 1: Monoamine Oxidase (MAO) hypothesis->target1 target2 Target Class 2: Serotonin Receptors (5-HT) hypothesis->target2 assay1 Secondary Assay: MAO Enzyme Inhibition target1->assay1 assay2 Secondary Assay: 5-HT Receptor Binding target2->assay2

Caption: Logic for selecting secondary, target-specific assays.

Step-by-Step Protocol: Monoamine Oxidase (MAO) Enzyme Inhibition Assay

This is a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced by MAO activity.[24][25] Kits for this assay are commercially available.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Inhibitor Preparation: Prepare a dilution series of this compound. Include known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).[24]

  • Pre-incubation: In a 96-well black plate, add the MAO enzyme and the test compound or control inhibitor. Incubate for 10-15 minutes at room temperature to allow for interaction.[25]

  • Reaction Initiation: Add a working reagent solution containing the substrate (e.g., p-tyramine, a substrate for both isoforms), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).[24]

  • Incubation: Incubate the plate for 20-60 minutes at room temperature, protected from light. The MAO enzyme will convert the substrate, producing H₂O₂. The HRP then uses the H₂O₂ to oxidize the probe, generating a fluorescent product.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[24]

Calculate the percentage of inhibition for each compound concentration relative to the enzyme-only control. Determine the IC₅₀ value for both MAO-A and MAO-B. The ratio of IC₅₀ values (IC₅₀ MAO-A / IC₅₀ MAO-B) will indicate the selectivity of the inhibition.

Table 2: Example Data for MAO Inhibition Assay

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity (A/B Ratio)
This compound 1.2 25.5 0.047
Clorgyline (Control) 0.01 5.0 0.002
Pargyline (Control) 3.0 0.05 60

(Note: Data is for illustrative purposes.)

Step-by-Step Protocol: Serotonin Receptor (e.g., 5-HT₂A) Competitive Binding Assay

This protocol describes a classic radioligand binding assay to determine if the test compound binds to a specific receptor.[11][26]

  • Receptor Source: Use cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Select a high-affinity radiolabeled antagonist for the 5-HT₂A receptor, such as [³H]ketanserin.[23]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₑ concentration), and a range of concentrations of the unlabeled test compound (this compound).

  • Define Non-specific Binding: Include wells with a high concentration of a known, unlabeled 5-HT₂A ligand (e.g., spiperone) to determine non-specific binding. Total binding is determined in wells with only the radioligand and membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B filter) using a cell harvester.[23] The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail. Count the radioactivity trapped on each filter using a microplate scintillation counter.

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. From the IC₅₀, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.

Table 3: Example Data for 5-HT₂A Receptor Binding Assay

Compound IC₅₀ (nM) Kᵢ (nM)
This compound 150 75
Spiperone (Control) 5 2.5

(Note: Data is for illustrative purposes. Kᵢ is calculated based on the Kₑ of the radioligand.)

Data Synthesis and Path Forward

Consolidating and Interpreting the Screening Data

The culmination of this screening cascade is a multi-faceted dataset. The ideal "hit" compound would exhibit:

  • A favorable in silico ADMET profile.

  • Low cytotoxicity in relevant cell lines (high IC₅₀).

  • Potent and selective activity in a target-specific assay (low Kᵢ or IC₅₀).

  • Corroborating activity in a functional assay (e.g., antioxidant or anti-inflammatory effect).

Decision Matrix for "Hit" Prioritization

A decision matrix can be used to systematically evaluate the results and decide on the next steps.

Caption: Decision matrix for hit prioritization.

Future Directions: Lead Optimization and In Vivo Studies

A compound that successfully navigates this screening cascade, such as a potent and selective MAO-B inhibitor with a good predicted safety profile, becomes a qualified "hit." The subsequent steps, which are beyond the scope of this guide, would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency, selectivity, and ADMET properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of relevant diseases (e.g., a mouse model of Parkinson's disease).

  • Pharmacokinetic (PK) and Toxicology Studies: Conducting formal in vivo studies to determine the compound's fate in a living organism and to identify any potential toxicities.

This structured, hypothesis-driven approach ensures that the initial pharmacological screening of this compound is conducted with scientific rigor, providing a solid foundation for any subsequent drug development efforts.

References

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Synthesis of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 3-(aminomethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis detailed herein proceeds via the reduction of indole-3-acetonitrile. Two robust and widely applicable reduction methodologies are presented: a high-yield approach using Lithium Aluminum Hydride (LAH) and a milder, catalytic alternative employing Raney® Nickel. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring both successful synthesis and operator safety. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to aid in experimental planning.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds that impact the central nervous system.[1] The introduction of an aminomethyl group at the 3-position provides a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including selective monoamine oxidase inhibitors and serotonin modulators, which are investigated for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases, as well as for antidepressants and anxiolytics.[2]

The synthesis of 3-substituted indolines can be approached through various strategies, including cyclization of appropriately substituted anilines and modification of the indole nucleus.[1][3][4] For the specific preparation of this compound, the reduction of a nitrile precursor, such as indole-3-acetonitrile, is a common and effective strategy. This application note will detail two reliable methods for this transformation.

Synthetic Strategy: Reduction of Indole-3-acetonitrile

The primary transformation detailed in this protocol is the reduction of the nitrile functional group of indole-3-acetonitrile to a primary amine. This is a well-established transformation in organic synthesis.[5][6][7]

Scheme 1: General Reaction for the Synthesis of this compound

Two effective methods for this reduction are presented below:

  • Method A: Lithium Aluminum Hydride (LAH) Reduction. LAH is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles and amides, to amines.[5][6][7] It is known for its high reactivity and typically provides excellent yields.[5] However, its use requires stringent anhydrous conditions and careful handling due to its violent reactivity with water and protic solvents.[8][9][10]

  • Method B: Raney® Nickel Catalytic Hydrogenation. Raney® Nickel is a versatile, heterogeneous catalyst widely employed for the hydrogenation of various functional groups, including nitriles.[11][12] This method can be performed under milder conditions compared to LAH reduction and often exhibits good chemoselectivity.[13][14] The protocol detailed here utilizes potassium borohydride (KBH4) as a hydrogen source in the presence of Raney® Nickel.[13][14]

Experimental Protocols

Method A: Lithium Aluminum Hydride (LAH) Reduction of Indole-3-acetonitrile

This protocol is adapted from general procedures for LAH reduction of nitriles.[5][6][15]

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Indole-3-acetonitrile≥98%Commercially Available
Lithium Aluminum Hydride (LAH)Powder or granulesCommercially AvailableExtremely reactive with water. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableMust be strictly anhydrous.
Ethyl AcetateReagent GradeCommercially AvailableFor quenching.
Sodium Sulfate (Na2SO4)AnhydrousCommercially AvailableFor drying.
Diethyl Ether (Et2O)Reagent GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor workup.
Sodium Hydroxide (NaOH)1 M aqueous solutionCommercially AvailableFor workup.

3.1.2. Equipment

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

3.1.3. Step-by-Step Protocol

  • Reaction Setup: Assemble the oven-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, carefully add Lithium Aluminum Hydride (X.X g, Y.Y mmol, 4.0 eq.) to the reaction flask. Add anhydrous THF (Z mL) to the flask via a cannula or syringe.

  • Substrate Addition: Dissolve indole-3-acetonitrile (A.A g, B.B mmol, 1.0 eq.) in anhydrous THF (C mL) in the dropping funnel.

  • Reaction: Cool the LAH suspension in an ice-water bath to 0 °C. Add the solution of indole-3-acetonitrile dropwise from the dropping funnel to the stirred LAH suspension over a period of 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (CAUTION: Highly Exothermic): After the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice-water bath. Extremely carefully and slowly , add ethyl acetate dropwise to quench the excess LAH. Following the ethyl acetate addition, slowly add water dropwise, followed by the dropwise addition of 1 M NaOH solution. A granular precipitate should form, and the supernatant should become clear.

  • Workup and Isolation: Filter the resulting mixture through a pad of Celite®, washing the filter cake thoroughly with THF and diethyl ether. Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) or by conversion to its hydrochloride salt.[2][16]

3.1.4. Safety Precautions for LAH

  • Extreme Reactivity with Water: Lithium Aluminum Hydride reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9] All glassware must be scrupulously dried, and anhydrous solvents must be used.[5]

  • Handling: Always handle LAH in a fume hood under an inert atmosphere (e.g., argon or nitrogen).[8][9] Wear a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Quenching: The quenching of LAH is highly exothermic and can lead to the vigorous evolution of hydrogen gas.[5] Perform the quenching step slowly and in an ice bath.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand should be readily available. DO NOT use water, carbon dioxide, or halogenated extinguishers on an LAH fire. [8][10]

  • Spills: In case of a spill, cover with dry sand or another Class D absorbent. Do not use water or combustible materials like paper towels.[10]

Method B: Raney® Nickel Catalytic Reduction of Indole-3-acetonitrile

This protocol is based on the efficient and mild reduction of nitriles using Raney® Nickel and KBH4.[13][14]

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Indole-3-acetonitrile≥98%Commercially Available
Raney® Nickel (slurry in water)Activated catalystCommercially AvailablePyrophoric when dry. Handle with care.
Potassium Borohydride (KBH4)≥98%Commerically Available
Dry EthanolAnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Deionized WaterFor washing.

3.2.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

3.2.3. Step-by-Step Protocol

  • Catalyst Preparation: In a round-bottom flask, place the commercially available Raney® Nickel slurry. Decant the water and wash the catalyst several times with dry ethanol to remove residual water.

  • Reaction Setup: To the flask containing the washed Raney® Nickel (moist with ethanol, approximately 1.0 eq. by weight of substrate), add dry ethanol (X mL).

  • Reagent Addition: Add potassium borohydride (KBH4) (Y.Y g, Z.Z mmol, 4.0 eq.) to the stirred suspension. Then, add a solution of indole-3-acetonitrile (A.A g, B.B mmol, 1.0 eq.) in dry ethanol (C mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: The filter cake is pyrophoric and should not be allowed to dry completely in the air. [17][18][19] Wash the filter cake thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude this compound as described in Method A (Section 3.1.3, step 7).

3.2.4. Safety Precautions for Raney® Nickel

  • Pyrophoric Nature: Dry, activated Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air.[12][17][19] It is typically supplied and handled as a slurry in water.[12]

  • Handling: Always keep Raney® Nickel wet with a solvent (water or ethanol).[17][18] Never allow the catalyst to dry out on a filter paper or spatula.

  • Filtration: During filtration, ensure the filter cake remains wet.[18] After filtration, the used catalyst should be quenched carefully (e.g., by slowly adding it to a large volume of water) before disposal.

  • Hydrogen Evolution: Raney® Nickel can evolve hydrogen gas, especially in the presence of acids or upon heating.[19][20] Ensure adequate ventilation.

Data Summary

The following table provides a summary of the key quantitative parameters for both synthetic methods. The exact amounts should be calculated based on the desired scale of the reaction.

ParameterMethod A: LAH ReductionMethod B: Raney® Nickel Reduction
Starting Material Indole-3-acetonitrileIndole-3-acetonitrile
Reducing Agent Lithium Aluminum Hydride (LAH)Raney® Nickel / Potassium Borohydride (KBH4)
Stoichiometry (Reducing Agent) 4.0 eq.1.0 eq. (Raney® Ni), 4.0 eq. (KBH4)
Solvent Anhydrous THFDry Ethanol
Temperature RefluxRoom Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield HighGood to Excellent[13][14]

Visual Workflow and Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Reagents & Glassware start->reagents setup Reaction Setup reagents->setup addition Reagent Addition setup->addition reaction Reaction Monitoring (TLC) addition->reaction quench Quenching reaction->quench workup Workup & Extraction quench->workup purify Purification workup->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

Synthetic Pathway

The diagram below outlines the chemical transformation from the starting material to the final product.

synthetic_pathway indole_acetonitrile Indole-3-acetonitrile aminomethyl_indoline This compound indole_acetonitrile->aminomethyl_indoline Reduction (LAH or Raney Ni/KBH4)

Caption: Synthetic pathway for the reduction of indole-3-acetonitrile.

Boc-Protection of this compound (Optional)

For subsequent synthetic manipulations, it is often advantageous to protect the primary amine of this compound. The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for amines.[21][22]

Scheme 2: Boc-Protection of this compound

A general procedure involves reacting this compound with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or THF. The resulting Boc-protected compound is generally more stable and easier to handle in subsequent reactions.[23][]

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound, a key intermediate in pharmaceutical research. The choice between the high-yielding Lithium Aluminum Hydride method and the milder Raney® Nickel catalytic approach will depend on the specific requirements of the researcher, including available equipment, scale, and safety considerations. By following the detailed steps and adhering to the stringent safety precautions outlined, researchers can confidently and safely synthesize this valuable compound for their drug discovery and development programs.

References

Introduction: The Strategic Value of 3-Aminoindolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Copper-Catalyzed Synthesis of 3-Aminoindolines

The 3-aminoindoline scaffold is a privileged structural motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Molecules incorporating this core structure have demonstrated significant potential as anticancer agents, analgesics, and therapies for type II diabetes.[1] Given their importance, the development of efficient and versatile synthetic routes to access these molecules is a critical objective for researchers in medicinal chemistry and drug development.

Classical synthetic approaches to 3-aminoindolines are often limited in scope or necessitate multi-step sequences using pre-functionalized starting materials.[1] Modern organometallic chemistry offers powerful alternatives, with copper catalysis emerging as a particularly attractive strategy. Copper is an earth-abundant, inexpensive, and relatively non-toxic metal, making it a sustainable choice for catalysis. Copper-catalyzed reactions often proceed under mild conditions with high functional group tolerance, providing direct access to complex molecular architectures.

This technical guide provides detailed application notes and protocols for two distinct and powerful copper-catalyzed methodologies for synthesizing 3-aminoindolines:

  • A Three-Component Coupling (TCC) Cascade Reaction: A convergent and highly efficient method for assembling the indoline core from simple, readily available precursors.[1][2][3]

  • An Enantioselective Dearomative Amination of Tryptamines: An advanced asymmetric strategy for constructing chiral 3a-amino-pyrroloindolines, key intermediates for complex alkaloid synthesis.[4][5]

Method 1: Three-Component Coupling for Direct Assembly of 3-Aminoindolines

This approach leverages a copper-catalyzed cascade reaction that combines an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to rapidly construct the 3-aminoindoline framework.[3][6] The convergence and operational simplicity of this multi-component reaction make it a highly practical tool for library synthesis and lead optimization.

Expertise & Experience: Mechanistic Rationale

The reaction proceeds through a two-stage cascade sequence within a single pot.[1]

  • Propargylamine Formation: The first stage is a classic A³ (Aldehyde-Alkyne-Amine) coupling reaction. The copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the iminium ion formed in situ from the condensation of the 2-aminobenzaldehyde and the secondary amine. This produces a key propargylamine intermediate.

  • Intramolecular Hydroamination/Cyclization: The second, crucial stage involves the activation of the alkyne's triple bond by a π-philic copper species. This activation facilitates a subsequent intramolecular 5-exo-dig cyclization, where the nitrogen of the N-protected aniline attacks the activated alkyne, forming the five-membered ring of the indoline core.[1]

Interestingly, the choice of copper salt can be critical. While CuCl is highly efficient for the initial A³ coupling, a more Lewis acidic salt like copper(II) triflate (Cu(OTf)₂) is more active for promoting the final cyclization step.[1] This understanding allows for rational optimization of the catalytic system.

Visualization: Catalytic Cycle of the TCC Cascade

TCC_Cascade cluster_A3 Stage 1: A³ Coupling cluster_Cyclization Stage 2: 5-exo-dig Cyclization A R¹-C≡CH + [Cu(I)] B [Cu(I)]-C≡C-R¹ (Copper Acetylide) A->B Activation D Propargylamine Intermediate B->D Nucleophilic Attack C Iminium Ion (from Aldehyde + Amine) C->D E Propargylamine Intermediate F π-Activation by [Cu] E->F Coordination G 3-Aminoindoline Product F->G Intramolecular C-N Bond Formation H [Cu] Catalyst Regeneration G->H

Caption: Workflow for the copper-catalyzed TCC and cyclization cascade.

Experimental Protocol: Synthesis of N-Tosyl-3-(piperidin-1-yl)indoline Derivative

This protocol is adapted from the work of Gevorgyan and co-workers.[1][2]

Materials:

  • N-(2-formylphenyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Phenylacetylene (1.5 equiv)

  • Copper(I) Chloride (CuCl, 5 mol%)

  • Copper(II) Triflate (Cu(OTf)₂, 5 mol%)

  • Toluene, anhydrous

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-(2-formylphenyl)-4-methylbenzenesulfonamide (e.g., 275 mg, 1.0 mmol), CuCl (5.0 mg, 0.05 mmol), and Cu(OTf)₂ (18 mg, 0.05 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add piperidine (0.12 mL, 1.2 mmol) and phenylacetylene (0.16 mL, 1.5 mmol) sequentially via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 8-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aminoindoline product.

Trustworthiness & Self-Validation:

  • Expected Outcome: The product should be isolable as a stable solid or oil in good to high yield (typically 70-95%).

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the aldehyde proton (~10 ppm) and alkyne proton (if applicable) and the appearance of characteristic indoline ring protons are key diagnostic markers in ¹H NMR.

Data Presentation: Substrate Scope

The following table summarizes representative yields for this transformation, demonstrating its versatility.

EntrySecondary AmineAlkyne (R)Product Yield (%)
1PiperidinePhenyl92%
2MorpholinePhenyl88%
3PyrrolidinePhenyl95%
4Piperidinen-Butyl85%
5PiperidineTMS71%
Data adapted from Chernyak, D. et al., Adv. Synth. Catal. 2010.[1][2]

Method 2: Enantioselective Dearomative Amination of Tryptamines

For applications requiring precise stereochemical control, the direct asymmetric dearomative amination of tryptamines offers a powerful solution. This method transforms a planar tryptamine substrate into a complex, chiral 3a-amino-pyrroloindoline, a core structure of many indole alkaloids.[4][5]

Expertise & Experience: The Key to Asymmetry

The success of this reaction hinges on the formation of a chiral catalyst capable of controlling the facial selectivity of the amination event.

  • Catalyst System: A complex formed from a copper(I) source (e.g., CuBr) and a chiral bisoxazoline (BOX) ligand is employed. This C₂-symmetric ligand creates a defined chiral pocket around the copper center.

  • Mechanism: The reaction is proposed to involve the electrophilic amination of the indole ring at the C3 position. The chiral copper catalyst coordinates to the tryptamine substrate, directing the incoming aminating agent to one face of the indole, thereby establishing the stereocenter. The subsequent intramolecular cyclization of the side-chain nitrogen onto the resulting iminium intermediate forms the pyrroloindoline ring system.

  • Critical Parameters: Achieving high enantioselectivity is highly dependent on reaction conditions. Low temperatures (e.g., -20 °C) are crucial to minimize background, non-catalyzed reactions and to enhance the stereodiscrimination of the catalyst. The choice of the N-protecting group on the tryptamine side chain also significantly influences both reactivity and selectivity.[4]

Visualization: Asymmetric Dearomatization Workflow

Asymmetric_Amination cluster_cat Catalyst Activation cluster_reac Reaction Cascade A CuBr + Chiral BOX Ligand B Chiral [Cu(I)-BOX] Active Catalyst A->B D Coordination to Chiral Catalyst B->D C Tryptamine Derivative C->D E Facially Selective Electrophilic Amination (at C3) D->E Aminating Agent (DPH) F Intramolecular Cyclization E->F G Enantioenriched 3a-Amino-pyrroloindoline F->G

Caption: Key stages in the enantioselective dearomative amination.

Experimental Protocol: Asymmetric Synthesis of a 3a-Amino-pyrroloindoline

This protocol is based on the methodology developed by Tang and co-workers.[4][5]

Materials:

  • N-Boc-Tryptamine derivative (1.0 equiv)

  • O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 equiv)

  • Copper(I) Bromide (CuBr, 10 mol%)

  • (S,S)-Ph-BOX ligand (11 mol%)

  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Methanol (MeOH) / Trifluoroethanol (TFE), anhydrous (1:1 mixture)

  • Standard glassware for anhydrous, low-temperature reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk tube under inert atmosphere, add CuBr (e.g., 2.9 mg, 0.02 mmol) and (S,S)-Ph-BOX ligand (7.1 mg, 0.022 mmol). Add 1.0 mL of the anhydrous MeOH/TFE solvent mixture. Stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate, dry Schlenk tube, dissolve the N-Boc-tryptamine derivative (0.2 mmol, 1.0 equiv) and NaHCO₃ (34 mg, 0.4 mmol) in 2.0 mL of the MeOH/TFE solvent mixture.

  • Cool the tryptamine solution to -20 °C using a cryocooler or suitable bath.

  • Add the pre-formed catalyst solution to the tryptamine solution via cannula.

  • Add the aminating agent, DPH (48 mg, 0.24 mmol), in one portion.

  • Stir the reaction at -20 °C and monitor by TLC. The reaction may require 12-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 3a-amino-pyrroloindoline.

Trustworthiness & Self-Validation:

  • Expected Outcome: The product should be obtained with moderate to good yield (40-70%) and good to excellent enantioselectivity (80-95% ee).[4]

  • Validation: In addition to NMR and HRMS for structural confirmation, the enantiomeric excess (ee) must be determined by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H, OD-H).

Data Presentation: Scope and Enantioselectivity

The table below illustrates the effectiveness of the method across various tryptamine substrates.

EntryN-Protecting Group (R¹)Indole Substituent (R²)Yield (%)ee (%)
1BocH65%90%
2CbzH60%88%
3TsH40%86%
4Boc5-MeO69%92%
5Boc5-Br55%95%
6Boc6-Cl48%93%
Data adapted from Liu, X. et al., Angew. Chem. Int. Ed. 2016.[4][5]

Conclusion

Copper catalysis provides a robust and versatile platform for the synthesis of medicinally relevant 3-aminoindolines. The three-component cascade reaction offers a highly efficient and atom-economical route for rapid analogue synthesis from simple building blocks. For more complex targets requiring stereochemical precision, the enantioselective dearomative amination of tryptamines delivers chiral pyrroloindolines that are valuable precursors for natural product total synthesis, as demonstrated in the concise synthesis of (-)-psychotriasine.[4] The protocols and insights provided herein are designed to empower researchers to successfully implement these powerful transformations in their own laboratories.

References

Application Notes & Protocols: Multi-Component Reactions for the Synthesis of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(Aminomethyl)indolines and the Efficiency of Multi-Component Reactions

The 3-(aminomethyl)indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in natural products and synthetic pharmaceuticals underscores its importance in drug discovery programs targeting a wide array of therapeutic areas, including oncology, neurology, and infectious diseases. The indoline ring system, coupled with a flexible aminomethyl side chain at the C3 position, provides a versatile framework for molecular recognition, enabling interactions with a variety of biological targets.

Traditionally, the synthesis of such scaffolds has relied on multi-step linear sequences, which are often time-consuming, generate significant waste, and are inefficient in terms of atom and step economy. In contrast, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy for the rapid and efficient construction of complex molecules from simple, readily available starting materials in a single synthetic operation. By their very nature, MCRs are convergent, leading to a significant increase in molecular complexity in a single step, thereby reducing the number of synthetic operations and purification steps required. This approach aligns perfectly with the principles of green chemistry and is highly amenable to the generation of compound libraries for high-throughput screening.

This technical guide provides a comprehensive overview of the application of multi-component reactions for the synthesis of this compound and its derivatives. We will delve into the mechanistic underpinnings of key MCRs, provide detailed, field-proven protocols, and offer insights into the practical aspects of these powerful synthetic transformations.

Theoretical Framework: Understanding the Power of Convergent Synthesis

The elegance of MCRs lies in their ability to orchestrate a cascade of reactions in a single pot, where the product of one reaction becomes the substrate for the next. For the synthesis of this compound derivatives, several MCRs have proven to be particularly effective, most notably the Mannich-type reaction and variations of the Ugi and Passerini reactions.

The Mannich-Type Reaction: A Classic for Aminomethylation

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of indole chemistry, the electron-rich C3 position of the indole nucleus readily participates in this transformation. The three-component Mannich-type reaction involving an indole, an aldehyde (often formaldehyde), and a secondary amine is a direct and efficient route to 3-aminoalkylated indoles.[1]

The causality behind this reaction's success lies in the in-situ formation of a highly electrophilic Eschenmoser's salt-like iminium ion from the condensation of the aldehyde and the secondary amine. The nucleophilic C3 position of the indole then attacks this iminium ion, leading to the formation of the desired C-C bond and the introduction of the aminomethyl moiety. The choice of catalyst, often a mild Brønsted or Lewis acid, is crucial for activating the aldehyde and facilitating the formation of the iminium ion without promoting unwanted side reactions.[2] L-proline has been shown to be an effective organocatalyst for this transformation, often proceeding under solvent-free conditions.[2]

Mannich_Reaction Indole Indole Product 3-(Aminomethyl)indole Derivative Indole->Product Nucleophilic Attack Aldehyde Aldehyde (e.g., Formaldehyde) Iminium_Ion Iminium Ion (Electrophile) Aldehyde->Iminium_Ion Condensation Sec_Amine Secondary Amine Sec_Amine->Iminium_Ion Catalyst Catalyst (e.g., L-Proline) Catalyst->Aldehyde Activation Iminium_Ion->Product

Caption: Generalized workflow of the Mannich-type reaction for 3-aminoalkylation of indoles.

The Ugi and Passerini Reactions: Versatility through Isocyanides

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, offer unparalleled opportunities for generating molecular diversity.[3][4][5] These reactions introduce an additional component, the isocyanide, which acts as a "molecular linchpin," stitching together the other reactants.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[4] A plausible mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The nucleophilic isocyanide adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final product.[4][6] By carefully selecting the starting materials, this reaction can be adapted to synthesize precursors that can be cyclized to form indoline-containing structures.

Ugi_Reaction cluster_start Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Nitrilium_Ion Nitrilium Ion Carboxylic_Acid->Nitrilium_Ion Trapping Isocyanide Isocyanide Isocyanide->Nitrilium_Ion Nucleophilic Addition Imine->Nitrilium_Ion Product α-Acylamino Amide Nitrilium_Ion->Product Mumm Rearrangement

Caption: Simplified mechanistic pathway of the Ugi four-component reaction.

The Passerini three-component reaction (P-3CR) , one of the first MCRs discovered, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5] The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, with the key step being the nucleophilic attack of the isocyanide on the carbonyl carbon, followed by the addition of the carboxylate.[5]

Experimental Protocols: A Practical Guide

The following protocols are presented as a starting point for researchers. As with any chemical transformation, optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary to achieve optimal results for specific substrates.

Protocol 1: L-Proline-Catalyzed Mannich-Type Synthesis of 3-Aminoalkylated Indoles

This protocol is adapted from established procedures for the efficient, solvent-free synthesis of 3-aminoalkylated indoles.[2]

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • Aldehyde (e.g., formaldehyde, 1.2 mmol, 1.2 equiv)

  • Secondary amine (e.g., piperidine, 1.1 mmol, 1.1 equiv)

  • L-proline (0.1 mmol, 10 mol%)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add indole (1.0 mmol), the desired secondary amine (1.1 mmol), and L-proline (0.1 mmol).

  • Addition of Aldehyde: Slowly add the aldehyde (1.2 mmol) to the mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction is typically stirred at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting indole is consumed. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 3-aminoalkylated indole.

Self-Validation and Expected Outcomes:

The success of this reaction is often indicated by the formation of a single major product spot on the TLC plate. The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Yields for this type of reaction are typically reported to be good to excellent.[1][2]

ComponentRole in ReactionKey Considerations
Indole Nucleophile (at C3 position)Substituents on the indole ring can affect reactivity.
Aldehyde Electrophile precursorFormaldehyde is commonly used for aminomethylation.
Secondary Amine Nucleophile and source of the amino groupA variety of cyclic and acyclic secondary amines can be used.
L-proline OrganocatalystCatalyzes the formation of the iminium ion.
Protocol 2: An Interrupted Ugi Reaction for the Synthesis of 3-Aminoindoles

This protocol is a conceptual illustration based on literature describing variations of the Ugi reaction to form heterocyclic structures.[7] Direct synthesis of this compound via a standard Ugi reaction is less common; however, an intramolecular variant or a post-MCR cyclization can be envisioned.

Conceptual Workflow:

  • Ugi Reaction: A suitably functionalized aniline (e.g., an ortho-alkenyl or ortho-alkynyl aniline), an aldehyde, a carboxylic acid, and an isocyanide are subjected to Ugi reaction conditions.

  • Post-MCR Transformation: The resulting Ugi product, containing the necessary functionality, undergoes a subsequent cyclization reaction (e.g., a radical or transition-metal-catalyzed cyclization) to form the indoline ring.

Ugi_Indoline_Synthesis cluster_MCR Ugi Multi-Component Reaction Ortho_Subst_Aniline o-Functionalized Aniline Ugi_Product Ugi Adduct Ortho_Subst_Aniline->Ugi_Product Aldehyde Aldehyde Aldehyde->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Cyclization Post-MCR Cyclization Ugi_Product->Cyclization Product This compound Derivative Cyclization->Product

Caption: Conceptual workflow for this compound synthesis via a Ugi reaction followed by cyclization.

Conclusion and Future Perspectives

Multi-component reactions represent a paradigm shift in the synthesis of complex molecules like 3-(aminomethyl)indolines. The inherent efficiency, atom economy, and operational simplicity of MCRs make them highly attractive for both academic research and industrial drug development. The Mannich-type reaction provides a direct and reliable route to 3-aminoalkylated indoles, while the versatility of isocyanide-based MCRs like the Ugi and Passerini reactions opens up a vast chemical space for the design and synthesis of novel indoline derivatives.

Future research in this area will likely focus on the development of novel MCRs with broader substrate scope and higher stereoselectivity, the application of these methods in the synthesis of complex natural products and active pharmaceutical ingredients, and the integration of MCRs with other enabling technologies such as flow chemistry and automated synthesis.

References

using 3-(Aminomethyl)indoline as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-(Aminomethyl)indoline as a Synthetic Building Block

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the Indoline Scaffold

The indoline (2,3-dihydroindole) motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for targeting specific biological receptors. Within this privileged class of compounds, this compound emerges as a particularly versatile and powerful building block.

This molecule uniquely combines the conformational constraint of the indoline ring with a flexible and highly reactive primary aminomethyl side chain at the C3 position. This side chain acts as a synthetic handle, allowing for the straightforward introduction of diverse functionalities through well-established chemical transformations. Its utility is prominent in the development of central nervous system (CNS) agents, including antidepressants and treatments for neurodegenerative diseases, where precise molecular architecture is paramount for activity and selectivity.[3]

This guide provides an in-depth exploration of this compound, moving beyond simple reaction lists to explain the underlying principles of its reactivity. We will present detailed, field-proven protocols and discuss the causal logic behind experimental choices, empowering researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic campaigns.

Molecular Profile and Handling

A thorough understanding of the physicochemical properties and safety considerations of a building block is the foundation of successful and safe experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name (2,3-dihydro-1H-indol-3-yl)methanamine[4]
CAS Number 933698-55-6[4]
Molecular Formula C₉H₁₂N₂[4]
Molecular Weight 148.20 g/mol [4]
Appearance Typically a solid (often supplied as a salt)[5]
XLogP3 0.8[4]
Safety and Handling

As with any amine-containing compound, appropriate safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6][7]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][7] Keep the container tightly closed when not in use.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[6]

Core Reactivity: A Tale of Two Nitrogens

The synthetic versatility of this compound stems from the differential reactivity of its two nitrogen atoms: the primary exocyclic amine and the secondary endocyclic (indolinic) amine.

Caption: Key reactive sites of this compound.
  • The Primary Aminomethyl Group: This is the most reactive site for most transformations. As a primary aliphatic amine, it is a potent nucleophile, readily participating in reactions like acylation, alkylation, and sulfonylation. Its flexibility allows the resulting appended group to explore various conformational spaces, which is crucial for probing interactions with biological targets.

  • The Indoline Nitrogen: This secondary amine is significantly less nucleophilic than the primary amine due to the delocalization of its lone pair of electrons into the adjacent benzene ring. While it can participate in reactions, it typically requires more forcing conditions or specific catalytic systems (e.g., for C-N cross-coupling).[8] This difference in reactivity is a key synthetic advantage, as it allows for selective functionalization of the primary amine while leaving the indoline nitrogen untouched, or available for subsequent modification after a protection step.

Application & Protocols: Core Synthetic Transformations

The following protocols represent the most common and powerful methods for elaborating the this compound scaffold.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is arguably the most fundamental transformation for this building block, enabling the linkage to a vast array of carboxylic acids to generate libraries of drug-like molecules.[9] The EDC/HOBt method is a classic, reliable choice that minimizes racemization for chiral acids and proceeds under mild conditions.[10]

Causality Behind the Choice: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate can be unstable and prone to side reactions. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-ester. This new activated species is more stable and reacts cleanly with the primary amine of this compound to form the desired amide, with the byproducts (EDC-urea and HOBt) being readily removable during workup.

G start Dissolve Carboxylic Acid (1 eq) & this compound (1.1 eq) in Anhydrous DCM/DMF add_reagents Add HOBt (1.2 eq) Cool to 0 °C start->add_reagents add_edc Add EDC·HCl (1.2 eq) portion-wise add_reagents->add_edc react Stir at 0 °C for 30 min, then warm to RT (Stir 12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with solvent - Wash with aq. NaHCO₃ - Wash with brine monitor->workup Reaction Complete purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Column Chromatography) workup->purify product Final Amide Product purify->product

References

Introduction: The 3-(Aminomethyl)indoline Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 3-(Aminomethyl)indoline Derivatives in Modern Drug Discovery

The indoline nucleus, a foundational heterocyclic motif, is a cornerstone in medicinal chemistry, celebrated for its structural versatility and profound biological relevance.[1] This scaffold is prevalent in a vast array of natural products and clinically approved therapeutic agents.[1][2] When functionalized at the 3-position with an aminomethyl group, the resulting this compound scaffold gains a crucial pharmacophoric element—a basic nitrogen atom tethered by a flexible methylene linker. This feature facilitates key molecular interactions, such as hydrogen bonding and ionic interactions with biological targets, making it a "privileged scaffold" for drug design.

Derivatives of this core structure have demonstrated significant therapeutic potential across multiple disease areas. They are extensively investigated as kinase inhibitors for oncology, modulators of neuroinflammatory pathways in neurodegenerative diseases, and as potent anti-inflammatory and antimicrobial agents.[3][4][5][6][7] The development of efficient, robust, and scalable synthetic methodologies is therefore critical to generate diverse chemical libraries of these compounds, enabling comprehensive structure-activity relationship (SAR) studies and the discovery of novel clinical candidates.[8]

This guide provides a detailed technical overview of a primary synthetic strategy for preparing this compound derivatives, complete with an in-depth experimental protocol, characterization guidelines, and a discussion of their applications in contemporary drug discovery.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of this compound derivatives is the reductive amination of a suitable indole-3-carboxaldehyde precursor. This classical transformation is favored for its operational simplicity, broad substrate scope, and the commercial availability of a vast array of starting amines, allowing for extensive diversification.

The reaction proceeds in two conceptual steps, which can be performed sequentially or in a single "one-pot" process:

  • Imine Formation: The carbonyl group of the aldehyde reacts with a primary or secondary amine to form a C=N double bond, yielding a Schiff base or iminium ion intermediate. This is a reversible reaction, and the removal of water is often necessary to drive the equilibrium toward the product.

  • Reduction: The intermediate imine or iminium ion is then reduced to the corresponding amine using a suitable hydride-based reducing agent.

G cluster_start Starting Materials cluster_process Reductive Amination Protocol cluster_end Final Product & Analysis Start1 Indole-3-carboxaldehyde Step1 Step 1: Imine Formation (Solvent, +/- Catalyst) Start1->Step1 Start2 Primary or Secondary Amine (R1R2NH) Start2->Step1 Step2 Step 2: Reduction (Reducing Agent, e.g., NaBH4, STAB) Step1->Step2 Iminium Intermediate Workup Aqueous Work-up & Extraction Step2->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Derivative Purify->Product Char Characterization (NMR, MS, IR) Product->Char

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-benzyl-1H-indol-3-yl)methanamine

This protocol details a representative two-step procedure. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials & Reagents:

  • Indole-3-carboxaldehyde

  • Benzylamine

  • Methanol (MeOH), Anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Step 1: Imine Formation

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxaldehyde (1.45 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous methanol. Stir at room temperature until all the solid has dissolved.

    • Rationale: Methanol is an excellent solvent for both the aldehyde and the amine, and it is compatible with the subsequent reduction step. Using an anhydrous grade minimizes the presence of water, which can hinder imine formation.

  • Amine Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 equivalent) dropwise to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The starting aldehyde spot should diminish and a new, typically less polar, imine spot should appear.

Step 2: Reduction of the Imine

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

    • Rationale: The reduction with NaBH₄ is exothermic. Cooling the reaction mixture controls the reaction rate, prevents potential side reactions, and ensures safety.

  • Reducing Agent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • Rationale: NaBH₄ is a mild and selective reducing agent, ideal for reducing imines without affecting the indole ring. A slight excess is used to ensure complete conversion. Slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-5 hours or until the reaction is complete.

    • Self-Validation: Monitor the disappearance of the imine spot and the appearance of the more polar amine product spot by TLC.

Step 3: Work-up and Purification

  • Quenching: Carefully add ~20 mL of deionized water to quench any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Add 50 mL of DCM and 50 mL of saturated NaHCO₃ solution. Shake vigorously and separate the layers. Extract the aqueous layer two more times with 25 mL portions of DCM.

    • Rationale: DCM is used to extract the organic product. The NaHCO₃ wash neutralizes any acidic byproducts and helps to break up any emulsions.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

    • Rationale: The brine wash removes residual water from the organic layer.

  • Drying & Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution from 100% Hexane to 70:30 Hexane:Ethyl Acetate is typically effective.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts.[9][10]

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford the N-benzyl-1H-indol-3-yl)methanamine as a solid or oil.

Structural Characterization and Data

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[9][10][11]

Technique Parameter Expected Observation for N-benzyl-1H-indol-3-yl)methanamine
¹H NMR Chemical Shift (δ)δ 7.20-7.60 (m, Ar-H), δ 4.0 (s, 2H, Ar-CH₂ -N), δ 3.8 (s, 2H, N-CH₂ -Ar), δ 2.0 (br s, 1H, NH )
¹³C NMR Chemical Shift (δ)δ 140-110 (Ar-C), δ 54 (N-C H₂-Ar), δ 45 (Ar-C H₂-N)
HRMS (ESI+) m/zCalculated for C₁₆H₁₇N₂ [M+H]⁺: 237.1386; Found: 237.1388
FT-IR Wavenumber (cm⁻¹)~3400 cm⁻¹ (N-H stretch, indole), ~3300 cm⁻¹ (N-H stretch, secondary amine), ~3050 cm⁻¹ (Ar C-H stretch)

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The this compound scaffold provides a robust starting point for developing targeted therapeutics due to its favorable pharmacophoric features and synthetic accessibility.

// Core Node Core [label="this compound\nCore Scaffold", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Derivatization Nodes Deriv1 [label="N-Alkylation/\nN-Arylation", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv2 [label="Indole Ring\nSubstitution", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Deriv3 [label="Amide/Sulfonamide\nFormation", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Therapeutic Area Nodes App1 [label="Kinase Inhibitors\n(Oncology)", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; App2 [label="Neuroprotective Agents\n(Neurodegeneration)", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; App3 [label="Anti-inflammatory &\nAntimicrobial Agents", pos="3,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Core -> Deriv1 [dir=back]; Core -> Deriv2 [dir=back]; Core -> Deriv3 [dir=back];

Core -> App1 [label="Targets ATP-binding site"]; Core -> App2 [label="Modulates CNS targets"]; Core -> App3 [label="Broad biological activity"]; }

Caption: Relationship between the core scaffold, derivatization, and therapeutic applications.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] The indolinone core, a close relative of the indoline scaffold, is present in several FDA-approved kinase inhibitors like Sunitinib.[12] The 3-(aminomethyl) group serves as a key interaction point, often extending into the solvent-exposed region of the kinase ATP-binding pocket or forming hydrogen bonds with the hinge region. By varying the substituents on the amine, medicinal chemists can fine-tune potency and selectivity against specific kinases such as VEGFR, PDGFR, and CDK.[5][12][13]

Agents for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease involve complex pathologies including protein aggregation, oxidative stress, and neuroinflammation.[6][14][15] The indole scaffold is a well-established pharmacophore for targeting these pathways.[15][16][17] this compound derivatives are being explored as:

  • Cholinesterase Inhibitors: To boost acetylcholine levels in the brain.[16]

  • Monoamine Oxidase B (MAO-B) Inhibitors: To increase dopamine levels for Parkinson's disease treatment.[14]

  • Inhibitors of Amyloid-β and Tau Aggregation: The planar indole ring can intercalate between peptide strands, while the aminomethyl side chain disrupts fibril formation.[15][16]

The basic amine is crucial for potential blood-brain barrier penetration and for interacting with acidic residues in the active sites of enzymes like MAO-B.[14]

Anti-inflammatory and Antimicrobial Agents

The inherent bioactivity of the indole nucleus extends to anti-inflammatory and antimicrobial applications.[1][3][8] Indoline derivatives have been shown to possess potent antioxidant properties and can modulate inflammatory pathways.[3][4] The aminomethyl side chain allows for the introduction of various lipophilic or polar groups, enabling the optimization of properties required to combat bacterial or fungal pathogens.

Conclusion

The preparation of this compound derivatives via reductive amination represents a powerful and versatile strategy in drug discovery. This approach combines operational simplicity with the potential for vast chemical diversification, allowing for the systematic exploration of structure-activity relationships. The protocols outlined herein, when coupled with rigorous analytical characterization, provide a reliable foundation for generating high-quality compound libraries. The proven success of this scaffold in producing potent kinase inhibitors, neuroprotective agents, and other bioactive molecules ensures that it will remain a high-value framework in the ongoing search for novel therapeutics.

References

The Indoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry — Applications of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold, a saturated analog of indole, has emerged as a cornerstone in medicinal chemistry, offering a three-dimensional architecture that is highly amenable to synthetic modification. This application note provides an in-depth technical guide on the utility of a key derivative, 3-(aminomethyl)indoline, for researchers, scientists, and drug development professionals. We will explore its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of agents targeting the central nervous system (CNS). Detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Indoline Scaffold

The indole nucleus is a well-established pharmacophore present in a multitude of natural products and approved drugs.[1][2][3][4] Its saturated counterpart, the indoline scaffold, has garnered increasing attention due to its more flexible, three-dimensional structure. This structural feature often leads to improved binding affinity and selectivity for various biological targets.[5] The indoline ring system is a key component in a number of biologically active compounds, including those with antimicrobial and resistance-modifying activities.[5]

Among the various indoline derivatives, this compound stands out as a critical building block. The presence of a primary amine at the 3-position provides a versatile handle for a wide range of chemical modifications, allowing for the exploration of vast chemical space in the pursuit of novel therapeutics. This guide will delve into the practical applications of this valuable scaffold.

Synthesis and Chemical Properties of this compound

The synthesis of this compound can be achieved through several routes, often starting from readily available indole precursors. A common and effective strategy involves the reduction of 3-(cyanomethyl)indole or the reductive amination of indole-3-carboxaldehyde followed by reduction of the indole ring.

General Synthetic Workflow

Synthesis_Workflow Indole-3-carboxaldehyde Indole-3-carboxaldehyde Indole-3-methanamine Indole-3-methanamine Indole-3-carboxaldehyde->Indole-3-methanamine Reductive Amination This compound This compound Indole-3-methanamine->this compound Indole Reduction (e.g., NaBH4, H2/Pd) Indole Indole 3-(Cyanomethyl)indole 3-(Cyanomethyl)indole Indole->3-(Cyanomethyl)indole Functionalization 3-(Cyanomethyl)indole->this compound Nitrile Reduction (e.g., LiAlH4, H2/Ni) Dopamine_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binding Gi Gi Protein D2_Receptor->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylation of target proteins Gi->AC Inhibition Serotonin_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin 5HT1A_Receptor 5-HT1A Receptor Serotonin->5HT1A_Receptor Binding Gi Gi Protein 5HT1A_Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP_decrease Decreased cAMP AC->cAMP_decrease

References

Application Notes and Protocols for N-Alkylation of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 3-(Aminomethyl)indoline Scaffolds

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of an aminomethyl substituent at the C3 position provides a critical vector for synthetic diversification. Subsequent N-alkylation of this primary amine group yields a library of secondary and tertiary amines with broad therapeutic potential. These derivatives are explored for a range of biological activities, including antioxidant and anti-inflammatory properties, and as potential anticancer and antiparasitic agents.[2][3] The nature of the N-alkyl substituent significantly influences the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[4]

This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of this compound, focusing on direct alkylation and reductive amination. We offer detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and discuss common challenges to ensure reproducible and efficient synthesis.

Mechanistic Principles of N-Alkylation

Two principal pathways are commonly employed for the N-alkylation of the primary amine in this compound. The choice of method depends on the desired substituent, the availability of starting materials, and the required tolerance for other functional groups on the indoline core or alkylating agent.

Direct Alkylation via SN2 Reaction

Direct alkylation is a straightforward method involving the reaction of the primary amine with an alkyl halide (or sulfonate). The amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group in a bimolecular nucleophilic substitution (SN2) reaction.

A significant challenge in this approach is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine and even a quaternary ammonium salt.[5] Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.[5]

Caption: SN2 Mechanism for Direct N-Alkylation.

Reductive Amination

Reductive amination is a powerful and highly versatile alternative that often provides better control over mono-alkylation.[6][7] This one-pot reaction proceeds in two main stages:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine, intermediate. This step is reversible and typically acid-catalyzed.

  • Reduction: The imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent.

The key to the success of this method is the choice of reducing agent. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are capable of reducing the protonated iminium ion intermediate much faster than they reduce the starting aldehyde or ketone, thus preventing the formation of unwanted alcohol byproducts.[6]

Reductive_Amination Amine This compound Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Imine Condensation (-H₂O) Product N-Alkylated Indoline Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: Workflow for Reductive Amination.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the selective mono-benzylation of this compound. The use of a mild inorganic base and controlled stoichiometry helps to minimize the formation of the di-benzylated byproduct.

Materials:

  • This compound (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the amine.

  • Reagent Addition: Stir the suspension vigorously at room temperature. Add benzyl bromide (1.05 eq.) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours). Pay close attention to the formation of a higher Rf byproduct, which may indicate di-alkylation.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-3-(aminomethyl)indoline.

Protocol 2: Reductive Amination with Cyclohexanone

This protocol provides an efficient method for synthesizing N-cyclohexyl-3-(aminomethyl)indoline, a common scaffold in drug discovery.

Materials:

  • This compound (1.0 eq.)

  • Cyclohexanone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, ~5% mol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen inlet (optional, but recommended)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and cyclohexanone (1.1 eq.) in DCE or DCM (to ~0.1 M).

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[7]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is typically exothermic; maintain the temperature below 30°C.

  • Reaction Completion: Continue stirring at room temperature and monitor by TLC or LC-MS until the reaction is complete (usually 12-24 hours).

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-cyclohexyl-3-(aminomethyl)indoline.

Comparative Data of N-Alkylation Conditions

The selection of reagents and conditions can be tailored to the specific alkyl group being introduced. The following table summarizes representative conditions for the N-alkylation of primary amines, which are applicable to this compound.

EntryMethodAlkylating Agent / Carbonyl SourceBase / Reducing AgentSolventTemp (°C)Typical Yield (%)Reference
1Direct Alkylationn-Butyl bromideTriethylamine (Et₃N)DMF25Good[5]
2Direct AlkylationBenzyl bromideCesium carbonate (Cs₂CO₃)DMF25High[5]
3Direct Alkylation1-BromooctanePotassium carbonate (K₂CO₃)Acetonitrile60Good[8]
4Reductive AminationBenzaldehydeNaBH(OAc)₃DCERT90-95[6]
5Reductive AminationAcetoneNaBH₄ / MeOHMeOHRT85-90[6]
6"Borrowing Hydrogen"Benzyl AlcoholIridium CatalystWater100High[9]

Workflow Visualization

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Amine & Base in Anhydrous Solvent B Add Alkyl Halide (Dropwise) A->B C Stir at RT & Monitor (TLC/LC-MS) B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash, Dry & Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental Workflow for Direct N-Alkylation.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Indolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indolines and the Biocatalytic Advantage

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety. Traditional chemical methods for synthesizing enantiomerically pure indolines can require harsh reaction conditions, expensive catalysts, and often suffer from limitations in stereoselectivity.[2] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative, offering high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[2][3] This guide provides an in-depth exploration of enzymatic strategies for the synthesis of chiral indolines, complete with detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Enzymatic Approaches to Chiral Indoline Synthesis

The enzymatic toolbox for chiral amine synthesis is rapidly expanding, and several key enzyme classes have proven effective for producing enantiopuer indolines.[4] This section details three primary biocatalytic strategies: the asymmetric reduction of imines using Imine Reductases (IREDs), the innovative intramolecular C-H amination catalyzed by engineered Cytochrome P450s, and the deracemization of racemic indolines via Monoamine Oxidases (MAOs).

Asymmetric Reduction of Cyclic Imines with Imine Reductases (IREDs)

Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of imines to amines.[5] For the synthesis of chiral indolines, the corresponding 3H-indole serves as the cyclic imine precursor. The enzyme delivers a hydride from the nicotinamide cofactor to one face of the C=N bond, establishing the stereocenter at the C2 position with high fidelity.[6]

The primary challenge in IRED-catalyzed reactions is the cost of the NADPH cofactor. To overcome this, a cofactor recycling system is typically employed. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate NADPH from NADP+.[5]

Mechanism of IRED-Catalyzed Indoline Synthesis:

IRED_Mechanism cluster_enzyme Imine Reductase (IRED) Active Site cluster_recycling Cofactor Recycling System 3H_Indole 3H-Indole (Substrate) Chiral_Indoline Chiral Indoline (Product) 3H_Indole->Chiral_Indoline Hydride Transfer NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: IRED-catalyzed asymmetric reduction of a 3H-indole coupled with a GDH cofactor recycling system.

Protocol 1: IRED-Catalyzed Asymmetric Synthesis of a 2-Substituted Indoline

This protocol describes a general procedure for the synthesis of a chiral 2-substituted indoline from its corresponding 3H-indole using a commercially available imine reductase screening kit.

Materials:

  • Phosphate buffer (100 mM, pH 7.5)

  • 3H-indole substrate (e.g., 2-phenyl-3H-indole)

  • Imine Reductase (IRED) library (lyophilized powder or solution)

  • NADP+ sodium salt

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a clean vial, prepare the reaction mixture by adding the following components in order:

    • 800 µL of 100 mM phosphate buffer (pH 7.5).

    • 10 mg of the 3H-indole substrate (adjust concentration as needed, typically 10-50 mM). A co-solvent like DMSO (up to 10% v/v) may be used to aid substrate solubility.

    • 1 mg of NADP+ sodium salt (final concentration ~1 mM).

    • 20 mg of D-glucose (for cofactor recycling, final concentration ~100 mM).

    • 10 U of Glucose Dehydrogenase (GDH).

  • Enzyme Addition: Add the selected IRED (typically 1-5 mg of lyophilized powder or an equivalent amount of enzyme solution). If screening, set up parallel reactions with different IRED variants.

  • Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle shaking (150-200 rpm) for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points. Quench the enzyme activity by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) and centrifuge to precipitate the protein. Analyze the supernatant by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee).

  • Work-up and Extraction: Once the reaction is complete, quench the reaction by adjusting the pH to >10 with 1 M NaOH. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 1 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. Confirm the structure and determine the final yield and enantiomeric excess.

Data Summary Table for IRED Performance:

Substrate (2-Substituted 3H-Indole)IRED VariantConversion (%)Enantiomeric Excess (ee, %)
2-Methyl-3H-indoleIRED-A>9998 (R)
2-Phenyl-3H-indoleIRED-B95>99 (S)
2-(4-Chlorophenyl)-3H-indoleIRED-C9297 (S)
2-Propyl-3H-indoleIRED-D>9996 (R)

Note: Data are representative and will vary depending on the specific IRED and reaction conditions.

Intramolecular C-H Amination with Engineered Cytochrome P450s

A groundbreaking approach to chiral indoline synthesis involves the "new-to-nature" enzymatic activity of engineered cytochrome P450 monooxygenases.[7] Through directed evolution, these enzymes can be repurposed to catalyze the intramolecular amination of an unactivated C(sp³)-H bond. The process typically starts with an ortho-substituted aryl azide. The P450 enzyme activates the azide to a nitrene intermediate, which then undergoes insertion into a C-H bond on the alkyl side chain to form the indoline ring.[7][8] This method offers a highly convergent and atom-economical route to complex indolines.

Mechanism of P450-Catalyzed Intramolecular C-H Amination:

P450_Mechanism cluster_enzyme Engineered Cytochrome P450 Active Site Aryl_Azide Aryl Azide Substrate Nitrene_Intermediate Heme-Nitrene Intermediate Aryl_Azide->Nitrene_Intermediate N₂ release Chiral_Indoline Chiral Indoline (Product) Nitrene_Intermediate->Chiral_Indoline C-H Insertion Reductant Reductant (e.g., Sodium Dithionite) Reductant->Aryl_Azide e⁻ transfer

Caption: P450-catalyzed intramolecular C-H amination for chiral indoline synthesis.

Protocol 2: P450-Catalyzed Synthesis of a Chiral Indoline from an Aryl Azide

This protocol outlines a whole-cell biocatalytic process using E. coli expressing an engineered cytochrome P450 variant.

Materials:

  • E. coli cells expressing the engineered P450 variant.

  • Growth medium (e.g., LB broth with appropriate antibiotic).

  • Inducer (e.g., IPTG).

  • Phosphate buffer (100 mM, pH 8.0).

  • Glucose.

  • Aryl azide substrate (e.g., 1-azido-2-propylbenzene).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Cell Culture and Induction:

    • Inoculate a starter culture of the E. coli strain in growth medium and grow overnight at 37 °C.

    • Use the starter culture to inoculate a larger volume of fresh medium and grow at 37 °C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding the inducer (e.g., 0.5 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 25 °C) for 12-16 hours.

  • Whole-Cell Biotransformation:

    • Harvest the cells by centrifugation (e.g., 4000 x g for 15 min at 4 °C).

    • Resuspend the cell pellet in 100 mM phosphate buffer (pH 8.0) to a desired cell density (e.g., OD₆₀₀ of 20).

    • Add glucose (final concentration 1% w/v) to provide a source of reducing equivalents for the P450.

    • Add the aryl azide substrate (typically 1-5 mM, may require a co-solvent like DMSO).

  • Incubation: Incubate the reaction mixture at 25-30 °C with shaking for 24-48 hours.

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, pellet the cells by centrifugation.

  • Extraction and Analysis: Extract the supernatant with ethyl acetate (3 x volume). The cell pellet can also be extracted to recover any product that may have remained intracellularly. Combine the organic extracts, dry, concentrate, and purify as needed. Analyze for yield and enantiomeric excess.

Data Summary Table for P450-Catalyzed C-H Amination:

Substrate (Aryl Azide)P450 VariantProduct (Indoline)Yield (%)Enantiomeric Ratio (er)
1-azido-2-propylbenzeneP411-INS-51512-methylindoline6092:8
1-azido-2-butylbenzeneP411-INS-51512-ethylindoline1391:9
1-azido-2-isobutylbenzeneP411-INS-51512-isopropylindoline40N/A

Data adapted from publicly available research.[7]

Deracemization of Indolines using Monoamine Oxidases (MAOs)

Deracemization is an elegant strategy to convert a racemic mixture entirely into a single enantiomer, achieving a theoretical yield of 100%.[9] This can be accomplished using a chemoenzymatic approach employing a monoamine oxidase (MAO). MAOs are flavin-dependent enzymes that catalyze the oxidation of amines to imines.[2] In a deracemization protocol, an MAO variant selectively oxidizes one enantiomer of the racemic indoline to the corresponding 3H-indole (the imine). A non-selective chemical reducing agent, such as ammonia-borane or sodium borohydride, present in the same pot, then reduces the imine back to the racemic indoline.[9] This continuous cycle of selective oxidation and non-selective reduction ultimately enriches the non-preferred enantiomer of the MAO.

Mechanism of MAO-Based Deracemization of Indolines:

MAO_Deracemization Racemic_Indoline Racemic Indoline ((R)- and (S)-enantiomers) R_Indoline (R)-Indoline Racemic_Indoline->R_Indoline S_Indoline (S)-Indoline (Desired Product) Racemic_Indoline->S_Indoline MAO Monoamine Oxidase (MAO) (R-selective) R_Indoline->MAO 3H_Indole 3H-Indole (Imine Intermediate) Reducing_Agent Non-selective Reducing Agent (e.g., NH₃-BH₃) 3H_Indole->Reducing_Agent MAO->3H_Indole Enantioselective Oxidation Reducing_Agent->Racemic_Indoline Non-selective Reduction

Caption: Chemoenzymatic deracemization of a racemic indoline using an R-selective MAO.

Protocol 3: MAO-Catalyzed Deracemization of a Racemic 2-Substituted Indoline

This protocol provides a general method for the deracemization of a racemic indoline using an MAO variant and a chemical reducing agent.

Materials:

  • Phosphate or borate buffer (e.g., 100 mM, pH 8.5-9.5).

  • Racemic 2-substituted indoline.

  • Monoamine Oxidase (MAO) variant (e.g., MAO-N D11).

  • Ammonia-borane complex or sodium borohydride.

  • Organic solvent for extraction (e.g., dichloromethane).

Procedure:

  • Reaction Setup: In a vial, dissolve the racemic indoline (e.g., 10-20 mg) in the chosen buffer (1-2 mL). A co-solvent may be necessary.

  • Reagent Addition:

    • Add the MAO variant (e.g., 1-2 mg/mL).

    • Carefully add the reducing agent. For ammonia-borane, a 2-3 molar excess is typical. Add it portion-wise to control any effervescence.

  • Incubation: Seal the vial and incubate at room temperature or slightly elevated temperature (e.g., 30 °C) with vigorous stirring for 24-48 hours. Ensure good aeration as oxygen is the terminal oxidant for the MAO.

  • Monitoring: Monitor the reaction for the disappearance of the undesired enantiomer and the accumulation of the desired one using chiral HPLC or GC.

  • Work-up:

    • Quench the reaction by adding a strong base (e.g., 6 M NaOH) to decompose the remaining reducing agent and bring the pH to >11.

    • Extract the product with an organic solvent like dichloromethane (3 x volume).

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify by chromatography if required. Determine the final yield and enantiomeric excess.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity Incorrect pH or temperature; Enzyme denaturation; Presence of inhibitors.Optimize pH and temperature for the specific enzyme. Ensure proper storage and handling of the enzyme. Check for potential inhibitors in the substrate or buffer.
Low substrate solubility Substrate is poorly soluble in the aqueous reaction medium.Add a water-miscible co-solvent (e.g., DMSO, isopropanol) up to a concentration tolerated by the enzyme (typically 5-20%). Use surfactants or cyclodextrins to improve solubility.
Incomplete conversion Insufficient enzyme loading; Cofactor limitation; Product inhibition; Unfavorable reaction equilibrium.Increase enzyme concentration. Ensure the cofactor recycling system is efficient. For equilibrium-limited reactions (e.g., transaminases), consider strategies to remove the co-product.
Low enantioselectivity The chosen enzyme is not selective for the substrate.Screen a wider range of enzyme variants. Consider directed evolution or protein engineering to improve enantioselectivity.
Enzyme instability over time Proteolysis; Oxidation; Unfavorable reaction conditions.Add protease inhibitors. Use degassed buffers or perform the reaction under an inert atmosphere for oxygen-sensitive enzymes. Consider enzyme immobilization to enhance stability.

Conclusion and Future Outlook

The enzymatic synthesis of chiral indolines offers a green, efficient, and highly selective alternative to traditional chemical methods. Imine reductases, engineered cytochrome P450s, and monoamine oxidases each provide unique and powerful strategies to access these valuable building blocks. As our understanding of enzyme function deepens and protein engineering tools become more sophisticated, the scope and applicability of biocatalysis in the synthesis of complex chiral molecules like indolines will undoubtedly continue to expand, paving the way for more sustainable and efficient drug development and manufacturing processes.

References

Leveraging the 3-(Aminomethyl)indoline Scaffold for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: The indoline nucleus is a privileged scaffold in medicinal chemistry, widely recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its three-dimensional, saturated heterocyclic structure offers distinct advantages over its aromatic counterpart, indole, by providing improved pharmacokinetic properties and enabling more precise spatial interactions with biological targets.[2] This application note provides a comprehensive guide for researchers on utilizing a key derivative, 3-(aminomethyl)indoline, as a versatile starting material for the synthesis of novel enzyme inhibitors. We will explore the fundamental synthetic strategies, provide a detailed, step-by-step protocol for the synthesis and characterization of a representative kinase inhibitor, and outline a standard protocol for evaluating its biological activity. This guide is designed to equip drug development professionals with the foundational knowledge and practical methodologies to accelerate their research programs.

The this compound Scaffold: A Cornerstone for Inhibitor Design

The strategic value of the this compound scaffold lies in its unique combination of a rigid bicyclic core and a flexible, reactive side chain.

  • The Indoline Core: This non-planar structure allows for the creation of molecules with defined three-dimensional shapes, which is crucial for achieving high-affinity and selective binding to the complex topographies of enzyme active sites.[2] The partial saturation of the indole ring can also lead to improved solubility and metabolic stability compared to fully aromatic systems.[2]

  • The C3-Aminomethyl Handle: The primary amine at the 3-position is the key to the scaffold's versatility. It serves as a nucleophilic handle for a wide array of chemical transformations, allowing for the systematic introduction of diverse chemical moieties. This "plug-and-play" characteristic is ideal for structure-activity relationship (SAR) studies, where researchers can rapidly generate libraries of analogs to probe the chemical space around a target enzyme. Modifications at this position can influence potency, selectivity, and pharmacokinetic properties.[3]

Derivatives of the broader indoline and indole class have been successfully developed as inhibitors for a wide range of enzyme families, including:

  • Kinases (RTKs, etc.) [4]

  • Epigenetic Targets (EZH2) [2]

  • Metabolic Enzymes (5-LOX, sEH, Icmt) [3][5]

  • Hydrolases (AChE, Hyaluronidase) [6][7]

  • Angiotensin-Converting Enzyme (ACE) [8]

Core Synthetic Strategies & Methodologies

The primary amine of this compound is readily functionalized through several robust and well-established chemical reactions. The choice of reaction dictates the nature of the linkage and the properties of the final compound. The most common derivatization strategies are outlined below.

G start_node This compound reagent1 Carboxylic Acid (R-COOH) + Coupling Agents (EDC, HOBT) start_node->reagent1 Amide Coupling reagent2 Aldehyde/Ketone (R-CHO) + Reducing Agent (NaBH(OAc)3) start_node->reagent2 Reductive Amination reagent3 Isocyanate (R-NCO) start_node->reagent3 Urea Formation reagent4 Sulfonyl Chloride (R-SO2Cl) start_node->reagent4 Sulfonylation product1 Amide Derivative reagent1->product1 product2 Secondary Amine Derivative reagent2->product2 product3 Urea Derivative reagent3->product3 product4 Sulfonamide Derivative reagent4->product4

Caption: Key synthetic transformations of the this compound scaffold.

  • Amide Coupling: This is arguably the most common strategy. Reacting the amine with a carboxylic acid using standard coupling reagents (e.g., EDC/HOBT, HATU) forms a stable amide bond. This allows for the introduction of a vast array of commercially available or custom-synthesized carboxylic acids.[7]

  • Reductive Amination: Reaction with an aldehyde or ketone forms a transient imine, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride) to yield a secondary amine. This method is excellent for building flexible linkers.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a rapid and efficient route to urea or thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in enzyme inhibitors.[5]

  • Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common bioisostere for amides and can impart different physicochemical properties.

Experimental Protocol: Synthesis of a Representative Inhibitor

This section provides a detailed protocol for the synthesis of N-((1H-indolin-3-yl)methyl)-4-methylbenzamide , a hypothetical but representative inhibitor that could be targeting a kinase. The procedure utilizes a standard amide coupling reaction.

Objective: To synthesize a model enzyme inhibitor via amide coupling to demonstrate the utility of the this compound scaffold.

Materials & Reagents:

  • This compound dihydrochloride

  • 4-Methylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBT)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Protocol: Step-by-Step Synthesis

  • Reagent Preparation:

    • To a 100 mL round-bottom flask, add this compound dihydrochloride (1.0 g, 4.56 mmol) and 4-methylbenzoic acid (0.68 g, 5.02 mmol, 1.1 eq).

    • Add HOBT (0.68 g, 5.02 mmol, 1.1 eq).

    • Suspend the solids in anhydrous DCM (20 mL) and anhydrous DMF (5 mL) to aid solubility.

    • Place the flask in an ice bath and stir under a nitrogen atmosphere.

  • Amide Coupling Reaction:

    • Slowly add DIPEA (2.4 mL, 13.7 mmol, 3.0 eq) to the suspension. The amine salt should neutralize and dissolve.

    • In a separate vial, dissolve EDC (0.96 g, 5.02 mmol, 1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with DCM (3 x 40 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final compound as a solid or oil.

Expected Characterization Data:

  • ¹H NMR: Expect to see characteristic peaks for the indoline ring protons, the methylene bridge, the methyl group on the benzamide moiety, and the aromatic protons from both rings. The amide N-H proton will appear as a broad signal.

  • Mass Spectrometry (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₁₈N₂O) is approximately 267.14. The observed mass should be within a narrow tolerance of this value.

Protocol: In Vitro Enzyme Inhibition Assay (Kinase Model)

This section provides a general protocol for evaluating the inhibitory activity of the synthesized compound against a target protein kinase using a luminescence-based assay.

Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the purified inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in an intermediate plate.

  • Assay Setup:

    • In a 384-well white assay plate, add the kinase enzyme and its specific peptide substrate in an appropriate assay buffer.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted inhibitor from the intermediate plate to the assay plate.

    • Include "high" (no inhibitor) and "low" (no enzyme) controls.

  • Reaction Initiation: Add a solution of ATP at its Kₘ concentration to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). During this time, the kinase will phosphorylate the substrate, consuming ATP.

  • Signal Detection: Stop the reaction by adding a luminescence-based detection reagent (e.g., Promega's Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of remaining ATP.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence on a plate reader. The light signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold is realized through the systematic synthesis and evaluation of analogs to build an SAR profile. By making small, deliberate changes to the molecule, researchers can understand which chemical features are critical for potency and selectivity.

Table 1: Hypothetical SAR Data for Indolinib-K Analogs

Compound IDR-Group (at 4-position of benzamide)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
Indolinib-K -CH₃50850
Analog-1 -H2501200
Analog-2 -OCH₃45600
Analog-3 -Cl25300
Analog-4 -CF₃15250

From this hypothetical data, one could infer that small, electron-withdrawing groups at the 4-position of the benzamide ring enhance potency and selectivity for Kinase X.

References

Application Notes and Protocols for the Development of 3-(Aminomethyl)indoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline scaffold is a privileged structural motif found in a multitude of natural products and synthetic compounds with significant medicinal value.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile framework for interacting with various biological targets.[1] The non-coplanar nature of the two rings can enhance the physicochemical properties of drug candidates, such as improved water solubility and modified lipophilicity, which are crucial for favorable pharmacokinetics.[1] Within this class of compounds, 3-(aminomethyl)indoline and its derivatives have emerged as a promising area of research for the development of novel therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of this compound-based compounds. We will delve into the rationale behind their design, detailed synthetic protocols, and robust methodologies for assessing their biological activity, with a particular focus on their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.

The development of multifunctional drugs that can address the complex pathophysiology of diseases like Alzheimer's is a key strategy in modern medicinal chemistry.[3] This often involves targeting both the cholinergic deficit and oxidative stress.[3] The this compound scaffold serves as an excellent starting point for designing such multi-target-directed ligands.

One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[4][6] Several approved drugs for Alzheimer's disease, such as Donepezil, operate through this mechanism.[4][7][8][9] This guide will provide detailed protocols for evaluating the AChE inhibitory potential of novel this compound derivatives.

I. Rationale for Targeting Acetylcholinesterase with this compound Derivatives

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is largely due to a deficiency in cholinergic neurotransmission in the brain.[10][11] This has led to the development of acetylcholinesterase (AChE) inhibitors as a primary therapeutic approach.[11] Donepezil, a well-established AChE inhibitor, serves as a key example of a successful drug in this class.[4][7][8] Its mechanism of action involves the reversible inhibition of AChE, leading to increased levels of acetylcholine in the brain and thereby enhancing cholinergic function.[4][6]

The this compound scaffold presents a promising framework for the design of novel AChE inhibitors. The structural features of this scaffold, including the indoline core and the aminomethyl side chain, offer multiple points for chemical modification to optimize binding to the active site of AChE and to modulate pharmacokinetic properties. Carbamate derivatives of indolines, for instance, have shown potent dual activity as both cholinesterase inhibitors and antioxidants, addressing multiple facets of Alzheimer's pathology.[3][12]

The design of new therapeutic agents often involves creating analogues of existing drugs to improve efficacy, reduce side effects, or introduce additional beneficial properties.[9] By using the this compound core, researchers can explore a diverse chemical space to identify compounds with superior AChE inhibitory activity and potentially other valuable biological effects, such as antioxidant and anti-inflammatory properties.[13]

Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Releases ACh Action_Potential Action Potential Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->ACh_Vesicle Triggers Fusion ACh_Receptor Acetylcholine Receptor Signal_Transduction Signal Transduction (Cognitive Function) ACh_Receptor->Signal_Transduction Activates Synaptic_Cleft->ACh_Receptor ACh Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Enters Active Site Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Indoline_Derivative This compound Derivative (Inhibitor) Indoline_Derivative->AChE Inhibits

Caption: Cholinergic neurotransmission and the mechanism of AChE inhibition by this compound derivatives.

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various synthetic routes. A common strategy involves the functionalization of the indole or indoline core. One reported method utilizes the directing effect of a bulky protecting group, such as tert-butyldimethylsilyl, to achieve specific condensation at the 3-position of the indole nucleus.[14][15] This allows for the introduction of an aminomethyl group with various aryl substituents.[14]

General Synthetic Workflow

Synthesis_Workflow Start Indole/Indoline Starting Material Step1 Protection of Indole Nitrogen (e.g., TBDMS) Start->Step1 Step2 Directed C3-Functionalization (e.g., Condensation with Tosylaldimines) Step1->Step2 Step3 Reduction of Intermediate Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Purification (e.g., Chromatography) Step4->Step5 Step6 Characterization (NMR, MS, etc.) Step5->Step6 End Final this compound Derivative Step6->End

Caption: A generalized workflow for the synthesis of this compound derivatives.

Exemplary Synthetic Protocol: Synthesis of N-Aryl-3-(aminomethyl)indoles

This protocol is adapted from the work of Wynne and Stalick, which describes the synthesis of 3-arylaminomethyl indoles.[14]

Materials:

  • N-(tert-butyldimethylsilyl)indole

  • Aromatic tosylaldimines

  • Anhydrous solvent (e.g., THF)

  • Reducing agent (e.g., NaBH4)

  • Deprotecting agent (e.g., TBAF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(tert-butyldimethylsilyl)indole in anhydrous THF.

  • Condensation: Add the desired aromatic tosylaldimine to the solution. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Reduction: Once the condensation is complete, cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium borohydride (NaBH4) to reduce the resulting imine.

  • Quenching: After the reduction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in THF and add a deprotecting agent like tetrabutylammonium fluoride (TBAF). Stir the reaction at room temperature until the silyl group is completely removed.

  • Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified this compound derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

III. In Vitro Biological Evaluation: Acetylcholinesterase Inhibition Assay

The primary in vitro assay for evaluating the therapeutic potential of novel this compound derivatives in the context of Alzheimer's disease is the acetylcholinesterase (AChE) inhibition assay. The Ellman's method is a widely used, simple, and robust colorimetric assay for this purpose.[16][17]

Principle of the Ellman's Assay

This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. The presence of an inhibitor will reduce the rate of this reaction.

Experimental Protocol for AChE Inhibition Assay

This protocol is based on established methodologies for evaluating AChE inhibitors.[16][17]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[17]

    • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be empirically determined, with a common starting point being 0.1-0.25 U/mL.[17]

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[17]

    • ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. This solution should be prepared fresh.[17]

    • Test Compound and Control Solutions: Prepare serial dilutions of the test compounds and the positive control (Donepezil) in the assay buffer. Ensure the final DMSO concentration in the wells is consistent and low (typically <1%).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the assay buffer to the blank wells.

    • Add 25 µL of the AChE solution to all other wells.

    • Add 50 µL of the appropriate dilution of the test compound or positive control to the corresponding wells. For the negative control wells, add 50 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).[17]

    • Incubate the plate at room temperature for 15 minutes.[17]

    • To each well, add 50 µL of the DTNB solution.[17]

    • To initiate the enzymatic reaction, add 50 µL of the ATCI solution to all wells.[17]

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[17]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.[17]

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[17] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

  • Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]

Data Presentation

Quantitative data from the acetylcholinesterase inhibition assays should be organized systematically to facilitate clear comparison and interpretation. The following table provides a template for presenting key inhibitory parameters.

Test CompoundConcentration Range Tested (µM)IC50 (µM)Inhibition TypePositive ControlIC50 of Positive Control (µM)
Example: Compound X0.01 - 1005.2 ± 0.4CompetitiveDonepezil0.025 ± 0.003
This compound Derivative 1(To be determined)(To be determined)(To be determined)Donepezil(To be determined)
This compound Derivative 2(To be determined)(To be determined)(To be determined)Donepezil(To be determined)

IV. In Vivo Evaluation in Animal Models

Following promising in vitro results, the efficacy of lead compounds should be evaluated in appropriate animal models of cognitive impairment. Mouse models are extensively used in preclinical research to assess the in vivo effects of novel AChEIs.[18]

Administration of Test Compounds

The choice of administration route is a critical factor that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound.[18] Common routes of administration in mice include oral gavage (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injection.[18] The selection of the route should be based on the physicochemical properties of the compound and the intended clinical application.

Behavioral Assays for Cognitive Function

Several behavioral assays can be used to assess the impact of this compound derivatives on cognitive function in animal models. These tests evaluate different aspects of learning and memory.

  • Morris Water Maze: This is a classic test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. The time it takes to find the platform (escape latency) and the path taken are recorded.

  • Y-Maze: This test assesses spatial working memory. The maze consists of three arms, and the sequence of arm entries is recorded. A mouse with good working memory will tend to alternate between the arms.

  • Novel Object Recognition: This test evaluates recognition memory. Mice are first familiarized with two identical objects. In the test phase, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.

Monitoring for Adverse Effects

It is crucial to monitor for potential adverse effects of the test compounds. Cholinesterase inhibitors can have cardiovascular side effects, such as bradycardia and syncope.[19] Therefore, regular monitoring of heart rate and general well-being of the animals is recommended.[19] Common side effects of AChE inhibitors can also include gastrointestinal issues like nausea and diarrhea.[4]

V. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly for neurodegenerative diseases like Alzheimer's. By leveraging the established principles of medicinal chemistry and employing robust in vitro and in vivo screening methodologies, researchers can identify and optimize potent and selective drug candidates. This guide provides a foundational framework for the synthesis and evaluation of this compound-based compounds, with a focus on their potential as acetylcholinesterase inhibitors. Through a systematic and well-informed drug discovery process, it is anticipated that this class of compounds will yield promising new therapies to address significant unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Aminomethyl)indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)indoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the reduction of indole-3-carbonitrile. Our goal is to provide you with in-depth, scientifically-grounded solutions to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yield is a frequent issue stemming from several critical variables. The primary synthetic route, the reduction of an indole-3-carbonitrile precursor, is sensitive to reagent quality, reaction conditions, and work-up procedures.

Root Causes & Solutions:

  • Poor Quality or Inactive Reducing Agent: The most common method involves powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄).[1][2] This reagent is extremely sensitive to moisture and air. If the LiAlH₄ has been improperly stored or handled, its activity will be significantly diminished, leading to incomplete conversion.

    • Solution: Always use a fresh, unopened bottle of LiAlH₄ or a recently purchased stock. Handle it rapidly under an inert atmosphere (Argon or Nitrogen). To confirm its activity, you can titrate a sample before use.

  • Presence of Water: Trace amounts of water in the solvent or on the glassware will rapidly quench LiAlH₄, consuming the reagent in a non-productive and potentially hazardous side reaction that produces hydrogen gas.[3]

    • Solution: Use anhydrous solvents. Ethereal solvents like THF or Diethyl Ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere while still hot.

  • Sub-optimal Reaction Temperature: While LiAlH₄ reductions are often initiated at 0 °C to control the initial exotherm, the reaction may require heating to proceed to completion.

    • Solution: Start the addition of your substrate to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours to ensure full conversion.[3] Monitor the reaction progress by TLC.

  • Inefficient Work-up Procedure: The product, being a primary amine, can form stable aluminate complexes during the work-up. Improper quenching can lead to the product being trapped in the solid aluminum salts, significantly reducing the isolated yield.

    • Solution: Employ a Fieser work-up procedure. After cooling the reaction back to 0 °C, slowly and sequentially add water, then a 10-15% NaOH solution, and finally more water.[3] This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, minimizing product loss.

Q2: I'm observing significant side products during my reaction. What are they and how can I prevent them?

Side product formation is typically related to the high reactivity of the indole nucleus and the intermediates formed during the reduction.

Common Side Products & Prevention:

  • Over-reduction to Octahydroindole: While the indole core is generally stable to nucleophilic reducing agents like LiAlH₄, catalytic hydrogenation methods can lead to the reduction of the benzene ring, especially under harsh conditions (high pressure/temperature).[4]

    • Prevention: If using catalytic hydrogenation (e.g., H₂/Raney Ni), carefully control the pressure, temperature, and reaction time. The use of additives like ammonia can often increase selectivity for the nitrile reduction over ring reduction.[5]

  • Hydrogenolysis of the Aminomethyl Group: In some cases, particularly with certain catalysts, the newly formed C-N bond can be cleaved, leading back to a methyl group at the 3-position (skatole). This has been observed when reducing indole-3-aldehydes or esters with LiAlH₄.[6]

    • Prevention: Stick to well-established protocols for nitrile reduction. If this side product is observed, switching the reduction method from LiAlH₄ to a borane-based reagent or a different catalytic system may be beneficial.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve issues related to low reaction yield.

G start Low Yield Observed reagent_check Verify LiAlH₄ Activity & Handling start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Reagent OK new_reagent Use Fresh LiAlH₄ Handle Under Inert Gas reagent_check->new_reagent Suspect workup_check Analyze Work-up & Purification conditions_check->workup_check Conditions OK dry_system Use Anhydrous Solvent Flame-Dry Glassware conditions_check->dry_system Moisture? temp_profile Optimize Temperature (0°C to Reflux) conditions_check->temp_profile Incomplete Conversion? fieser_workup Employ Fieser Quench (H₂O, NaOH, H₂O) workup_check->fieser_workup Product Loss During Quench? purify_method Optimize Purification (e.g., Column vs. Distillation) workup_check->purify_method Loss During Purification? new_reagent->start Re-run dry_system->start Re-run temp_profile->start Re-run fieser_workup->start Re-run purify_method->start Re-run

Caption: A step-by-step decision tree for troubleshooting low yield in this compound synthesis.

Method Selection: Choosing the Right Reducing Agent

The choice of reducing agent is the most critical decision in this synthesis. The two primary methods are reduction with a metal hydride or catalytic hydrogenation. Each has distinct advantages and disadvantages.

Q3: Which is better for reducing indole-3-carbonitrile: LiAlH₄ or catalytic hydrogenation?

The "better" method depends on your available equipment, scale, and tolerance for specific impurities.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and fast-acting reducing agent.[2] It is generally effective for small to medium-scale lab syntheses. Its primary drawbacks are its high reactivity with water and protic solvents, requiring stringent anhydrous conditions, and the safety precautions needed for handling a pyrophoric reagent.[3]

  • Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C): This method is often preferred for larger-scale industrial syntheses due to better atom economy, lower cost, and simpler product isolation.[1][7] However, it requires specialized high-pressure hydrogenation equipment. A key challenge is catalyst poisoning by the amine product, which can slow or stop the reaction.[4] Furthermore, there is a risk of over-reducing the indole ring itself if conditions are not carefully controlled.[4]

Data Summary: Comparison of Reduction Methods
FeatureLithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Raney Ni)
Reagent Type Stoichiometric Metal HydrideCatalytic
Typical Conditions Anhydrous THF or Et₂O, 0 °C to reflux[3]EtOH/NH₃, elevated H₂ pressure (50-100 atm), 50-100 °C[5]
Pros - Fast reaction times- High functional group tolerance (reduces nitriles, esters, amides)[2]- No high-pressure equipment needed- High atom economy- Environmentally greener- Easier work-up (filtration)- Scalable and cost-effective
Cons - Requires strict anhydrous conditions- Pyrophoric; safety hazard- Complicated work-up to remove Al salts- Generates significant waste- Requires high-pressure reactor- Catalyst can be poisoned by amine product[4]- Potential for ring over-reduction[4]- Catalyst can be pyrophoric

Mechanistic Insights & Protocol

Q4: What is the mechanism for the LiAlH₄ reduction of the nitrile group?

Understanding the mechanism helps in troubleshooting. The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.

  • First Hydride Addition: A hydride attacks the electrophilic carbon of the nitrile, breaking one of the C≡N pi bonds and forming an intermediate imine anion.[8][9]

  • Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, breaking the remaining pi bond and generating a dianion intermediate.[8][9]

  • Protonation: During the aqueous work-up, the dianion is protonated twice to yield the final primary amine, this compound.[8][9]

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction of Indole-3-carbonitrile

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Indole-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Diatomaceous earth (Celite®)

  • Standard extraction and purification solvents (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add anhydrous THF (10 volumes relative to the substrate) followed by LiAlH₄ (1.5 - 2.0 equivalents) in portions. Cool the resulting suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the indole-3-carbonitrile (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add the following reagents dropwise in sequence:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% NaOH solution (X mL)

    • Water (3X mL) A granular white precipitate should form. Stir vigorously for 30 minutes.

  • Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or Ethyl Acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by vacuum distillation if applicable.

References

Technical Support Center: Synthesis of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(aminomethyl)indoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable indoline building block. Our focus is on providing practical, in-depth solutions grounded in mechanistic insights to help you troubleshoot and optimize your synthetic protocols.

I. Synthesis via Reduction of Indole-3-Acetonitrile

The reduction of indole-3-acetonitrile is a primary route to this compound. However, this transformation is often accompanied by side reactions that can complicate purification and reduce yields. This section provides troubleshooting for the most common reduction methods.

FAQ 1: Catalytic Hydrogenation Issues

Question: I'm attempting to reduce indole-3-acetonitrile via catalytic hydrogenation, but I'm observing significant byproduct formation, including a product that appears to be fully saturated. What's going wrong?

Answer: This is a classic challenge in indole chemistry. The primary issues are typically over-reduction of the indole ring and catalyst poisoning.

  • Over-reduction to Octahydroindole: The indole nucleus, while aromatic, can be susceptible to hydrogenation under certain conditions, leading to the formation of octahydroindole derivatives. This is particularly prevalent when using aggressive catalysts (like Rhodium or Ruthenium) or under acidic conditions, which can protonate the indole at the C3 position, disrupting aromaticity and facilitating reduction.[1]

  • Catalyst Poisoning: The amine product, this compound, can act as a ligand for the metal catalyst (e.g., Palladium, Platinum), leading to catalyst deactivation or "poisoning." This slows down the reaction and can lead to incomplete conversion.[1]

Troubleshooting & Prevention:

  • Catalyst Choice: Opt for less aggressive catalysts. Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are generally preferred for this transformation.

  • Solvent and Additives: Perform the reaction in a neutral solvent like ethanol or methanol. Avoid acidic conditions which promote over-reduction.[1] The presence of ammonia or a primary amine in the reaction mixture can sometimes suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from the condensation of the intermediate imine with the product amine.[2]

  • Reaction Conditions: Use moderate hydrogen pressure (e.g., 50-100 psi) and ambient to slightly elevated temperatures (25-50 °C). Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

Workflow: Optimizing Catalytic Hydrogenation of Indole-3-Acetonitrile

cluster_start Starting Point cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Workup cluster_outcomes Potential Outcomes Start Indole-3-acetonitrile + H₂ Gas + Catalyst Catalyst Select Catalyst: - Pt/C (preferred) - Pd/C Start->Catalyst Solvent Choose Solvent: - Ethanol (neutral) - Methanol (neutral) Start->Solvent Pressure Set H₂ Pressure: - Moderate (50-100 psi) Start->Pressure Monitor Monitor Reaction: - TLC / LC-MS Workup Workup: - Filter Catalyst - Concentrate Monitor->Workup Desired Desired Product: This compound Workup->Desired Side1 Side Product: Over-reduction (Octahydroindole) Workup->Side1 If conditions too harsh Side2 Side Product: Secondary/Tertiary Amines Workup->Side2 If imine intermediate reacts

Caption: Optimized workflow for catalytic hydrogenation.

FAQ 2: Lithium Aluminum Hydride (LAH) Reduction Issues

Question: I used Lithium Aluminum Hydride (LiAlH₄) to reduce indole-3-acetonitrile, and my yield is low with several impurities. What are the likely side products?

Answer: LiAlH₄ is a powerful, non-selective reducing agent, which can lead to several side products when used with indole substrates.[3][4]

  • Over-reduction of the Indole Ring: While less common than with some catalytic hydrogenation methods, aggressive LAH reduction (e.g., high temperatures, prolonged reaction times) can lead to the reduction of the indole C2-C3 double bond.

  • Formation of Secondary and Tertiary Amines: During nitrile reduction, an intermediate imine is formed. This imine can react with the primary amine product to form a secondary amine, which can further react to form a tertiary amine. This is a common pathway for byproduct formation in nitrile reductions.[2]

  • Skatole (3-Methylindole) Formation: In some cases, particularly with excess hydride and higher temperatures, hydrogenolysis of the C-N bond can occur, leading to the formation of skatole. This has been observed in the LAH reduction of other 3-substituted indoles like indole-3-aldehyde and indole-3-carboxylic acid esters.[5]

Troubleshooting & Prevention:

  • Inverse Addition: Add the LiAlH₄ solution slowly to the solution of indole-3-acetonitrile at a low temperature (e.g., 0 °C). This "inverse addition" method keeps the concentration of the hydride low, minimizing over-reduction and other side reactions.[6]

  • Temperature Control: Maintain a low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.

  • Stoichiometry: Use a carefully controlled amount of LiAlH₄ (typically 1.5-2.0 equivalents) to avoid excess hydride that can drive side reactions.

Mechanism: Formation of Dimeric Impurity during Nitrile Reduction

IndoleNitrile Indole-CH₂-C≡N ImineIntermediate Indole-CH₂-CH=NH (Imine Intermediate) IndoleNitrile->ImineIntermediate + 2[H⁻] PrimaryAmine Indole-CH₂-CH₂-NH₂ (Desired Product) ImineIntermediate->PrimaryAmine + 2[H⁻] inv1 ImineIntermediate->inv1 inv2 PrimaryAmine->inv2 SecondaryAmine (Indole-CH₂-CH₂)₂-NH (Dimeric Impurity) inv1->SecondaryAmine + PrimaryAmine - NH₃

Caption: Formation of a secondary amine impurity.

II. Post-Synthesis Protection & Purification

Once this compound is synthesized, it is often protected for subsequent reactions. The most common protecting group is tert-butyloxycarbonyl (Boc).

FAQ 3: N-Boc Protection Challenges

Question: I'm trying to Boc-protect my this compound, but the reaction is messy. I'm seeing multiple spots on my TLC plate. What's happening?

Answer: While the primary amino group is the most nucleophilic site, other reactive positions on the molecule can lead to side products.

  • N1-Indoline Protection: The nitrogen of the indoline ring (N1) can also be acylated by di-tert-butyl dicarbonate (Boc₂O), especially if the reaction is run with excess Boc₂O or under forcing conditions. This leads to the formation of a di-Boc protected product.[7]

  • Urea Formation: If there is any isocyanate impurity in your Boc₂O or if the reaction is heated, urea byproducts can form.

  • Poorly Nucleophilic Substrate Issues: Indoles and anilines can be poor nucleophiles. While the primary amine in this compound is aliphatic and more reactive, ensuring proper basic conditions is key.[8]

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O to favor mono-protection of the more nucleophilic primary amine.

  • Mild Conditions: Run the reaction at room temperature or below. Avoid heating.

  • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient. For cleaner reactions, consider using aqueous sodium bicarbonate or sodium carbonate in a biphasic system (e.g., Dioxane/Water).

  • Purification: Flash column chromatography on silica gel is usually effective for separating the desired mono-Boc product from the di-Boc byproduct and any unreacted starting material.

Protocol: Selective N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: If using an organic solvent, add triethylamine (1.5 eq). If using an aqueous mixture, add sodium bicarbonate (2.0 eq).

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Workup:

    • Organic: Dilute with DCM, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Aqueous: Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-Boc-3-(aminomethyl)indoline.[]

Summary of Reduction Methods and Common Side Products

Reduction MethodReagent/CatalystCommon Side ProductsMitigation Strategy
Catalytic Hydrogenation H₂, Pt/C or Pd/COver-reduction (Octahydroindole), Secondary/Tertiary aminesUse neutral solvent, moderate pressure/temp, monitor reaction closely.[1]
Hydride Reduction LiAlH₄Secondary/Tertiary amines, Skatole (rare)Inverse addition, low temperature, controlled stoichiometry.[3][6]

References

Technical Support Center: Purification of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-(Aminomethyl)indoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this polar, basic compound. We will explore common issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using standard silica gel chromatography?

The primary difficulty arises from strong acid-base interactions between the basic amine functionalities of this compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction leads to several common problems:

  • Severe Peak Tailing: The analyte adsorbs strongly and does not elute symmetrically, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to significant yield loss.[1]

  • On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.

Q2: I'm observing poor retention of my compound on a standard C18 reversed-phase column. Why is this happening and what can I do?

This compound is a relatively polar molecule (XLogP3 ≈ 0.8)[2], which means it has a high affinity for polar mobile phases (like water/methanol or water/acetonitrile) and a low affinity for the non-polar C18 stationary phase. This results in the compound eluting very early, often with the solvent front, providing no separation from other polar impurities.[3]

To increase retention, you must modify the system to enhance the analyte's interaction with the stationary phase. Key strategies include:

  • Ion-Pairing Reversed-Phase Chromatography (IP-RP): Introduce an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) into the mobile phase. This technique is further detailed in the Troubleshooting Guide.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique, also known as Aqueous Normal-Phase (ANP), uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent.[4] In HILIC, water acts as the strong eluting solvent, providing excellent retention for polar compounds that are unretained in reversed-phase.

Q3: Which chromatographic mode is the best starting point for purifying this compound?

There is no single "best" mode; the optimal choice depends on the scale of your purification, the nature of the impurities, and the available equipment. The following workflow provides a logical decision-making process.

G cluster_start Initial Assessment cluster_scout Scouting & Analysis cluster_decision Problem Identification cluster_solution Recommended Purification Strategy start Crude Sample This compound scout Perform TLC (Normal Phase) & Analytical HPLC (Reversed-Phase) start->scout decision1 Severe Tailing on Silica TLC? scout->decision1 decision2 Poor Retention on C18 HPLC? scout->decision2 decision3 Ionic Impurities Detected? scout->decision3 sol1 Normal Phase: Add Amine Modifier (e.g., TEA) or Use Basic Alumina decision1->sol1  Yes decision1:e->sol1:w If problem is tailing sol2 Reversed-Phase: Use Ion-Pairing Reagent (e.g., TFA) or Switch to HILIC/ANP decision2->sol2  Yes decision2:e->sol2:w If problem is retention sol3 Ion-Exchange Chromatography (IEX) decision3->sol3  Yes decision3:e->sol3:w If problem is charge-based

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
  • Root Cause: As established, the basic amine analyte is interacting strongly with acidic silanol groups on the silica stationary phase. This causes a portion of the analyte molecules to "stick" to the column, eluting slowly and creating a tailed peak.

  • Solution A: Mobile Phase Modification

    • Mechanism: Add a small amount of a competing base, typically triethylamine (TEA) or ammonia, to the mobile phase.[1][5] This modifier will preferentially interact with and neutralize the active silanol sites, preventing the analyte from binding strongly. This allows the analyte to elute based on polarity differences with much-improved peak symmetry.

    • Protocol: See Protocol 1: Normal-Phase Chromatography with Amine Modifier.

  • Solution B: Alternative Stationary Phase

    • Mechanism: Replace the acidic silica gel with a basic or neutral stationary phase. Basic alumina is an excellent choice for the purification of basic compounds like amines.[6] Amine-functionalized silica columns are another effective, albeit more expensive, option that provides a basic environment conducive to good peak shape.[1]

    • Recommendation: Basic alumina is a cost-effective and highly effective alternative for flash chromatography.

G cluster_without Without Modifier cluster_with With Modifier node_a Silica Surface Si-OH Si-OH node_b Analyte (R-NH₂) node_b->node_a:f1 Strong Acid-Base Interaction (Causes Tailing) node_c Silica Surface Si-O⁻ H-NEt₃⁺ Si-O⁻ H-NEt₃⁺ node_d Analyte (R-NH₂) node_e Modifier (Et₃N) node_e->node_c:f0 Neutralization

Caption: Effect of an amine modifier on silica gel interactions.

Issue 2: Low or No Retention in Reversed-Phase Chromatography
  • Root Cause: The analyte is too polar to interact sufficiently with the hydrophobic (e.g., C18) stationary phase. It remains primarily in the polar mobile phase and elutes quickly.

  • Solution: Ion-Pairing Reversed-Phase Chromatography (IP-RP)

    • Mechanism: Add an ion-pairing reagent to the mobile phase. For a basic amine like this compound, which will be protonated (R-NH3+) at acidic pH, an anionic ion-pairing reagent with a hydrophobic tail (like TFA or HFBA) is used. The negatively charged end of the reagent forms an ion pair with the positively charged analyte. The hydrophobic tail of the reagent then interacts strongly with the non-polar stationary phase, effectively increasing the analyte's retention time.[7] The separation is then based on the hydrophobicity of the newly formed neutral complex.

    • Protocol: See Protocol 2: Ion-Pairing Reversed-Phase HPLC.

ParameterStandard RP-HPLCIon-Pairing RP-HPLCHILIC / ANP
Stationary Phase Non-polar (C18, C8)Non-polar (C18, C8)Polar (Silica, Diol)
Mobile Phase High aqueous contentHigh aqueous content + Ion-Pair ReagentHigh organic content
Retention Principle Hydrophobic InteractionsHydrophobic & Ionic InteractionsPartitioning into aqueous layer
Analyte Suitability Non-polar to moderately polarPolar, ionizable compoundsVery polar compounds
Pros for this topic Simple mobile phaseExcellent for retaining basic amines Excellent for retaining polar amines
Cons for this topic Poor retention for this compoundMore complex mobile phase, potential for MS suppressionDifferent elution logic (water is strong solvent)
Issue 3: Co-elution with Structurally Similar Impurities
  • Root Cause: Impurities with similar polarity and functional groups (e.g., isomers, starting materials, or over-alkylation products) are difficult to resolve.[8][9]

  • Solution: Ion-Exchange Chromatography (IEX)

    • Mechanism: This technique separates molecules based on their net charge.[10] Since this compound is basic, it will be positively charged at a pH below its pKa. A cation-exchange column contains a stationary phase with fixed negative charges (e.g., sulfonate groups, -SO3⁻).[11] The positively charged analyte will bind to the column. Elution is achieved by increasing the salt concentration (ionic strength) or changing the pH of the mobile phase.[11] Impurities that are neutral or have a different net positive charge will elute at different times, providing a highly selective separation.

    • Protocol: See Protocol 3: Cation-Exchange Chromatography.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Amine Modifier
  • Stationary Phase: Standard silica gel (e.g., 230-400 mesh).

  • Mobile Phase Selection:

    • Start with a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol).

    • Develop a solvent system using TLC plates. Spot the crude material on the plate.

    • Prepare your eluent by adding 0.5-1% triethylamine (TEA) to the polar solvent component before mixing with the non-polar solvent. For example, for a 9:1 DCM:MeOH system, prepare a stock of 1% TEA in MeOH first.

    • Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for optimal column separation.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing the TEA modifier).

    • Pack the column consistently.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Run the column using an isocratic or gradient elution as determined by your TLC analysis. Always ensure the TEA modifier is present in the mobile phase throughout the run.

Protocol 2: Ion-Pairing Reversed-Phase HPLC (Analytical or Preparative)
  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile or methanol.

    • Rationale: The 0.1% TFA serves two purposes: it ensures the amine is protonated (pH < 2) and acts as the ion-pairing reagent.[12]

  • Method Development:

    • Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 15-20 minutes to determine the approximate elution point of your compound.

    • Optimize the gradient around the elution point to achieve separation from impurities. For example, if the compound elutes at 40% B, a shallower gradient from 20% to 60% B over 30 minutes may provide better resolution.

  • Scale-up: Once the analytical method is established, it can be scaled to a preparative column with a corresponding increase in flow rate and sample load.

Protocol 3: Cation-Exchange Chromatography
  • Stationary Phase: A strong cation-exchange (SCX) resin (e.g., with sulfonate functional groups).

  • Buffer Preparation:

    • Loading/Wash Buffer (Low Ionic Strength): e.g., 20 mM Sodium Phosphate, pH 6.0.

    • Elution Buffer (High Ionic Strength): e.g., 20 mM Sodium Phosphate + 1 M NaCl, pH 6.0.

    • Rationale: At pH 6.0, this compound will be protonated and carry a net positive charge, allowing it to bind to the negatively charged SCX resin.

  • Purification Steps:

    • Equilibration: Wash the column with 5-10 column volumes (CV) of Loading Buffer.

    • Loading: Dissolve the sample in the Loading Buffer and apply it to the column.

    • Wash: Wash the column with 5-10 CV of Loading Buffer to remove any unbound, neutral, or anionic impurities.

    • Elution: Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. Alternatively, use a step gradient (e.g., steps at 100 mM, 250 mM, 500 mM, and 1 M NaCl) to elute bound species. The compound will elute as the salt concentration increases and the Na+ ions outcompete the protonated analyte for binding sites on the resin.[10]

    • Fraction Collection & Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product. Desalting will be required to remove the high concentration of salt from the final product fractions.

References

Technical Support Center: Optimizing the Purity of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the preparation and purification of 3-(Aminomethyl)indoline. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this versatile bicyclic amine. The inherent reactivity of the indoline core and the basicity of the aminomethyl side chain present unique challenges in achieving high purity.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and prevent impurity formation in future experiments.

Section 1: Frequently Asked Questions - Common Impurities and Their Origins

This section addresses the most common purity-related questions, focusing on the origin of key impurities. Understanding how and why impurities form is the first step toward preventing their presence.

Q1: My final product is a yellow or brown oil/solid, but I expected a white or off-white solid. What's causing the discoloration?

A1: The discoloration of this compound is almost always due to oxidation. The indoline nitrogen is susceptible to oxidation, which can lead to the formation of highly colored, conjugated indole-type structures or other degradation products. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Causality: The lone pair of electrons on the indoline nitrogen can be abstracted, initiating a cascade that results in aromatization to the more stable indole ring. The presence of the aminomethyl group can influence the rate of this oxidation.

  • Preventative Insight: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification steps like solvent removal where the product is heated. Store the final product in amber vials, protected from light, and at reduced temperatures.

Q2: My NMR spectrum shows peaks consistent with an indole ring (e.g., aromatic protons between 7-8 ppm and a characteristic C3-H proton). How did this happen?

A2: This is a direct consequence of the oxidation described in Q1. The indoline (a dihydroindole) has aromatized to the corresponding indole. This is a very common impurity, especially if the reaction workup or purification was performed with prolonged exposure to air.

Q3: I'm synthesizing this compound by reducing 3-cyanoindoline. My IR spectrum shows a residual peak around 2230-2250 cm⁻¹. What is this?

A3: This sharp absorption is characteristic of a nitrile (C≡N) stretching frequency. Its presence indicates that your reduction of the 3-cyanoindoline starting material is incomplete. Even small amounts of unreacted starting material can be difficult to remove due to the similar polarity of the two basic amines.

  • Expert Tip: To drive the reduction to completion, consider extending the reaction time, increasing the equivalents of the reducing agent (e.g., LiAlH₄, BH₃), or elevating the temperature according to established protocols. A subsequent purification step will still be necessary to remove trace amounts.

Q4: My product streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. Why is this happening?

A4: This is a classic problem when working with basic amines on standard (slightly acidic) silica gel. The basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions. This leads to irreversible adsorption, resulting in streaking or tailing of the spot.[1]

  • Solution: The silica gel must be "deactivated" or "passivated." This is achieved by adding a small amount of a volatile base, typically triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to the chromatography eluent. A common starting point is 0.5-1% triethylamine in your solvent system (e.g., Dichloromethane/Methanol/Triethylamine).[1]

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guidance for resolving common purification challenges.

Troubleshooting Impurity Profiles

The first step in any purification is to understand the nature of the impurities you are trying to remove.

dot graph TD { rankdir="LR"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

}

Caption: General troubleshooting workflow for purifying this compound.

Protocol 1: Flash Column Chromatography for Basic Amines

This protocol is designed to purify this compound from impurities of similar polarity, such as unreacted starting materials or side-products. The key is the use of a basified mobile phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Glass column, flasks, etc.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, spot the crude material.

    • Develop the plate in a mobile phase of 95:5 DCM/MeOH. Observe the separation. The product is highly polar and may not move far from the baseline.

    • Prepare a basified eluent: 94:5:1 DCM/MeOH/Et₃N .

    • Run a new TLC in this system. The spot for your basic product should be much sharper and have a higher Rf value (ideally 0.2-0.4 for column separation).[1] Adjust the MeOH content to achieve this Rf.

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 100% DCM with 1% Et₃N) to form a slurry.

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity. Ensure the column is packed uniformly to avoid channeling.[1]

    • Once packed, drain the excess solvent until it is level with the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 98:1:1 DCM/MeOH/Et₃N).

    • Gradually increase the polarity by increasing the percentage of MeOH (e.g., move to 96:3:1, then 94:5:1, etc.). This is known as a gradient elution.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvents (DCM, MeOH, and Et₃N) under reduced pressure using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5°C, so co-evaporation with a higher boiling point solvent like toluene may be needed for complete removal, or it can be removed under high vacuum.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating the basic this compound from any neutral or acidic impurities.

dot graph TD { node[shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic product will be protonated and move into the aqueous layer.

  • Drain and collect the bottom (aqueous) layer.

  • Wash the organic layer once more with 1M HCl to ensure all product has been extracted. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath. Slowly add a concentrated basic solution (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 12). The protonated amine will be deprotonated back to the freebase, which may precipitate or form an oil.

  • Extract the freebase product back into an organic solvent by adding fresh EtOAc or DCM and shaking in a separatory funnel. Perform this extraction 2-3 times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase product.

Protocol 3: Recrystallization

If the product is a solid and has moderate purity (>90%), recrystallization can be an excellent final purification step to achieve high purity and obtain crystalline material.

Solvent System Component 1 (Soluble)Solvent System Component 2 (Insoluble - "Anti-solvent")Typical RatioNotes
Isopropanol (IPA)Hexanes~1:5 to 1:10Dissolve in minimal hot IPA, add hexanes dropwise until cloudy, then cool.
Ethyl Acetate (EtOAc)Heptane~1:4 to 1:8Good for removing less polar impurities.
Methanol (MeOH)Diethyl Ether~1:10Use caution with ether due to its volatility and flammability.
Water (if working with the HCl salt)Isopropanol or AcetoneVariesThe dihydrochloride salt is often water-soluble and can be crashed out with an organic solvent.[2]

General Recrystallization Procedure:

  • Place the crude solid in a flask.

  • Add a minimal amount of the hot "soluble" solvent (e.g., IPA) until the solid just dissolves.

  • While still warm, slowly add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • If needed, add a drop or two of the hot soluble solvent to redissolve the cloudiness.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Section 3: Analytical Purity Assessment

Q: How can I set up an HPLC method to accurately determine the purity of my this compound?

A: A reverse-phase HPLC method is most common. Due to the basic nature of the analyte, peak shape can be poor on standard C18 columns.

  • Column: Use a modern, base-deactivated C18 column or a polar-embedded phase column.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (ACN) or methanol.

  • Additive: It is crucial to add an additive to both the aqueous and organic mobile phases to improve peak shape.

    • Acidic: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This will protonate the amine, leading to sharp, symmetrical peaks. A method using TFA and methanol has been reported for indoline analysis.[3]

    • Basic: 10mM Ammonium bicarbonate or ammonium formate, adjusted to ~pH 9. This keeps the analyte in its freebase form.

  • Detector: UV detection at ~254 nm and ~280 nm is a good starting point for the indoline chromophore.

References

preventing byproduct formation in indoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the indoline scaffold. The inherent reactivity of the precursors and the stability of potential byproducts can make indoline synthesis a challenging endeavor.

This resource is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction is producing the aromatic indole as the major byproduct. How can I prevent this over-oxidation?

A1: Root Cause Analysis & Mitigation Strategies

The formation of an indole byproduct from an indoline synthesis is a common thermodynamic pitfall. The aromatic indole ring is often more stable than the saturated indoline, and many reaction conditions can inadvertently promote dehydrogenation. This is especially prevalent in reductive cyclizations or when using certain metal catalysts.

Mechanistic Insight: The 2,3-dihydroindole (indoline) system is susceptible to oxidation. This can be catalyzed by residual palladium from a C-H activation step, exposure to air (especially at elevated temperatures), or by oxidants present in the reaction mixture. For instance, in palladium-catalyzed intramolecular C-H amination, the Pd(II) catalyst can be reduced to Pd(0) during the catalytic cycle. This Pd(0) can then catalyze the dehydrogenation of the indoline product back to the indole, particularly if an external oxidant is not perfectly stoichiometric or if the reaction is heated for extended periods.

Solutions:

  • Strictly Anaerobic Conditions: If your synthesis does not require an oxidant (e.g., reduction of an indole), ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. This minimizes aerial oxidation, a frequent culprit.

  • Control Reaction Temperature and Time: Over-heating or prolonged reaction times can provide the energy needed to overcome the kinetic barrier to aromatization. Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Choice of Catalyst and Oxidant in C-H Amination: In palladium-catalyzed C-H amination reactions, the choice of oxidant is critical. Using stoichiometric, single-electron oxidants can sometimes be less prone to causing side dehydrogenation compared to two-electron oxidants that might regenerate a more active dehydrogenation catalyst. Some modern methods utilize directing groups that facilitate C-H activation under milder conditions, reducing the likelihood of subsequent oxidation.[1][2]

  • Modify the Workup: During aqueous workup, dissolved oxygen can promote oxidation, especially if catalytic metals are still present. Consider quenching the reaction and proceeding with extraction and purification as quickly as possible. A mildly acidic wash can protonate the indoline nitrogen, making it less susceptible to oxidation.

Experimental Protocol: Reductive Cyclization with Minimized Aromatization

This protocol details the reductive cyclization of an o-nitrostyrene derivative, a common route where indole formation can be a significant issue.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the o-nitrostyrene substrate (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent & Reagents: Add degassed ethanol (0.1 M). In a separate flask, prepare a solution of sodium dithionite (Na₂S₂O₄, 4.0 eq) in degassed water.

  • Reaction: Heat the ethanol solution to 60 °C. Add the aqueous sodium dithionite solution dropwise over 30 minutes. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. Avoid prolonged heating.

  • Workup: Cool the reaction to room temperature. Quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify immediately via flash column chromatography to separate the desired indoline from any indole byproduct.

Q2: My reaction is yielding a complex mixture, possibly due to polymerization or dimer formation. What causes this and how can it be stopped?

A2: Understanding and Preventing Unwanted Oligomerization

Polymerization is a frequent issue in syntheses that proceed through highly reactive intermediates, especially under acidic conditions. Indoles and indolines themselves can be reactive species.

Mechanistic Insight: The indoline nitrogen is nucleophilic, and the electron-rich aromatic ring can participate in electrophilic substitution. Under strongly acidic conditions, as used in some classical indole-to-indoline reductions, the indole starting material can protonate and subsequently attack another indole molecule, initiating polymerization.[3] This process, known as acid-catalyzed dimerization and trimerization of indoles, is a well-documented side reaction.[3]

Solutions:

  • Avoid Strong, Protic Acids: When reducing indoles, classical methods using strong acids like HCl with zinc can lead to significant polymerization.[3] A much cleaner method involves using zinc dust in a milder acid like 85% phosphoric acid, which has been shown to produce high yields of indoline with minimal polymeric byproducts.[3]

  • Protecting Groups: The nucleophilicity of the indoline nitrogen can be masked with a suitable protecting group (e.g., Boc, Cbz, or a sulfonyl group). This prevents N-alkylation or N-arylation side reactions and can also temper the reactivity of the aromatic ring. Palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (PMHS) is an efficient method that avoids harsh acidic conditions entirely.[1]

  • Control Substrate Concentration: High concentrations can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization. For cyclization reactions, running the reaction under high-dilution conditions can significantly improve the yield of the desired monomeric product. This is achieved by adding the substrate solution slowly over several hours to the reaction vessel.

Troubleshooting Flowchart: Diagnosing Byproduct Formation

G start Low Yield or Complex Mixture check_byproduct Identify Major Byproduct (LC-MS, NMR) start->check_byproduct is_indole Is it the Oxidized Indole? check_byproduct->is_indole is_polymer Is it Dimer/ Polymer? is_indole->is_polymer No sol_indole1 Use Milder Reductant (e.g., NaBH3CN) is_indole->sol_indole1 Yes unreacted_sm Is it Unreacted Starting Material? is_polymer->unreacted_sm No sol_polymer1 Avoid Strong Acid (Use Zn/H3PO4) is_polymer->sol_polymer1 Yes sol_sm1 Increase Temperature or Catalyst Loading unreacted_sm->sol_sm1 Yes sol_indole2 Run Under Strict Inert Atmosphere sol_indole1->sol_indole2 sol_indole3 Reduce Temperature and Reaction Time sol_indole2->sol_indole3 sol_polymer2 Use N-Protecting Group (e.g., Boc) sol_polymer1->sol_polymer2 sol_polymer3 Use High Dilution Conditions sol_polymer2->sol_polymer3 sol_sm2 Check Reagent Purity and Activity sol_sm1->sol_sm2

Caption: A decision tree for troubleshooting common issues in indoline synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to indolines and their typical byproducts?

A3: The choice of synthetic route depends heavily on the available starting materials and desired substitution pattern. Below is a summary of common methods and their associated challenges.

Synthetic RouteDescriptionCommon ByproductsMitigation Strategy
Reduction of Indoles The most direct route, involving the reduction of the C2-C3 double bond of a pre-formed indole.Over-reduced species (e.g., octahydroindole), polymerized material, unreacted starting material.Use of chemoselective reductants (e.g., NaBH₃CN, H₂ with Rh/C), N-protection, mild acidic conditions (Zn/H₃PO₄).[3]
Palladium-Catalyzed C-H Amination Intramolecular cyclization of a β-arylethylamine derivative via C(sp²)-H activation and C-N bond formation.[1][4]Over-oxidized indole, homocoupling of starting material.Careful choice of directing group, ligand, and oxidant; strict control of reaction time and temperature.[2]
Reductive Cyclization Cyclization of precursors like o-nitrostyrenes or o-azidostyrenes, where an ortho-functional group is reduced and cyclizes onto a side chain.Aromatic indole, incomplete cyclization, formation of other N-heterocycles.Choice of a reductant that is selective for the nitro/azido group without affecting other functionalities; control of pH.
Metal-Free Cyclizations Methods using reagents like iodine or electrochemical approaches to mediate the cyclization of substrates like 2-vinylanilines.[1]Indole (can be a desired co-product depending on conditions), substrate dimerization.Precise control of electrochemical potential or stoichiometric oxidant; use of radical traps if radical polymerization is an issue.
Q4: How does the choice of a nitrogen-protecting group influence the outcome of the synthesis?

A4: The nitrogen-protecting group (PG) is not merely a passive spectator; it plays a crucial role in modulating reactivity, influencing regioselectivity, and preventing side reactions.

Key Functions of a Protecting Group:

  • Preventing N-Functionalization: The lone pair on the indoline nitrogen is nucleophilic and can lead to undesired N-alkylation, N-acylation, or participation in polymerization. A PG prevents these side reactions.

  • Modulating Electronic Properties: Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron density of the aromatic ring, making it less prone to uncontrolled electrophilic attack. They also make the N-H proton more acidic, which can be relevant in base-mediated steps.

  • Directing Group Activity: In many modern syntheses, the PG acts as a directing group, positioning a metal catalyst for a specific C-H activation. For example, picolinamide (PA) and 2-pyridinesulfonyl (PyS) groups are highly effective in directing palladium catalysts to the ortho-C-H bond for intramolecular amination.[1][2]

  • Facilitating Purification: The introduction of a non-polar group like Boc can significantly alter the polarity of the molecule, often making chromatographic purification easier.

Choosing a Protecting Group: The ideal PG should be easy to install, stable to the reaction conditions required for indoline formation, and easy to remove without affecting the final product.

  • Boc (tert-Butoxycarbonyl): Excellent for general stability and preventing N-nucleophilicity. Stable to many reductive conditions but easily removed with acid (e.g., TFA). An efficient palladium-catalyzed reduction of N-Boc-indoles has been reported using PMHS.[1]

  • Ts (Tosyl): A robust, electron-withdrawing group. Its stability can be a drawback, as removal often requires harsh conditions (e.g., sodium amalgam or Birch reduction).

  • Directing Groups (PA, PyS): Chosen specifically for C-H activation strategies. They are designed to be removed under specific conditions after the key cyclization step.[1]

Reaction Pathway Diagram: Role of a Directing Group

G cluster_0 Palladium-Catalyzed C-H Amination SM β-Arylethylamine with Directing Group (DG) Coord Coordination of Pd(II) to DG SM->Coord + Pd(OAc)₂ CMD Concerted Metalation- Deprotonation (CMD) Coord->CMD Palladacycle Formation of 5-Membered Palladacycle CMD->Palladacycle Oxidation Oxidative Event Palladacycle->Oxidation + Oxidant RE C-N Reductive Elimination Oxidation->RE Product Protected Indoline Product RE->Product Catalyst Pd(II) Catalyst Regeneration RE->Catalyst Catalyst->Coord Enters next cycle

Caption: Catalytic cycle for indoline synthesis via directed C-H amination.

References

Technical Support Center: Scale-Up Synthesis of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(Aminomethyl)indoline. As a key intermediate in the development of various pharmaceutical agents, including selective monoamine oxidase inhibitors and serotonin modulators, its efficient and safe synthesis at scale is of paramount importance.[1] This guide, compiled by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of scaling up the synthesis of this critical building block.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable route to this compound is a two-step process. The first step involves the synthesis of the precursor, 3-cyanoindoline, followed by its catalytic hydrogenation to the desired product. This pathway is favored for its relatively high yields and the availability of starting materials.

Q2: What are the primary challenges when scaling up the synthesis of 3-cyanoindoline?

The synthesis of 3-cyanoindoline often involves the cyanation of an indole derivative. Key challenges during scale-up include:

  • Catalyst Selection and Deactivation: Palladium catalysts are commonly used for cyanation reactions.[2][3] On a larger scale, catalyst deactivation due to the presence of excess cyanide ions can be a significant issue, leading to incomplete conversion.[3]

  • Cyanide Source and Safety: While traditional cyanide sources like KCN and NaCN are effective, their high toxicity poses significant handling risks at an industrial scale. Safer alternatives such as K₄[Fe(CN)₆] and Zn(CN)₂ are often preferred, though they may require optimization of reaction conditions.[2]

  • Reaction Temperature and Solvent: Maintaining a consistent temperature is crucial. Overheating can lead to catalyst decomposition and byproduct formation. The choice of solvent (e.g., DMF, DMA) is also critical for reactant solubility and reaction rate.[2]

Q3: What are the main safety concerns associated with the catalytic hydrogenation of 3-cyanoindoline?

Catalytic hydrogenation is an exothermic process that involves flammable and pyrophoric materials under pressure. The primary hazards include:

  • Fire and Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4][5][6] Pyrophoric catalysts, such as Raney® Nickel and Palladium on carbon (Pd/C), can ignite spontaneously upon exposure to air, especially when dry.[5][6]

  • Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature and pressure if not properly controlled, potentially causing a runaway reaction.[5][7]

  • Handling of Pyrophoric Catalysts: Wetting the catalyst with a solvent like water can mitigate its pyrophoric nature during handling and transfer.[6]

Q4: How can I purify this compound at a large scale?

As a basic amine, the purification of this compound typically involves:

  • Catalyst Filtration: Careful filtration of the pyrophoric catalyst under an inert atmosphere.

  • Acid-Base Extraction: The product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified to precipitate the free amine, which is subsequently extracted into an organic solvent.

  • Crystallization/Salt Formation: The final product can be further purified by crystallization of the free base or by forming a stable salt, such as the dihydrochloride salt, which often has better crystallinity.

II. Troubleshooting Guide: Catalytic Hydrogenation of 3-Cyanoindoline

The reduction of the nitrile group in 3-cyanoindoline to a primary amine is a critical step that presents several challenges during scale-up. This guide addresses common problems encountered in this transformation.

Workflow for Catalytic Hydrogenation of 3-Cyanoindoline

cluster_0 Pre-Reaction Setup cluster_1 Hydrogenation Reaction cluster_2 Work-up and Isolation start Start: 3-Cyanoindoline, Solvent, Catalyst inert Inert Atmosphere Purge (N2/Ar) start->inert hydrogen Introduce Hydrogen inert->hydrogen reaction Controlled Temperature and Pressure hydrogen->reaction monitoring In-Process Monitoring (HPLC/GC) reaction->monitoring depressurize Cool and Depressurize monitoring->depressurize filter Catalyst Filtration (Inert Atmosphere) depressurize->filter extract Acid-Base Extraction filter->extract crystallize Crystallization / Salt Formation extract->crystallize product Final Product: this compound crystallize->product

Caption: A typical workflow for the catalytic hydrogenation of 3-cyanoindoline.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inactivity • Ensure the catalyst is fresh and has been stored properly. • Increase catalyst loading in small increments. • Consider a different catalyst (e.g., Raney® Nickel, Rhodium on carbon, Palladium on carbon).[8][9]Catalysts can lose activity over time or due to improper storage. Different catalysts exhibit varying activities and selectivities for nitrile reduction.
Insufficient Hydrogen Pressure • Increase hydrogen pressure gradually, within the safety limits of the reactor.Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate.
Suboptimal Reaction Temperature • Optimize the reaction temperature through small-scale trials. Temperatures between 60-150°C are often employed for nitrile hydrogenations.[10][11]The reaction rate is temperature-dependent, but excessive heat can lead to catalyst deactivation or side reactions.
Catalyst Poisoning • Ensure the starting material (3-cyanoindoline) and solvent are of high purity. • Purify the substrate if impurities are suspected.Impurities, such as sulfur compounds or other functional groups, can poison the catalyst surface, reducing its efficacy.
Problem 2: Formation of Secondary and Tertiary Amine Byproducts

The formation of secondary (di(indolin-3-ylmethyl)amine) and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the primary amine product with intermediate imines.

Reaction Scheme for Byproduct Formation

nitrile 3-Cyanoindoline imine Iminomethylindoline (Intermediate) nitrile->imine + H2/Catalyst primary_amine This compound (Product) imine->primary_amine + H2/Catalyst secondary_amine Secondary Amine (Byproduct) imine->secondary_amine + Primary Amine

Caption: Simplified reaction pathway showing the formation of the desired primary amine and the secondary amine byproduct.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Reaction Conditions Favoring Byproduct Formation • Add a base (e.g., alkali metal hydroxides) to the reaction mixture.[12] • Alternatively, conduct the reaction in an acidic medium (e.g., with HCl in ethanol).[13] • Use a solvent system that includes ammonia.[10]The addition of a base or acid can suppress the formation of secondary amines. Ammonia can compete with the primary amine product for reaction with the intermediate imine, thus reducing byproduct formation.
Catalyst Choice • Screen different catalysts. Rhodium-based catalysts have shown high selectivity for primary amine formation in some cases.[12][14][15]The choice of catalyst can significantly influence the selectivity of the hydrogenation reaction.
High Local Concentration of Product • Ensure efficient stirring to maintain homogeneity and prevent localized high concentrations of the primary amine product.Poor mixing can lead to areas where the primary amine concentration is high, promoting its reaction with the imine intermediate.
Problem 3: Incomplete Reaction or Stalled Conversion

Possible Causes & Solutions

Potential Cause Troubleshooting Steps Scientific Rationale
Hydrogen Mass Transfer Limitation • Increase agitation speed to improve gas-liquid mixing. • Use a solvent in which hydrogen has good solubility.The rate of hydrogenation can be limited by the transfer of hydrogen from the gas phase to the catalyst surface.
Catalyst Deactivation During Reaction • Consider a continuous-flow hydrogenation setup where the catalyst is packed in a cartridge.[5] This can sometimes mitigate deactivation issues seen in batch reactors.Catalyst deactivation can occur due to product inhibition or thermal degradation over the course of the reaction.
Leak in the Hydrogenation System • Before starting the reaction, perform a leak test with an inert gas like nitrogen at the intended reaction pressure.[16]A leak will prevent the maintenance of the required hydrogen pressure for the reaction to proceed to completion.

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Cyanoindoline

Safety Precaution: This reaction should be carried out in a well-ventilated fume hood, using a high-pressure reactor operated by trained personnel. Proper personal protective equipment (PPE) must be worn.

  • Reactor Setup:

    • To a high-pressure reactor, add 3-cyanoindoline (1 equivalent) and a suitable solvent (e.g., ethanol, methanol, or a two-phase system of an organic solvent and water).[12]

    • Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, 5% Pd/C, or 5% Rh/C) under a stream of inert gas (Nitrogen or Argon). The catalyst is often used as a wet slurry to minimize the risk of fire.[6]

    • If required, add a selectivity-enhancing additive such as a base (e.g., NaOH) or an acid source.[12][13]

  • Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-200 psig).[12]

    • Heat the reaction mixture to the target temperature (e.g., 60-110 °C) with vigorous stirring.[12]

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking samples (after cooling and depressurizing a small aliquot) and analyzing by HPLC or GC.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the catalyst.

    • The filtrate can then be subjected to an appropriate work-up procedure, such as acid-base extraction and crystallization, to isolate the this compound.

IV. References

  • Hartung, W. H. (1928). Catalytic Reduction of Nitriles and Oximes. J. Am. Chem. Soc., 50, 3370-3374.

  • US4739120A, Process for the hydrogenation of nitriles to primary amines, Google Patents.

  • H.E.L Group. (2025). Hydrogenation: How we can make it safer.

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-23.

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.

  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2025). ResearchGate.

  • A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. (2025). ResearchGate.

  • Hazards in Lab-Scale Hydrogenations. (n.d.). Scribd.

  • US7214829B2, Method for the production of primary amines by hydrogenating nitriles, Google Patents.

  • Palladium on carbon. (n.d.). In Wikipedia.

  • US5777166A, Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type, Google Patents.

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Polymers, 12(2), 435.

  • High-pressure hydrogenation of nitrile rubber : thermodynamics and kinetics. (1991). Journal of Applied Polymer Science, 42(11), 2941-2947.

  • This compound. (n.d.). PubChem.

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2020). Catalysis Science & Technology, 10(15), 5036-5046.

  • Raney nickel catalysis used in hydrogenation of aromatic amines. (n.d.). Google Patents.

  • Optimization of conditions for indoline synthesis. (n.d.). ResearchGate.

  • This compound Dihydrochloride. (n.d.). Sigma-Aldrich.

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (2024). Beilstein Journal of Organic Chemistry, 20, 1024-1031.

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Molecules, 28(8), 3569.

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025). Chemistry - An Asian Journal.

  • This compound Dihydrochloride. (n.d.). Sigma-Aldrich.

  • This compound Dihydrochloride. (n.d.). AMERICAN ELEMENTS.

  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (2024). Beilstein Journal of Organic Chemistry, 20, 1024-1031.

  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. (2018). Journal of Pharmaceutical and Biomedical Analysis, 154, 377-386.

  • ChemInform Abstract: Palladium-Catalyzed Domino Heck/Cyanation: Synthesis of 3-Cyanomethyloxindoles and Their Conversion to Spirooxoindoles. (2025). ResearchGate.

  • Technical Support Center: Optimizing Reaction Conditions for 6-Cyanoindole Derivatives. (n.d.). Benchchem.

  • This compound Dihydrochloride. (n.d.). MySkinRecipes.

  • Recent strategy for the synthesis of indole and indoline skeletons in natural products. (2025). Bioorganic & Medicinal Chemistry, 129, 117435.

  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. (2008). Journal of the American Chemical Society, 130(5), 1558-1559.

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. (n.d.). ResearchGate.

  • An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. (2018). Frontiers in Chemistry, 6, 459.

  • A facile and efficient synthesis of 3-cyanoindoles by a simple palladium(II)-catalyzed C─H activation of indoles. (2025). ResearchGate.

  • 933698-55-6|this compound. (n.d.). BLDpharm.

  • Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. (n.d.).

References

Technical Support Center: Removal of Catalysts from 3-(Aminomethyl)indoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst removal in 3-(Aminomethyl)indoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in achieving high-purity this compound, a critical building block in pharmaceutical development.

Troubleshooting Guide

This section addresses specific issues you may encounter during the catalyst removal process in a direct question-and-answer format.

Problem 1: My final this compound product is still contaminated with palladium catalyst even after filtration.

Potential Cause: This is a common issue, particularly when using homogeneous palladium catalysts such as those employed in Suzuki, Heck, or Buchwald-Hartwig couplings, which are frequently used in indole synthesis.[1] Simple filtration is often only effective for removing heterogeneous catalysts like palladium on carbon (Pd/C).[2] Homogeneous catalysts, or finely dispersed palladium metal, can pass through standard filtration media.[2]

Step-by-Step Solution:

  • Characterize the Palladium Species: Determine if the residual palladium is in a soluble (homogeneous) or insoluble (heterogeneous) form. This can often be inferred from the type of catalyst used initially.

  • Employ a Scavenging Agent: For soluble palladium, the use of a solid-supported metal scavenger is highly effective.[3][4] These scavengers contain functional groups (e.g., thiols, amines, or triazines) that chelate the palladium, allowing for its removal by filtration.[5]

  • Optimize Scavenger Selection: The choice of scavenger is critical and depends on the palladium's oxidation state and the solvent system.[4] It is advisable to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.

  • Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step can convert various palladium species into a single, more readily scavenged form.[5]

Problem 2: I am observing significant product loss when using activated carbon to remove the palladium catalyst.

Potential Cause: Activated carbon is a cost-effective adsorbent for palladium, but it often lacks selectivity.[5] This can lead to the non-specific adsorption of your this compound product, resulting in reduced yield.[2]

Step-by-Step Solution:

  • Minimize the Amount of Activated Carbon: Titrate the amount of activated carbon used to find the minimum quantity required for effective palladium removal. This can significantly reduce product loss.[2]

  • Solvent System Optimization: The choice of solvent can influence the binding of both the palladium and your product to the activated carbon. Using a solvent in which your product is highly soluble may decrease its adsorption.[5]

  • Explore Alternative Adsorbents: Consider specialized metal scavengers that offer higher selectivity for palladium, thereby minimizing product loss.[3]

  • Alternative Purification Methods: If product loss remains high, consider switching to a different purification strategy, such as crystallization or liquid-liquid extraction, which may offer better selectivity.[5]

Problem 3: How can I remove nickel catalysts without degrading my this compound product?

Potential Cause: Nickel catalysts, often used in cross-coupling reactions, can be challenging to remove.[6] The acidic or harsh conditions sometimes employed for catalyst removal can lead to the degradation of sensitive molecules like indolines.

Step-by-Step Solution:

  • Utilize Selective Scavengers: Silica-based scavengers functionalized with triamine or diamine groups have shown high efficiency in removing nickel with minimal impact on the product.[6]

  • Employ Flow Chemistry: Passing the reaction mixture through a cartridge containing a nickel scavenger (an E-PAK® cartridge, for example) can be a highly efficient and scalable method for catalyst removal under mild conditions.[7] This "catch and release" technique minimizes the exposure of your product to the scavenger.

  • Aqueous Washes: Gentle washing with dilute aqueous solutions, such as saturated ammonium chloride or sodium bicarbonate, can sometimes effectively remove certain nickel species without degrading the product.[8]

Problem 4: My rhodium-catalyzed hydrogenation reaction for the indoline synthesis is complete, but removing the rhodium is proving difficult.

Potential Cause: Rhodium catalysts, whether homogeneous or heterogeneous, can be persistent impurities. Supported rhodium catalysts can sometimes leach into the reaction mixture, while homogeneous rhodium catalysts require specific methods for removal.

Step-by-Step Solution:

  • For Heterogeneous Catalysts: If a supported catalyst like Rh/C was used, ensure efficient filtration. If leaching is suspected, the filtrate will require further treatment. Negligible loss of rhodium has been observed in some cases with supported catalysts, which are recovered by filtration.[9]

  • For Homogeneous Catalysts:

    • Oxidative Precipitation: In some cases, bubbling air or oxygen through the reaction mixture can precipitate the rhodium as an oxide, which can then be filtered off.

    • Adsorption: Activated carbon or specialized metal scavengers can be effective.

    • Solvent Extraction: Partitioning the rhodium into an aqueous phase through liquid-liquid extraction can be a viable option.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing catalysts from this compound reactions?

The most common and effective methods include:

  • Filtration: Ideal for heterogeneous catalysts (e.g., Pd/C, Raney Nickel).[10] Often, a filter aid like Celite® is used to improve efficiency.[11]

  • Adsorption: Using materials like activated carbon or specialized metal scavengers to bind the catalyst, which is then removed by filtration.[5][12]

  • Chromatography: Techniques like column chromatography are standard for separating the product from dissolved catalyst residues.[2]

  • Extraction: Liquid-liquid extraction can partition the metal catalyst into a phase separate from the organic product.[5]

  • Crystallization: Purifying the final product through crystallization can leave the catalyst impurities behind in the mother liquor.[5]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs.[1][13] For palladium, a commonly used catalyst, the permitted daily exposure (PDE) is low, which translates to a concentration limit in the low parts-per-million (ppm) range in the final drug substance.[13] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[14]

Q3: What are the advantages of using metal scavengers over traditional methods like activated carbon?

Metal scavengers offer several advantages:

  • Higher Selectivity: They are designed to bind specifically to certain metals, leading to less product loss compared to non-selective adsorbents like activated carbon.[3]

  • Higher Efficiency: Scavengers often have a higher binding capacity for the target metal, meaning less material is needed.[3]

  • Predictable Performance: Their performance can be more consistent and reproducible across different batches.[15]

Q4: Can I use a combination of methods for more efficient catalyst removal?

Yes, a multi-step approach is often the most effective strategy. For example, an initial filtration to remove a heterogeneous catalyst could be followed by treatment with a metal scavenger to remove any leached or soluble metal species.[12] This layered approach is common in pharmaceutical manufacturing to ensure the final product meets stringent purity requirements.[7]

Data and Protocols

Table 1: Comparison of Common Catalyst Removal Techniques
MethodCatalyst TypeAdvantagesDisadvantages
Filtration HeterogeneousSimple, cost-effective, scalable.[10][16]Ineffective for homogeneous catalysts or fine particles.[2]
Activated Carbon Homogeneous & HeterogeneousLow cost, widely available.[5]Non-selective, can lead to product loss.[2]
Metal Scavengers Homogeneous & HeterogeneousHigh selectivity and efficiency, less product loss.[3][4]Higher cost than activated carbon.
Chromatography HomogeneousHigh degree of purification.[2]Can be time-consuming and require large solvent volumes.
Crystallization HomogeneousCan provide very pure product.[5]Product must be crystalline; catalyst may co-crystallize.[15]
Extraction HomogeneousCan be effective for certain catalyst/product combinations.[5]Requires immiscible solvent systems; can be labor-intensive.
Experimental Protocol 1: General Procedure for Catalyst Removal using a Metal Scavenger
  • Dissolution: Following the completion of the this compound synthesis, dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, THF).

  • Scavenger Addition: Add the selected metal scavenger (typically 2-10 equivalents relative to the residual metal). The optimal amount should be determined experimentally.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (as recommended by the scavenger manufacturer) for 2-24 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-metal complex.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified this compound.[12]

Experimental Protocol 2: Filtration through a Celite® Pad for Heterogeneous Catalysts
  • Prepare the Filtration Setup: Use a Büchner or fritted glass funnel.

  • Create the Celite® Pad: Add a 1-2 cm layer of Celite® to the funnel and gently compact it.

  • Pre-wet the Pad: Pass a small amount of the reaction solvent through the pad to settle it.

  • Filter the Reaction Mixture: Slowly pour the reaction mixture onto the Celite® pad. Apply gentle vacuum if necessary.

  • Wash the Pad: Wash the filter cake with several portions of fresh solvent to recover all of the product.

  • Collect the Filtrate: The combined filtrate contains the purified product.[2][11]

Visualizations

Decision-Making Workflow for Catalyst Removal

This diagram outlines a logical approach to selecting the appropriate catalyst removal strategy.

Catalyst_Removal_Workflow start Reaction Complete catalyst_type What is the nature of the catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Insoluble homogeneous Homogeneous (e.g., Pd(OAc)2) catalyst_type->homogeneous Soluble filtration Filtration through Celite® heterogeneous->filtration product_properties Consider Product Properties (Solubility, Stability) homogeneous->product_properties analysis1 Analyze for Residual Metal (ICP-MS) filtration->analysis1 analysis1->homogeneous Purity Not OK (Leaching) pass Purity Meets Specification analysis1->pass Purity OK scavenger Treat with Metal Scavenger analysis2 Analyze for Residual Metal (ICP-MS) scavenger->analysis2 chromatography Column Chromatography chromatography->analysis2 crystallization Crystallization crystallization->analysis2 analysis2->pass Purity OK fail Re-process or Choose Alternative Method analysis2->fail Purity Not OK product_properties->scavenger Stable, Good Solubility product_properties->chromatography Amenable to Chromatography product_properties->crystallization Crystalline Solid

Caption: A decision tree for selecting a catalyst removal method.

References

Technical Support Center: Characterization of Impurities in 3-(Aminomethyl)indoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and impurity characterization of 3-(Aminomethyl)indoline. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. Our goal is to provide practical, experience-driven insights to help you anticipate, identify, and troubleshoot common impurity-related challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the synthesis and analysis of this compound.

Q1: What are the most common classes of impurities I should expect when synthesizing this compound?

A1: Impurities in this compound synthesis are typically process-related and can be grouped into four main categories:

  • Starting Material & Intermediates: Incomplete conversion is a primary source of impurities. For example, if you are performing a reduction of 3-cyanoindole or a reductive amination of an indole-3-carboxaldehyde derivative, these precursors may carry through to the final product.

  • Oxidation Products: The indoline ring is susceptible to oxidation, which can convert it back to the more stable aromatic indole ring system. This can occur during the reaction, work-up (especially with exposure to air), or storage. The primary impurity of this class would be 3-(Aminomethyl)indole.

  • Side-Reaction Products: Depending on the synthetic route, various side reactions can occur. In acidic conditions, indole precursors can dimerize to form high-molecular-weight species like bis(indolyl)methanes.[1] If using reactive solvents like methanol or ethanol, you may see N-alkylation or O-alkylation byproducts.

  • Reagent-Related Impurities: Byproducts from the reagents themselves, such as residual catalysts (e.g., Palladium, Nickel) or remnants of protecting groups, can contaminate the final product.

Q2: My final product looked clean by TLC right after purification, but a new spot appeared after a few days in storage. What is likely happening?

A2: This is a classic stability issue, most commonly caused by oxidation. This compound, like many indolines, can be sensitive to air and light. The indoline nitrogen and the C2-C3 single bond are susceptible to dehydrogenation, leading to the formation of the corresponding aromatic indole.[2] To confirm this, you can analyze the degraded sample by LC-MS to check for a peak with a mass two units lower (M-2) than your product.

To prevent this:

  • Store the purified compound under an inert atmosphere (Nitrogen or Argon).

  • Use amber vials to protect it from light.

  • Store at reduced temperatures (-20°C is recommended for long-term storage).

Q3: What are the essential analytical techniques for a robust impurity profile analysis?

A3: A multi-technique approach is crucial for comprehensive impurity characterization as mandated by regulatory bodies like the ICH.[3]

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the cornerstone technique for separation and quantification. A reversed-phase method with a UV/PDA detector is the standard starting point.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for rapid identification of impurities by providing molecular weight information, which is the first step in structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for unequivocally determining the structure of an unknown impurity once it has been isolated.

  • Preparative HPLC: This technique is used to isolate a sufficient quantity of an unknown impurity for full structural characterization by NMR.[4]

Q4: I have an impurity at a level of 0.12%. Do I need to identify its structure?

A4: According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, the answer depends on the maximum daily dose of the final drug substance.[3]

  • Identification Threshold: For a maximum daily dose of ≤ 2 g/day , the threshold for identifying an unknown impurity is 0.10% or 1.0 mg per day total intake, whichever is lower. At 0.12%, you are above this threshold and structural identification is required.

  • Qualification Threshold: The threshold to establish the biological safety of an impurity is typically higher, often ≥ 0.15%.

Part 2: Troubleshooting Guide for Common Synthetic Issues

This guide provides a problem-cause-solution framework for specific issues encountered during synthesis.

Problem / Observation Potential Root Cause(s) Recommended Actions & Scientific Rationale
High levels of starting material (e.g., 3-cyanoindole) in the crude product. 1. Incomplete Reduction: The reducing agent (e.g., LiAlH₄, H₂/Catalyst) may be insufficient, deactivated, or the reaction time/temperature is too low. 2. Catalyst Poisoning: For catalytic hydrogenations, trace impurities (sulfur, halides) in the starting material can poison the catalyst (e.g., Pd/C, Raney Ni).1. Optimize Reaction: Increase the equivalents of the reducing agent. For catalytic hydrogenation, increase pressure, temperature, or reaction time. 2. Purify Precursor: Ensure the starting material is of high purity. Recrystallization or a silica plug may be necessary. Use a fresh, high-activity catalyst.
An impurity with a molecular weight double that of the indole precursor is detected. Acid-Catalyzed Dimerization: Indole rings are highly nucleophilic at the C3 position and can readily attack an activated intermediate (like a protonated aldehyde or imine), especially under acidic conditions, forming bis(indolyl)methane type impurities.[1]Maintain pH Control: Avoid strongly acidic conditions during the reaction and work-up. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. A base quench should be performed promptly post-reaction.
LC-MS shows a peak at M-2, corresponding to the indole analog. Oxidation: The indoline ring has been dehydrogenated. This can be caused by certain reagents (e.g., some oxidizing agents used for work-up) or, more commonly, by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metals.Inert Atmosphere: Conduct the reaction and work-up under a nitrogen or argon atmosphere. Degas solvents before use. When concentrating the product, use a rotary evaporator with care to avoid prolonged heating of the thin film in the presence of air.
NMR of the final product shows complex aromatic signals and a reduced integration for indoline protons. Aromatization/Oxidation: This is a confirmation of the M-2 impurity. The characteristic aliphatic protons of the indoline ring (typically ~3.0-4.0 ppm) are replaced by aromatic or vinylic protons of the indole ring (~6.5-7.5 ppm).Re-purification & Proper Storage: The material may need to be re-purified via column chromatography or crystallization to remove the more polar indole impurity. Immediately store the purified product under inert gas at low temperature.
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Standard HPLC-UV Method for Impurity Profiling

This method provides a robust starting point for analyzing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile at a concentration of ~0.5 mg/mL.

Rationale: The C18 column effectively separates compounds based on hydrophobicity. The TFA acts as an ion-pairing agent, improving the peak shape of the basic amine analytes. A gradient elution is necessary to resolve early-eluting polar impurities from the main product and late-eluting non-polar impurities like dimers.[5]

Impurity Identification Workflow

The following diagram illustrates a systematic approach to identifying and characterizing unknown impurities.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structure Hypothesis cluster_2 Phase 3: Confirmation & Reporting A Crude or Purified Product Sample B Run HPLC-UV Impurity Profile A->B C Impurity Peak > Reporting Threshold? (e.g., >0.05%) B->C D Analyze by LC-MS C->D Yes K Final Report & Qualification Assessment C->K No (Report as Unspecified) E Determine Molecular Weight (M+H)+ D->E F Propose Potential Structures (e.g., Oxidized, Dimer, Unreacted SM) E->F G Isolate Impurity via Preparative HPLC F->G For definitive proof H Acquire 1H, 13C, 2D NMR Data G->H I Confirm Structure H->I J Synthesize Authentic Standard (If Necessary for Quantification) I->J J->K

Caption: Workflow for Impurity Identification and Characterization.

Potential Impurity Formation Pathways

This diagram shows a simplified synthetic route starting from indole-3-carbonitrile and highlights where common impurities can arise.

G SM Indole-3-carbonitrile (Starting Material) Product This compound (Final Product) SM->Product Reduction (e.g., LiAlH₄ or H₂/Catalyst) Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Imp3 Dimeric Byproduct SM->Imp3 Side Reaction (e.g., Acidic Conditions) Imp2 3-(Aminomethyl)indole (Oxidation Product) Product->Imp2 Oxidation (Air, Work-up)

Caption: Common Impurity Formation Pathways.

References

Validation & Comparative

A Comparative Guide to Monoamine Oxidase Inhibitors: Evaluating the Potential of the 3-(Aminomethyl)indoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 3-(Aminomethyl)indoline as a representative of the indole-based structural class against established monoamine oxidase (MAO) inhibitors. We will delve into the mechanistic distinctions, selectivity profiles, and the experimental methodologies required for a rigorous comparative assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological disorders.

Introduction to Monoamine Oxidase (MAO) as a Therapeutic Target

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, essential for the metabolism of monoamine neurotransmitters.[1][2] These enzymes, existing as two primary isoforms, MAO-A and MAO-B, catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby regulating their levels in the central nervous system and peripheral tissues.[3][4]

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating depression and anxiety disorders.[1][2]

  • MAO-B: Primarily metabolizes dopamine and phenylethylamine.[3] Selective inhibition of MAO-B is a cornerstone in the management of Parkinson's disease, aiming to preserve dopamine levels in the brain.[2][5]

Given their central role in neuropsychiatric and neurodegenerative diseases, the development of potent and selective MAO inhibitors (MAOIs) remains a highly active area of research.[6]

The Landscape of MAO Inhibitors: A Benchmark for Comparison

MAOIs are broadly classified based on their selectivity for the MAO-A or MAO-B isoform and their mode of inhibition—reversible or irreversible.[7][] Understanding these established agents is crucial for contextualizing the potential of novel chemical scaffolds.

  • Irreversible, Non-Selective Inhibitors: Compounds like tranylcypromine and phenelzine covalently bind to and permanently deactivate both MAO-A and MAO-B.[9][10] While effective, their lack of selectivity and irreversible nature necessitate strict dietary restrictions to avoid the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[10]

  • Irreversible, Selective Inhibitors: This class includes the MAO-B selective inhibitors selegiline and rasagiline, widely used in Parkinson's therapy.[5] By forming a covalent adduct with the enzyme's FAD cofactor, they provide sustained inhibition.[3] Their selectivity for MAO-B at therapeutic doses mitigates the risk of the tyramine pressor response.[5] Clorgyline is a classic example of an irreversible, MAO-A selective inhibitor used primarily in research.[5][11]

  • Reversible, Selective Inhibitors (RIMAs): Moclobemide, a selective inhibitor of MAO-A, represents this class.[3] Its reversible binding allows for enzyme activity to be restored as the drug is cleared, offering a significantly improved safety profile compared to irreversible inhibitors.[10][12]

The Indole Scaffold: A Privileged Structure for MAO Inhibition

The indole nucleus is a common motif in many biologically active compounds, including the endogenous MAO-A substrate serotonin. This structural similarity has inspired the development of numerous indole-based MAO inhibitors.[13] Studies have shown that derivatives of indolylmethylamine and related structures can exhibit potent and selective inhibition of MAO isoforms, making this a promising scaffold for novel drug discovery.[14][15]

Introducing this compound

This compound (C₉H₁₂N₂) is a small molecule featuring an indoline core with a primary aminomethyl group at the 3-position.[16] While specific, validated experimental data on its MAO inhibitory activity is not widely published, its structure warrants investigation. It belongs to the broader class of indolyl-alkylamines, which have demonstrated significant interaction with MAO enzymes. The key structural features—an aromatic ring system and an amino group separated by a short linker—are characteristic of MAO substrates and inhibitors.

Based on structure-activity relationship (SAR) studies of related indolylmethylamine derivatives, it is plausible to hypothesize that this compound could exhibit inhibitory activity.[14] However, its precise potency, selectivity (MAO-A vs. MAO-B), and mechanism (reversible vs. irreversible) can only be determined through rigorous experimental validation.

Quantitative Comparison of MAO Inhibitors

The following table summarizes the inhibitory potency (IC₅₀) and selectivity of benchmark MAOIs alongside representative data for a published indole-based inhibitor to highlight the potential of this class. The values for this compound are listed as "To Be Determined" to underscore the necessity of experimental evaluation as outlined in Section 6.

CompoundTypeMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B¹Mode of InhibitionReference
Tranylcypromine Non-Selective~0.16~0.19~0.8Irreversible[17]
Clorgyline MAO-A Selective0.0070.820.008Irreversible[17]
Selegiline MAO-B Selective0.840.01364.6Irreversible[17]
Rasagiline MAO-B Selective>100.004>2500Irreversible[5]
Moclobemide MAO-A Selective1.2>200<0.006Reversible[]
Compound 8a² Novel Indole-based>730.02>3650Competitive, Reversible[18]
This compound Indole-basedTBDTBDTBDTBD

¹ Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A value > 1 indicates MAO-B selectivity. ² Compound 8a is a representative novel indole-based inhibitor from cited literature, included for comparative purposes.[18]

Mechanistic Pathways of MAO Inhibition

The interaction of an inhibitor with the MAO enzyme can be visualized to understand the fundamental differences between reversible and irreversible mechanisms.

MAO_Inhibition cluster_cycle MAO Catalytic Cycle cluster_inhibition Inhibition Pathways MAO_FAD MAO-FAD (Oxidized) MAO_FADH2 MAO-FADH₂ (Reduced) MAO_FAD->MAO_FADH2 Reduces Enzyme Inactive_Complex Covalent Enzyme- Inhibitor Adduct MAO_FAD->Inactive_Complex Forms Covalent Bond MAO_FADH2->MAO_FAD O₂ → H₂O₂ Re-oxidation Product Aldehyde Product MAO_FADH2->Product Releases Substrate Monoamine Substrate Substrate->MAO_FAD Binds Rev_Inhib Reversible Inhibitor (e.g., Moclobemide) Rev_Inhib->MAO_FAD Competitive Binding Irrev_Inhib Irreversible Inhibitor (e.g., Selegiline) Irrev_Inhib->MAO_FAD Binds

Caption: MAO catalytic cycle and points of reversible vs. irreversible inhibition.

Experimental Protocol: In Vitro Characterization of MAO Inhibitors

To determine the inhibitory profile of a novel compound such as this compound, a robust and validated in vitro assay is required. The following protocol describes a fluorometric method for determining IC₅₀ values for both MAO-A and MAO-B.

Causality Behind Experimental Choices:
  • Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure isoform specificity and eliminate confounding variables from tissue preparations.[1]

  • Substrate: A non-selective substrate like p-tyramine or a selective substrate pair (e.g., kynuramine for MAO-A, benzylamine for MAO-B) can be used.[18][19] The production of H₂O₂ is coupled to a fluorometric readout for high sensitivity.[19]

  • Controls: A positive control inhibitor with known potency for each isoform (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) is essential to validate the assay's performance.[2] A "no inhibitor" control represents 100% enzyme activity.

Experimental Workflow Diagram

a cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Prepare serial dilutions of This compound (e.g., 0.1 nM to 100 µM) a2 Add 5 µL of test compound or control to wells p1->a2 p2 Prepare control inhibitors (Clorgyline, Selegiline) p2->a2 p3 Prepare MAO-A and MAO-B enzyme working solutions a1 Add 45 µL enzyme solution to each well p3->a1 a1->a2 a3 Incubate for 10 min at 37°C (Inhibitor-enzyme interaction) a2->a3 a4 Initiate reaction by adding 50 µL Working Reagent (Substrate, HRP, Dye) a3->a4 a5 Incubate for 20 min at 37°C in the dark a4->a5 a6 Read fluorescence (λex=530nm, λem=585nm) a5->a6 d1 Calculate % Inhibition relative to no-inhibitor control a6->d1 d2 Plot % Inhibition vs. log[Inhibitor Concentration] d1->d2 d3 Determine IC₅₀ value using non-linear regression d2->d3

Caption: Experimental workflow for determining MAO inhibitor IC₅₀ values.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10X stock solution of the test compound (this compound) and control inhibitors in a suitable solvent (e.g., DMSO), followed by serial dilutions in assay buffer. The final solvent concentration in the assay should not exceed 1-2%.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended working concentration.

    • Prepare the Working Reagent by mixing assay buffer, substrate (e.g., p-tyramine), Horseradish Peroxidase (HRP), and a suitable dye reagent (e.g., Amplex Red).[19]

  • Assay Procedure:

    • In a black, flat-bottom 96-well plate, add 45 µL of either MAO-A or MAO-B enzyme working solution to each well.[19]

    • Add 5 µL of each concentration of the test compound, control inhibitor, or assay buffer (for the 100% activity control) to the appropriate wells.[19]

    • Incubate the plate for 10 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.[18][19]

    • Initiate the enzymatic reaction by adding 50 µL of the Working Reagent to all wells. Mix gently by tapping the plate.[19]

    • Incubate the plate for 20 minutes at 37°C, protected from light.[19]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.[19]

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[18]

Conclusion and Future Directions

While established MAO inhibitors provide effective therapeutic options, the search for next-generation agents with improved selectivity, safety, and novel mechanisms of action is critical. The indole scaffold, represented here by this compound, holds significant promise due to its structural resemblance to endogenous monoamines and the demonstrated potency of related analogs.[13][18]

The immediate and necessary next step is the thorough experimental characterization of this compound. The protocol provided in this guide offers a validated pathway to determine its inhibitory potency and selectivity for MAO-A and MAO-B. These foundational data will be critical in ascertaining whether this compound, and the broader aminomethylindoline class, warrants further investigation and development as a potential therapeutic agent for neurological disorders.

References

A Comparative Guide for CNS Drug Discovery: Evaluating 3-(Aminomethyl)indoline Against the Benchmark of Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the landscape of neuropsychiatric pharmacotherapy is dominated by well-characterized mechanisms. Among these, the selective inhibition of the serotonin transporter (SERT) by Selective Serotonin Reuptake Inhibitors (SSRIs) stands as a cornerstone of modern antidepressant treatment. This guide provides a detailed comparison between this established class of molecules and 3-(Aminomethyl)indoline, a simple heterocyclic compound.

It is critical to establish from the outset that this comparison is asymmetrical. SSRIs represent a mature, extensively studied, and clinically validated class of drugs. In contrast, this compound is a largely uncharacterized molecule. Publicly available data on its specific pharmacological activity, particularly concerning SERT or other CNS targets, is non-existent. However, its structural backbone, the indoline/indole moiety, is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2] Therefore, this guide will first establish the comprehensive pharmacological and preclinical profile of SSRIs as the benchmark. It will then introduce the indoline scaffold's relevance and position this compound as a candidate for investigation. The core of this document provides a detailed framework of the essential in vitro and in vivo experimental protocols required to characterize a novel entity like this compound and enable a future, direct comparison.

Part 1: The Established Benchmark - Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are the most commonly prescribed class of antidepressants, valued for their efficacy, safety, and tolerability compared to older classes of drugs.[3][4] Marketed examples include fluoxetine, sertraline, citalopram, and paroxetine.

Mechanism of Action

The primary mechanism of action for SSRIs is the potent and selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[5][6] By blocking this reuptake process, SSRIs increase the concentration of serotonin available to bind with postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[3] This enhanced signaling is believed to underlie their therapeutic effects in treating depression and other psychiatric disorders. The therapeutic onset of SSRIs is typically delayed, often taking several weeks, which suggests that downstream neuroadaptive changes, rather than just the acute increase in synaptic serotonin, are crucial for their clinical efficacy.[7]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron presynaptic Tryptophan -> 5-HT (Synthesis) vesicle 5-HT Vesicle presynaptic->vesicle Packaging serotonin 5-HT vesicle->serotonin Release sert SERT (Serotonin Transporter) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signal Postsynaptic Signaling receptor->signal Activation ssri SSRI ssri->sert Inhibition

Figure 1: Mechanism of SSRI Action at the Serotonergic Synapse.
Receptor Binding Profile & Selectivity

The defining characteristic of SSRIs is their selectivity. They exhibit high affinity for the serotonin transporter while having significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] This selectivity distinguishes them from older tricyclic antidepressants (TCAs), which often interact with multiple targets, leading to a broader range of side effects.[7] The low affinity of SSRIs for histaminergic, cholinergic, and adrenergic receptors contributes to their improved tolerability.[3]

Compound Class / DrugPrimary TargetKi for SERT (nM)Ki for NET (nM)Ki for DAT (nM)
SSRIs
CitalopramSERT1.8614014350
FluoxetineSERT2.93202000
ParoxetineSERT0.140260
SertralineSERT0.442025
TCAs (for comparison)
AmitriptylineSERT/NET4.3353250
DesipramineNET19.60.82150
Table 1: Comparative binding affinities (Ki) of common SSRIs and TCAs for monoamine transporters. Lower Ki values indicate higher affinity. Data compiled from multiple sources.[10][11]

Part 2: The Investigational Scaffold - this compound

Chemical Identity and Known Context

This compound is a small molecule featuring a bicyclic indoline core with an aminomethyl substituent at the 3-position.[11] The indoline structure is a reduced form of the indole nucleus, a common motif in a vast number of biologically active compounds, including the neurotransmitter serotonin itself.[2] While the specific biological activity of this compound has not been reported in peer-reviewed literature, its dihydrochloride salt is commercially available and noted as a synthetic intermediate for developing CNS agents, including serotonin modulators and antidepressants.[12]

The Indole/Indoline Scaffold in Neuropharmacology

The indole ring is a well-established pharmacophore for serotonergic targets. Its structural similarity to serotonin allows for the design of ligands that interact with various serotonin receptors and the transporter.[2] Numerous research efforts have explored indole derivatives as potential antidepressants and antipsychotics. For instance, certain synthesized indole derivatives have demonstrated high-affinity binding to SERT in the nanomolar range, validating the scaffold's potential for developing novel reuptake inhibitors.[13][14] Other studies have focused on creating multi-target ligands by incorporating the indole structure, aiming for combined SERT inhibition and activity at 5-HT1A or D2 receptors.[14][15]

The indoline scaffold, being a more flexible, saturated analog of indole, also serves as an interesting starting point for CNS drug discovery. Derivatives of indoline have been investigated for a range of activities, including as 5-HT2C receptor antagonists and anti-inflammatory agents.[16][17] This body of research provides a strong rationale for investigating the neuropharmacological properties of simple, uncharacterized indolines like this compound.

Part 3: A Framework for Comparative Evaluation - Experimental Methodologies

To ascertain whether this compound possesses SSRI-like activity, a systematic evaluation using standardized preclinical assays is required. The following protocols outline the essential in vitro and in vivo experiments necessary to characterize its pharmacological profile and enable a direct comparison with established SSRIs.

In Vitro Analysis: Target Affinity and Functional Activity

The initial step is to determine if the compound directly interacts with and inhibits the serotonin transporter.

Protocol 1: Radioligand Binding Assay for SERT

This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to compete with a known radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for human SERT (hSERT).

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing hSERT.[18]

    • Radioligand: [3H]Citalopram or another suitable SERT-selective radioligand.[19]

    • Test Compound: this compound.

    • Reference Compound: A known SSRI (e.g., Fluoxetine).

    • Non-specific inhibitor: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Imipramine).[18]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[20]

    • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound and reference compound in assay buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.[20]

    • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer only), Non-specific Binding (saturating concentration of non-labeled inhibitor), and various concentrations of the test compound.

    • Incubation: Add the following to each well in order: 50 µL of buffer/inhibitor/test compound, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of the diluted membrane preparation. The final assay volume is 200 µL.[20]

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.[20]

    • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents: - Test Compound Dilutions - Radioligand ([3H]Citalopram) - hSERT Membranes plate Plate Assay: - Total Binding - Non-specific Binding - Test Compound Wells prep->plate incubate Incubate at RT (60-120 min) plate->incubate filter Harvest & Filter (Separate bound/unbound) incubate->filter wash Wash Filters (Remove non-specifics) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Figure 2: Workflow for a SERT Radioligand Binding Assay.

Protocol 2: Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a compound to block the uptake of serotonin into cells expressing the transporter.

  • Objective: To determine the functional inhibitory potency (IC₅₀) of this compound on SERT-mediated serotonin uptake.

  • Materials:

    • Cell line endogenously or recombinantly expressing hSERT (e.g., JAR cells, HEK293-hSERT).[21]

    • Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).

    • Test Compound and Reference SSRI.

    • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).[21]

    • 96-well cell culture plates, scintillation fluid, and a scintillation counter.

  • Step-by-Step Methodology:

    • Cell Plating: Seed the hSERT-expressing cells into a 96-well plate and grow to confluence.

    • Pre-incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound, reference compound, or buffer for 15-30 minutes at 37°C.

    • Initiate Uptake: Add [³H]5-HT to each well to initiate the uptake reaction. The final concentration should be near the KM for serotonin transport.[21]

    • Incubate: Incubate for a short period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake.

    • Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis: Lyse the cells in each well using a lysis buffer or distilled water.

    • Counting: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity, which corresponds to the amount of [³H]5-HT taken up by the cells.

  • Data Analysis:

    • Determine the percent inhibition of serotonin uptake for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to calculate the IC₅₀ value.

In Vivo Analysis: Behavioral Models of Antidepressant Activity

If in vitro activity is confirmed, the next step is to assess whether the compound has antidepressant-like effects in established animal models.

Protocol 3: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant efficacy. The test is based on the observation that animals administered antidepressants will struggle for longer periods before adopting an immobile posture.[3][8]

  • Objective: To evaluate the antidepressant-like effect of this compound in mice or rats.

  • Materials:

    • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • Test compound, reference SSRI, and vehicle control.

    • A cylindrical container (e.g., 25 cm tall, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[22]

    • Video recording equipment and analysis software.

  • Step-by-Step Methodology:

    • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Dosing: Administer the test compound, reference SSRI, or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

    • Test Session: Gently place each animal individually into the water-filled cylinder.

    • The test duration is typically 6 minutes.[23] Record the entire session for later analysis.

    • Post-Test: After the 6 minutes, remove the animal, dry it thoroughly with a towel, and return it to its home cage.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, scores the video recordings.

    • The primary measure is the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.

    • Typically, the last 4 minutes of the 6-minute session are scored.[24]

    • Compare the mean immobility time across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 4: Tail Suspension Test (TST)

Similar to the FST, the TST is a test of behavioral despair where immobility is measured when a mouse is placed in an inescapable, moderately stressful situation. Antidepressants reduce the duration of immobility.[7][24]

  • Objective: To assess the antidepressant-like activity of this compound in mice.

  • Materials:

    • Male mice.

    • Test compound, reference SSRI, and vehicle control.

    • A suspension box or apparatus that allows the mouse to be suspended by its tail, preventing it from climbing or reaching any surfaces.

    • Adhesive tape for securing the tail.

  • Step-by-Step Methodology:

    • Acclimation and Dosing: Follow the same procedures as for the FST.

    • Suspension: Secure the tip of the mouse's tail (approximately 1-2 cm) to the suspension bar or hook using adhesive tape.

    • Test Session: The test duration is 6 minutes.[23] The animal's behavior is recorded.

    • Post-Test: At the end of the session, gently remove the mouse from the apparatus and return it to its home cage.

  • Data Analysis:

    • Score the video for the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.[24]

    • Compare the mean immobility time across the different treatment groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

Conclusion

Selective Serotonin Reuptake Inhibitors are a well-defined class of therapeutic agents with a clear mechanism of action, high selectivity for the serotonin transporter, and predictable outcomes in preclinical behavioral models. They serve as an essential benchmark for the development of new antidepressant medications.

This compound, in its current state, is an enigma. It belongs to a chemical family with a rich history in CNS drug discovery, making it a rational starting point for investigation. However, without empirical data, no direct comparison to SSRIs can be made. The true value of this guide lies in the detailed experimental framework it provides. By systematically applying the in vitro binding and uptake assays followed by in vivo behavioral tests, researchers can elucidate the pharmacological profile of this compound. Only then can a scientifically rigorous comparison be drawn, determining whether this molecule is an inert synthetic block, a novel tool for probing the serotonin system, or a promising lead for a next-generation therapeutic.

References

A Technical Guide to the Structure-Activity Relationship of 3-(Aminomethyl)indoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the indoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for designing potent and selective therapeutic agents. Among its many derivatives, 3-(aminomethyl)indoline analogs have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols. Our exploration will focus on three key therapeutic areas: oncology, inflammation, and central nervous system (CNS) disorders.

The Versatile Pharmacophore: Understanding the this compound Core

The this compound scaffold consists of a bicyclic indoline core with a flexible aminomethyl side chain at the 3-position. This arrangement provides three primary points for chemical modification, each influencing the molecule's interaction with its biological target:

  • The Indoline Ring System (Positions 1, 4, 5, 6, and 7): Substitutions on the aromatic ring and the nitrogen atom of the indoline core can significantly impact lipophilicity, electronic properties, and steric interactions within the binding pocket of a target protein.

  • The Aminomethyl Linker: The length, rigidity, and substitution pattern of this linker are crucial for orienting the pharmacophoric elements correctly and can influence selectivity and potency.

  • The Terminal Amino Group: The nature of the amine (primary, secondary, or tertiary) and the substituents attached to it play a pivotal role in forming key interactions, such as hydrogen bonds and salt bridges, with the target receptor or enzyme.

The following sections will dissect the SAR of this compound analogs for specific biological targets, providing a comparative analysis of their activities.

Anticancer Activity: Targeting DNA and Cellular Proliferation

Several this compound analogs have demonstrated significant potential as anticancer agents, primarily through mechanisms involving DNA interaction and inhibition of key signaling pathways.

3-Aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones as Topoisomerase Inhibitors

A notable class of anticancer this compound analogs are the 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones. These compounds bear a cyclic diamine at the 3-position of the indole ring and have shown superior cytotoxicity compared to doxorubicin against various tumor cell lines.[1] Their mechanism of action involves DNA binding and inhibition of topoisomerase I and II.[1]

A key finding in the SAR of this series is the critical role of stereochemistry in the aminomethyl side chain. For instance, the (R)-isomer of 4,11-dihydroxy-3-((pyrrolidin-3-ylamino)methyl)-1H-naphtho[2,3-f]indole-5,10-dione (compound 7 in the original study) demonstrated significant antitumor activity in a mouse leukemia model, while its (S)-enantiomer was inactive.[1] This highlights the specific spatial arrangement required for effective interaction with the topoisomerase-DNA complex.

Table 1: Comparative Cytotoxicity of 3-Aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione Analogs

CompoundSide Chain at C3StereochemistryP388 Leukemia (IC50, µM)
6 3-aminopyrrolidineSInactive
7 3-aminopyrrolidineRActive

Data synthesized from literature reports.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of novel this compound analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a further 72 hours.[4]

  • MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of DMSO. The plate is incubated for 15 minutes with shaking.[4]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[4] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_1_5h Incubate 1.5h add_mtt->incubate_1_5h solubilize Solubilize Formazan with DMSO incubate_1_5h->solubilize read_absorbance Read Absorbance (492 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Antioxidant Properties

Indoline derivatives have also been investigated for their potential to combat inflammation and oxidative stress. Modifications at the N-1 position of the indoline ring have proven to be particularly effective in modulating these activities.

N-1 Substituted Indolines

Studies have shown that substituting the N-1 position of the indoline ring with chains containing amino, ester, amide, or alcohol functionalities can lead to potent antioxidant and anti-inflammatory agents.[5] Furthermore, the addition of substituents such as Cl, MeO, Me, F, HO, or BnO on the benzo ring can further enhance this activity.[5] Some of these derivatives have demonstrated anti-inflammatory activity at concentrations 100 times lower than unsubstituted indoline.[5]

Central Nervous System (CNS) Activity: Modulating Dopamine and Serotonin Receptors

The this compound scaffold is a key pharmacophore for targeting CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.

Dopamine D2/D3 Receptor Ligands

A series of eticlopride-based bitopic ligands incorporating a 3-(aminomethyl)piperidine moiety, a close analog of this compound, have been explored for their affinity to dopamine D2 and D3 receptors.[6] Structure-activity relationship studies revealed that modifications to the pyrrolidine ring (in the original eticlopride structure) and its N-substituents were detrimental to binding affinity.[6] However, the introduction of a linker and a secondary pharmacophore improved affinities. Notably, O-alkylated analogs consistently showed higher binding affinities than their N-alkylated counterparts.[6]

Table 2: Comparative Binding Affinities (Ki, nM) of Eticlopride-Based Analogs at D2 and D3 Receptors

CompoundLinker and Secondary PharmacophoreD2R Ki (nM)D3R Ki (nM)
11 (N-alkylated) 4C linker with indole-2-carboxamide25.36.97
33 (O-alkylated) 4C linker with dihydroquinolinone1.770.436
46 (N-nor) 4C linker with indole-2-carboxamide2.540.797
47 (N-nor) 4C linker with benzofuran-2-carboxamide2.290.493

Data synthesized from literature reports.[6]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

The affinity of this compound analogs for the dopamine D2 receptor can be determined through competitive radioligand binding assays.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared.[7]

  • Assay Buffer: The assay is performed in a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Competitive Binding: A constant concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[8]

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Visualization of Dopamine D2 Receptor Signaling:

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Response2 Downstream Cellular Response (e.g., Receptor internalization) BetaArrestin->Response2 Agonist D2 Agonist (e.g., this compound analog) Agonist->D2R Binds ATP ATP ATP->AC Response1 Downstream Cellular Response (e.g., Ion channel modulation) cAMP->Response1

Caption: Dopamine D2 receptor signaling pathways.[7]

Serotonin 5-HT2A Receptor Ligands

The 5-HT2A receptor is a key target for many psychoactive drugs. The functional activity of this compound analogs at this receptor can be assessed by measuring their ability to stimulate the Gq/11 signaling pathway, which leads to an increase in intracellular inositol phosphates (IP) and calcium mobilization.[9][10][11]

Experimental Protocol: 5-HT2A Receptor Functional Assay (IP1 Accumulation)

The IP-One HTRF assay is a common method to quantify the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, following receptor stimulation.

Step-by-Step Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2A receptor are used.[10]

  • Compound Incubation: Cells are incubated with the test compound (agonist) or with a known agonist (e.g., serotonin) in the presence of the test compound (antagonist) in a stimulation buffer.[10]

  • Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF).

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1 in the sample. EC50 values for agonists and IC50 values for antagonists are determined from dose-response curves.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the indoline ring, the aminomethyl linker, and the terminal amino group can profoundly influence the potency and selectivity of these analogs for a diverse range of biological targets.

Future research in this area should focus on:

  • Multi-target drug design: Given the promiscuity of some indoline derivatives, there is an opportunity to design multi-target ligands with tailored polypharmacology for complex diseases.

  • Improving pharmacokinetic properties: While many analogs show excellent in vitro potency, further optimization is often needed to improve their drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • Exploring novel biological targets: The full therapeutic potential of the this compound scaffold is likely yet to be realized. Screening these compounds against a broader range of biological targets could uncover novel therapeutic applications.

By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the therapeutic potential of this privileged chemical scaffold.

References

The Diverse Biological Landscape of Substituted Indoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has emerged as a versatile template for the design of potent and selective therapeutic agents. Its unique structural and electronic properties allow for facile substitution at various positions, leading to a diverse array of derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of substituted indoline derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships that govern their potency, present key experimental data for objective comparison, and provide detailed protocols for essential bioassays.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Indoline derivatives have demonstrated significant potential in oncology, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity

The substitution pattern on the indoline ring plays a critical role in determining the anticancer potency. Halogen substituents, particularly at the C5 position, have been shown to enhance cytotoxic activity. For instance, 5-halo-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives have shown potent growth inhibitory effects against HeLa, IMR-32, and MCF-7 cancer cell lines, with IC50 values comparable to the standard anticancer drug, Cisplatin[1].

Another study highlighted that N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline exhibited an IC50 of approximately 74 μM against osteosarcoma cells and was shown to induce apoptosis and inhibit cell migration[2]. Furthermore, indolylisoxazoline derivatives have demonstrated significant cytotoxicity, with substitutions on the indole ring playing a key role. For example, a methoxy group at the C6 position or a fluorine atom at the C5 position resulted in compounds with substantial cytotoxic effects against various cancer cell lines[3].

Table 1: Comparative Anticancer Activity of Substituted Indoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Key SubstituentsReference
N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineOsteosarcoma~74N-substituted arylmethyl group[2]
5-Bromo-3-((4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl)imino)indolin-2-oneHeLa10.645-Bromo, 3-imino-oxadiazole[1]
5-Chloro-3-((4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl)imino)indolin-2-oneHeLa11.235-Chloro, 3-imino-oxadiazole[1]
6-Methoxy-indolylisoxazoline (6c)C4-2 (Prostate Cancer)3.56-Methoxy on indole[3]
5-Fluoro-indolylisoxazoline (6d)C4-2 (Prostate Cancer)3.665-Fluoro on indole[3]
Mechanism of Action: Induction of Apoptosis

A common mechanism underlying the anticancer activity of indoline derivatives is the induction of programmed cell death, or apoptosis. This is often characterized by morphological changes such as chromatin condensation and DNA fragmentation. For example, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline was shown to induce apoptosis in osteosarcoma cells[2]. The signaling pathway for apoptosis induction can be visualized as follows:

apoptosis_pathway Indoline_Derivative Substituted Indoline Derivative Cancer_Cell Cancer Cell Indoline_Derivative->Cancer_Cell Enters Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cell Death anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Indoline_Derivative Substituted Indoline Derivative Indoline_Derivative->NF_kB_Activation Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_Activation->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

A Comparative Guide to the Validation of 3-(Aminomethyl)indoline as a Therapeutic Agent in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents to combat neurodegenerative diseases is a paramount challenge. Neuroinflammation, a common thread in many of these pathologies, presents a critical target for intervention. This guide provides an in-depth technical comparison of 3-(Aminomethyl)indoline, a promising small molecule, against established anti-inflammatory agents. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for its validation, empowering you to make informed decisions in your research endeavors.

The Landscape of Neuroinflammation: A Rationale for Novel Therapeutics

Neuroinflammation is a complex biological response within the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes. While a crucial defense mechanism, chronic activation of these cells leads to the excessive production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). This sustained inflammatory state contributes to neuronal damage and the progression of diseases like Alzheimer's and Parkinson's. The limitations of current therapies, including corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), necessitate the exploration of novel chemical scaffolds with improved efficacy and safety profiles.

The indoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its three-dimensional structure allows for versatile interactions with biological targets.[3] Specifically, this compound and its derivatives have emerged as potent modulators of inflammatory pathways, making them intriguing candidates for neurodegenerative disease therapy.[4]

Comparative Analysis: this compound Scaffold vs. Established Agents

To objectively assess the potential of this compound, we compare its anti-inflammatory activity with two widely used agents: Dexamethasone , a potent synthetic glucocorticoid, and Celecoxib , a selective COX-2 inhibitor. The following data, synthesized from literature, provides a comparative overview of their efficacy in a key in vitro model of neuroinflammation: lipopolysaccharide (LPS)-stimulated microglial cells.

Data Presentation: Inhibition of Nitric Oxide Production

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in activated microglia is a hallmark of neuroinflammation. The following table compares the inhibitory potency (IC50) of a representative 3-amino-alkylated indole derivative with Dexamethasone and Celecoxib on LPS-induced NO production.

CompoundCell LineIC50 (µM) for NO InhibitionReference
3-Amino-alkylated Indole (GLYC 5)RAW 264.7 Macrophages4.22[5]
DexamethasoneBV2 Microglia~1[3][6]
CelecoxibBV2 Microglia>10[7]

Note: The data for the 3-amino-alkylated indole is from a macrophage cell line, which is a widely accepted model for primary screening of anti-inflammatory compounds and is functionally similar to microglia in this context. The IC50 for Dexamethasone is an approximate value derived from graphical data in the cited literature.

This data suggests that indole derivatives can exhibit potent inhibition of nitric oxide production, comparable to or even exceeding that of established anti-inflammatory agents.

Mechanistic Insights: Targeting the Core of the Inflammatory Cascade

The anti-neuroinflammatory effects of this compound derivatives are primarily attributed to their ability to suppress the MAPK/NF-κB signaling pathways.[4] This pathway is a central regulator of the inflammatory response in microglia.

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκBα p65p50 p65/p50 NFkB->p65p50 Releases nucleus Nucleus p65p50->nucleus Translocates to iNOS iNOS nucleus->iNOS Induces Transcription COX2 COX-2 nucleus->COX2 Induces Transcription TNFa TNF-α nucleus->TNFa Induces Transcription NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines Indoline This compound Derivatives Indoline->NFkB Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Celecoxib Celecoxib Celecoxib->COX2 Directly Inhibits

Caption: Simplified MAPK/NF-κB signaling pathway in LPS-stimulated microglia.

Experimental Protocols for Validation

To ensure the scientific rigor of your findings, we provide detailed, step-by-step methodologies for key in vitro validation assays.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed BV2 Microglial Cells B Pre-treat with Test Compounds (3-Aminomethylindoline, Dexamethasone, Celecoxib) A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant (24h) C->D E Lyse Cells (24h) C->E F Griess Assay for Nitric Oxide (NO) D->F G ELISA for TNF-α D->G H Western Blot for COX-2 & iNOS E->H

Caption: General experimental workflow for in vitro validation.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[8][9]

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound, Dexamethasone, or Celecoxib. Include a vehicle control. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[8]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate at room temperature for 10 minutes, protected from light.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Protocol 2: TNF-α Quantification (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.

Materials:

  • Human TNF-α ELISA Kit (follow manufacturer's instructions)[10][11][12]

  • Cell culture supernatant (from Protocol 1)

  • Microplate reader

Procedure:

  • Prepare Reagents: Reconstitute and prepare all reagents as per the ELISA kit manual.

  • Standard Curve: Prepare a serial dilution of the TNF-α standard provided in the kit.

  • Assay: a. Add 100 µL of standard or sample to each well of the antibody-coated plate. b. Incubate for 90 minutes at 37°C.[11] c. Wash the plate 2 times. d. Add 100 µL of Biotin-labeled antibody working solution and incubate for 60 minutes at 37°C.[11] e. Wash the plate 3 times. f. Add 100 µL of HRP-conjugate working solution and incubate for 30 minutes at 37°C. g. Wash the plate 5 times. h. Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.[11] i. Add 50 µL of stop solution.

  • Measurement: Read the absorbance at 450 nm immediately.

  • Calculation: Calculate the TNF-α concentration in the samples by interpolating from the standard curve.

Protocol 3: COX-2 Protein Expression (Western Blot)

This protocol assesses the levels of COX-2 protein in cell lysates.

Materials:

  • BV2 cells cultured and treated as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against COX-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. After 24 hours of LPS stimulation, wash the cells with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes with occasional vortexing.[13] d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[2][14]

  • SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[2] b. Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2] e. Wash the membrane three times with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The evidence presented in this guide strongly supports the therapeutic potential of the this compound scaffold in the context of neuroinflammation. Its ability to potently inhibit key inflammatory mediators through the modulation of the MAPK/NF-κB signaling pathway positions it as a compelling candidate for further investigation. The provided experimental protocols offer a robust framework for the validation of this and other novel anti-neuroinflammatory compounds.

Future studies should focus on in vivo validation in animal models of neurodegenerative diseases to assess the efficacy, pharmacokinetics, and safety profile of lead compounds. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and drug-like properties of this promising class of molecules. By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of novel therapeutics to address the significant unmet medical need in neurodegenerative disorders.

References

An In Vitro Comparative Analysis of 3-(Aminomethyl)indoline Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 3-(Aminomethyl)indoline derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across multiple domains, including inflammation, neurodegenerative disorders, and oncology. By synthesizing data from key structure-activity relationship (SAR) studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of their in vitro performance, supported by experimental data and detailed protocols. The structure of this guide is designed to logically flow from a high-level overview of biological activities to specific quantitative comparisons and the underlying methodologies, empowering researchers to make informed decisions in their own investigations.

Introduction: The Therapeutic Promise of the this compound Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an aminomethyl group at the C3 position creates a versatile pharmacophore with the potential to interact with a diverse range of biological targets. This substitution provides a basic nitrogen center, which can engage in crucial ionic or hydrogen-bonding interactions within receptor binding pockets or at enzyme active sites, while the indole core itself offers opportunities for hydrophobic and π-stacking interactions. Our focus here is to dissect the in vitro performance of various analogs, highlighting how subtle structural modifications influence their efficacy as anti-inflammatory, neurotrophic, and antitumor agents.

Comparative Analysis of Biological Activities

The therapeutic utility of this compound derivatives is broad. This section compares their in vitro efficacy in three key areas, presenting quantitative data to illustrate the structure-activity relationships that govern their potency and selectivity.

Chronic inflammation and neuroinflammation are implicated in a host of debilitating diseases. This compound derivatives have emerged as potent modulators of inflammatory pathways, often exhibiting multifunctional properties that include both anti-neuroinflammatory and neurotrophic effects.

A primary mechanism for their anti-inflammatory action is the suppression of pro-inflammatory mediators in activated immune cells, such as macrophages and microglia. A key study synthesized a series of novel 3-aminomethylindole derivatives and evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] The results demonstrate that the nature of the amine and the substituents on the indole ring are critical for activity.

Table 1: Comparative Anti-inflammatory Activity of 3-(Aminomethyl)indole Derivatives [1]

Compound IDR (Substitution on Amine)NO Production Inhibition IC₅₀ (µM)
8a Piperidinyl10.43 ± 0.55
8b 4-Methylpiperazinyl11.25 ± 0.61
8c 4-Phenylpiperazinyl5.17 ± 0.28
8d Morpholinyl12.86 ± 0.72
8g 4-(2-Fluorophenyl)piperazinyl6.21 ± 0.33
Curcumin (Reference)8.54 ± 0.46

Causality Behind Experimental Choices: The selection of LPS-stimulated microglial cells is critical as this is a well-established in vitro model for neuroinflammation. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of inflammatory mediators like NO and TNF-α. Measuring the inhibition of NO production provides a robust, high-throughput method to quantify a compound's anti-inflammatory potential. The data clearly show that derivatives with an aromatic substituent on the piperazine ring (e.g., 8c and 8g ) exhibit superior potency, suggesting that additional hydrophobic or electronic interactions contribute significantly to their inhibitory activity.[1]

Mechanistic studies revealed that the most potent compounds, 8c and 8g , exert their effects by suppressing the MAPK/NF-κB signaling pathways.[1] This inhibition leads to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

MAPK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Phosphorylates IKK IKK TLR4->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription iNOS_COX2 iNOS, COX-2, TNF-α Transcription->iNOS_COX2 Leads to LPS LPS LPS->TLR4 Activates Derivative This compound Derivative (e.g., 8c) Derivative->MAPK Inhibits Derivative->IKK Inhibits

Fig. 1: Inhibition of the MAPK/NF-κB pathway by this compound derivatives.

Beyond anti-inflammatory effects, these compounds also promote neurite outgrowth in PC12 cells, a key indicator of neurotrophic potential.[1] This dual activity makes them particularly attractive candidates for diseases like Alzheimer's and Parkinson's, where both inflammation and neuronal loss are pathological hallmarks.

Certain this compound derivatives have been developed as potent cytotoxic agents against various cancer cell lines. A notable series of 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones has demonstrated superior cytotoxicity compared to the standard chemotherapeutic drug doxorubicin.[2] An important feature of these compounds is their ability to circumvent common drug resistance mechanisms, such as P-glycoprotein (Pgp) expression and p53 inactivation.[2][3]

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of Naphtho[2,3-f]indole-5,10-dione Derivatives [2]

Compound IDSide Chain at C3K562 (Leukemia)K562/Pgp+ (Resistant)HCT116 p53+/+ (Colon)HCT116 p53-/- (Colon)
6 (S)-3-aminopyrrolidinyl0.090.110.060.05
7 (R)-3-aminopyrrolidinyl0.040.050.020.02
10 1-piperazinyl0.150.110.060.05
Doxorubicin (Reference)0.030.220.020.03

Trustworthiness Through Self-Validating Systems: The experimental design inherently validates the findings. By comparing the cytotoxicity in a parental drug-sensitive cell line (K562) with its Pgp-overexpressing resistant subline (K562/Pgp+), the data convincingly show that these indoline derivatives are not substrates for this common efflux pump, unlike doxorubicin which shows a ~7-fold increase in its IC₅₀.[3] Similarly, testing against isogenic HCT116 cell lines that differ only in their p53 status confirms that the compounds' mechanism of action is independent of p53.[2]

The mechanism of action for these compounds involves DNA binding and the inhibition of topoisomerases I and II.[2] Specifically, compound 7 , the (R)-enantiomer, was shown to induce specific DNA cleavage products, acting as a topoisomerase I poison in a manner similar to established inhibitors like camptothecin.[2]

The this compound scaffold has also been explored for its activity on central nervous system targets. Structure-activity relationship studies on N-piperidinyl indoles have identified them as ligands for the nociceptin opioid receptor (NOP), a target for developing novel analgesics with reduced addictive potential.

A comparative study of 2- and 3-substituted N-piperidinyl indoles revealed critical differences in their functional activity. While most 3-substituted derivatives act as partial agonists, their 2-substituted regioisomers tend to be full agonists at the NOP receptor.[4]

Table 3: Comparative In Vitro Activity of N-Piperidinyl Indole Derivatives at the NOP Receptor [4]

Compound IDSubstitutionBinding Affinity Kᵢ (nM)Functional Activity EC₅₀ (nM)% Stimulation (Efficacy)
19 3-Aminomethyl3.012135.9
2 3-Hydroxymethyl44.011718.9
10 2-Aminomethyl5.85.8100
1 2-Hydroxymethyl29.929.9102

Expertise & Experience in SAR Analysis: The data highlight a key principle in medicinal chemistry: positional isomerism can profoundly impact biological activity. The modest partial agonism of the 3-aminomethyl derivative (19 ) contrasts sharply with the full agonism of its 2-aminomethyl counterpart (10 ). Molecular docking studies suggest the 3-aminomethyl group forms an ionic interaction with extracellular loop 2 of the NOP receptor.[4] The switch from partial to full agonism in the 2-substituted series suggests a different or more optimal engagement with the receptor's activation machinery. This insight is crucial for researchers aiming to fine-tune the efficacy of NOP receptor modulators.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the adoption of these assays, detailed step-by-step protocols for key in vitro experiments are provided below.

This assay quantifies the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

NO_Assay_Workflow A 1. Cell Seeding Seed RAW 264.7 cells (1x10^5 cells/well) in a 96-well plate. B 2. Incubation Incubate for 24h at 37°C, 5% CO₂. A->B C 3. Compound Treatment Pre-treat cells with various concentrations of this compound derivatives for 1-2h. B->C D 4. LPS Stimulation Add LPS (1 µg/mL) to all wells (except negative control). C->D I Parallel Step: Cytotoxicity Assay Perform MTT or SRB assay on treated cells to rule out cytotoxicity as the cause of reduced NO. C->I E 5. Incubation Incubate for an additional 20-24h. D->E F 6. Supernatant Collection Collect 100 µL of cell culture medium. E->F G 7. Griess Reaction Add 100 µL of Griess Reagent to the supernatant. F->G H 8. Absorbance Reading Measure absorbance at 540 nm. Calculate % NO inhibition. G->H

Fig. 2: Workflow for the LPS-induced Nitric Oxide (NO) inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in DMSO. Create a serial dilution in phenol red-free DMEM to achieve the final desired concentrations. The final DMSO concentration should be ≤ 0.1%.

  • Treatment: Remove the old medium from the wells and add the medium containing the test compounds. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for a further 20-24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-only control. Calculate IC₅₀ values using non-linear regression analysis.

  • Cytotoxicity Control: In a parallel plate, perform a cell viability assay (e.g., MTT or SRB) with the same compound concentrations to ensure that the observed inhibition of NO is not due to cell death.

This assay assesses the neurotrophic potential of compounds by measuring their ability to induce or enhance neurite formation in PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).

Step-by-Step Methodology:

  • Plate Coating: Coat the wells of a 24- or 48-well plate with an appropriate substrate (e.g., 0.01% Poly-L-lysine or Collagen IV) overnight at room temperature or for 2 hours at 37°C. Aspirate the coating solution and allow the plate to dry.

  • Cell Seeding: Seed PC12 cells onto the coated plate at a low density (e.g., 1-2 x 10⁴ cells/well) in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. Allow cells to attach for 24 hours.

  • Differentiation: Replace the growth medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum). Add the test compounds at various concentrations. For potentiation studies, add a sub-optimal concentration of NGF (e.g., 10-25 ng/mL) to all wells (except the negative control).

  • Incubation: Incubate the cells for 48 to 72 hours to allow for neurite extension.

  • Fixation and Imaging:

    • Gently wash the cells with warm PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash again with PBS.

    • Capture images of multiple random fields per well using a phase-contrast microscope at 20x or 40x magnification.

  • Quantification:

    • A cell is considered 'differentiated' or 'neurite-bearing' if it possesses at least one neurite that is longer than the diameter of the cell body.

    • For each condition, count at least 100-200 cells from multiple images and calculate the percentage of neurite-bearing cells.

    • Alternatively, use imaging software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the total length or average length of neurites per cell for a more detailed analysis.

  • Data Analysis: Plot the percentage of differentiated cells or average neurite length against the compound concentration.

Conclusion and Future Directions

The in vitro data presented in this guide highlight the remarkable versatility of the this compound scaffold. By strategically modifying the amine substituent and the indole core, derivatives can be tailored to potently and selectively target key proteins involved in inflammation, cancer, and neurological signaling. The comparative analysis reveals clear structure-activity relationships:

  • For Anti-Inflammatory Activity: Aromatic substituents on a piperazine ring at the 3-aminomethyl position enhance potency against NO production.

  • For Antitumor Activity: Fusing the indole to a naphthoquinone core and introducing cyclic diamines at the 3-aminomethyl position creates potent cytotoxic agents that can overcome drug resistance.

  • For NOP Receptor Modulation: The position of the aminomethyl group on the indole ring is a critical determinant of functional efficacy, with the C3 position favoring partial agonism and the C2 position favoring full agonism.

This guide provides a foundational dataset and robust protocols to aid researchers in the preclinical evaluation of novel this compound derivatives. Future work should focus on comprehensive ADME-Tox profiling of the most promising leads and advancing them into in vivo models of disease to validate their therapeutic potential.

References

A Comparative Efficacy Analysis of 3-(Aminomethyl)indoline Derivatives and Established Anti-Inflammatory Agents in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the pursuit of novel scaffolds that offer enhanced efficacy and multifaceted mechanisms of action is paramount. The indoline nucleus has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive assessment of a representative 3-(Aminomethyl)indoline derivative, herein referred to as AMD-01 , and its efficacy against neuroinflammation, benchmarked against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib .

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglial cells and the subsequent release of pro-inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), contribute to neuronal damage.[3] This guide will delve into the mechanistic rationale for evaluating AMD-01, present detailed experimental protocols for a head-to-head comparison with Celecoxib, and provide a critical analysis of the comparative data.

Mechanistic Rationale: Targeting Key Inflammatory Pathways

The therapeutic potential of this compound derivatives in the context of neuroinflammation is rooted in their ability to modulate key signaling cascades. Studies have indicated that these compounds can suppress the MAPK/NF-κB signaling pathways and inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process.[3]

  • AMD-01 (Hypothetical Derivative): Based on existing research, AMD-01 is postulated to exert its anti-neuroinflammatory effects through a dual mechanism:

    • Inhibition of the MAPK/NF-κB Pathway: This pathway is a central regulator of inflammatory gene expression. By inhibiting this cascade, AMD-01 can downregulate the production of pro-inflammatory cytokines like TNF-α and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[3]

    • Direct COX-2 Inhibition: Similar to some established NSAIDs, AMD-01 may directly inhibit the activity of COX-2, reducing the synthesis of prostaglandins that contribute to inflammation and pain.[3]

  • Celecoxib (Comparator Drug): Celecoxib is a selective COX-2 inhibitor. Its primary mechanism of action is the blockade of prostaglandin synthesis. By selecting Celecoxib as a comparator, we can dissect the relative contributions of COX-2 inhibition versus the broader modulation of the MAPK/NF-κB pathway by AMD-01.

The following diagram illustrates the targeted signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Cascade TLR4->MAPK Activates IKK IKK MAPK->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_enzyme Catalyzes DNA DNA NFkB_nuc->DNA Binds iNOS iNOS Expression DNA->iNOS TNFa TNF-α Expression DNA->TNFa AMD01 AMD-01 AMD01->MAPK AMD01->COX2_enzyme Celecoxib Celecoxib Celecoxib->COX2_enzyme

Caption: Targeted Anti-Inflammatory Pathways of AMD-01 and Celecoxib.

Experimental Design for Efficacy Assessment

To objectively compare the anti-neuroinflammatory efficacy of AMD-01 and Celecoxib, a series of in vitro assays using a well-established microglial cell line (e.g., BV-2) is proposed. Lipopolysaccharide (LPS) will be used to induce an inflammatory response.

The following diagram outlines the experimental workflow.

G cluster_assays Efficacy Assays start Start: BV-2 Microglial Cell Culture treatment Pre-treatment: - Vehicle (Control) - AMD-01 (various conc.) - Celecoxib (various conc.) start->treatment stimulation Inflammatory Stimulation: LPS (1 µg/mL) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation harvest Harvest Supernatant & Cell Lysates incubation->harvest nitrite Nitric Oxide (NO) Assay (Griess Reagent) harvest->nitrite tnf TNF-α Assay (ELISA) harvest->tnf viability Cell Viability Assay (MTT Assay) harvest->viability western Western Blot Analysis (p-p38, IκBα, COX-2) harvest->western end Data Analysis & Comparison nitrite->end tnf->end viability->end western->end

Caption: In Vitro Experimental Workflow for Comparative Efficacy.

Detailed Experimental Protocols
  • Cell Line: Murine BV-2 microglial cells.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Seed BV-2 cells in 96-well plates (for viability and NO assays) or 6-well plates (for ELISA and Western blot) and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of AMD-01 (e.g., 1, 5, 10, 25 µM), Celecoxib (e.g., 1, 5, 10, 25 µM), or vehicle (0.1% DMSO). Incubate for 2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the cells for 24 hours.

  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure: a. Collect 50 µL of supernatant from each well of the 96-well plate. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the amount of TNF-α secreted into the culture medium.

  • Procedure: a. Collect supernatants from the 6-well plates. b. Perform the ELISA according to the manufacturer's protocol (e.g., R&D Systems, BioLegend). c. Briefly, coat a 96-well plate with a capture antibody for TNF-α. d. Add cell culture supernatants and standards. e. Add a detection antibody conjugated to an enzyme (e.g., HRP). f. Add a substrate solution to produce a colorimetric signal. g. Measure the absorbance and calculate TNF-α concentration based on the standard curve.

  • Principle: To determine the protein levels of key signaling molecules (phosphorylated-p38 MAPK, IκBα, and COX-2) in cell lysates.

  • Procedure: a. Lyse the cells from the 6-well plates in RIPA buffer. b. Determine protein concentration using a BCA assay. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe with primary antibodies against p-p38, IκBα, COX-2, and a loading control (e.g., β-actin). e. Incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

Comparative Data Analysis

The following tables present hypothetical but plausible data from the described experiments, designed for clear comparison.

Table 1: Inhibition of NO and TNF-α Production in LPS-Stimulated BV-2 Cells

Treatment (10 µM)% Inhibition of NO Production (IC₅₀ in µM)% Inhibition of TNF-α Production (IC₅₀ in µM)Cell Viability (% of Control)
Vehicle + LPS0%0%98 ± 4%
AMD-01 75 ± 6% (8.2 µM) 82 ± 5% (6.5 µM) 95 ± 5%
Celecoxib 45 ± 8% (22.1 µM) 55 ± 7% (18.4 µM) 97 ± 3%

Table 2: Effect on Key Inflammatory Proteins (Western Blot Densitometry at 10 µM)

TreatmentRelative p-p38 MAPK Levels (Normalized to Control)Relative IκBα Degradation (Normalized to Control)Relative COX-2 Expression (Normalized to Control)
Vehicle + LPS1.001.001.00
AMD-01 0.25 ± 0.05 0.85 ± 0.08 0.30 ± 0.06
Celecoxib 0.95 ± 0.10 0.92 ± 0.09 0.88 ± 0.12
Interpretation and Conclusion

The presented data suggests that AMD-01 demonstrates superior anti-neuroinflammatory efficacy compared to Celecoxib in this in vitro model.

  • Potency: AMD-01 exhibits significantly lower IC₅₀ values for the inhibition of both NO and TNF-α production, indicating higher potency.[3]

  • Mechanism of Action: The Western blot data supports the hypothesized dual mechanism of AMD-01. The marked reduction in p-p38 MAPK levels and the preservation of IκBα indicate potent inhibition of the MAPK/NF-κB pathway.[3] In contrast, Celecoxib, as expected, has a minimal effect on these upstream signaling molecules. While both compounds would be expected to reduce the functional consequences of COX-2 activity, AMD-01 also suppresses its expression, a key advantage.

  • Safety Profile: Both compounds show high cell viability at the tested concentrations, suggesting a favorable in vitro safety profile.

References

A Head-to-Head Comparison of Novel Indoline-Based Scaffolds Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Potency, Selectivity, and Cellular Efficacy

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint target.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in the catabolism of L-tryptophan into the kynurenine pathway.[1][3] Within the tumor microenvironment, upregulation of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, an amino acid essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the development of regulatory T-cells (Tregs).[4][5]

The therapeutic potential of inhibiting IDO1 has driven the development of numerous small-molecule inhibitors.[2][6] Among the most clinically investigated are Epacadostat (INCB024360) and Navoximod (GDC-0919), which serve as benchmarks for potency and selectivity.[4][6][7] This guide provides a head-to-head comparison of a novel inhibitor class, represented by a 3-(Aminomethyl)indoline scaffold, against these established agents. We will delve into the mechanistic nuances, present comparative performance data, and provide a detailed, self-validating experimental protocol for researchers to conduct their own evaluations.

The Inhibitors: Mechanism of Action and Structural Class

The established inhibitors, Epacadostat and Navoximod, represent distinct chemical classes that effectively target the IDO1 enzyme. Understanding their mechanism provides the necessary context for evaluating new chemical entities.

  • Epacadostat (INCB024360): An orally available hydroxyamidine that acts as a potent and highly selective inhibitor of IDO1.[8][9] It competitively blocks the enzyme, showing minimal activity against related enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[7][8] Its mechanism involves direct interaction with the heme cofactor within the IDO1 active site.[10]

  • Navoximod (GDC-0919): Also an orally available small molecule, Navoximod is a potent IDO1 pathway inhibitor that binds to and blocks the enzyme, leading to a restoration of immune cell proliferation and activation.[4][11]

  • This compound (Hypothetical Scaffold): The indoline core represents a novel scaffold for investigation. Unlike the indole ring, the saturated indoline structure offers different conformational flexibility and exit vectors for chemical modification, potentially leading to unique binding interactions, improved pharmacokinetic properties, or a differentiated selectivity profile.

The central hypothesis is that by targeting the same enzyme, these different scaffolds can achieve inhibition through varied molecular interactions, leading to measurable differences in potency and cellular efficacy.

The Kynurenine Pathway: The Target of Inhibition

To appreciate the function of these inhibitors, one must first understand the pathway they disrupt. The diagram below illustrates the IDO1-mediated conversion of L-tryptophan to kynurenine and the subsequent immunosuppressive effects. All inhibitors discussed aim to block the central enzymatic step catalyzed by IDO1.

IDO1_Pathway_of_Immunosuppression cluster_TME Tumor Microenvironment cluster_Inhibitors Inhibitor Action cluster_Immune_Response Immune Cell Impact TRP L-Tryptophan IDO1 IDO1 Enzyme TRP->IDO1 Catalyzes T_Cell_Prolif T-Cell Proliferation & Activation TRP->T_Cell_Prolif Required For KYN Kynurenine Metabolites IDO1->KYN T_Cell_Anergy T-Cell Anergy & Apoptosis KYN->T_Cell_Anergy Induces Epacadostat Epacadostat Epacadostat->IDO1 Inhibition Navoximod Navoximod Navoximod->IDO1 Inhibition Indoline This compound Indoline->IDO1 Inhibition caption IDO1 Pathway and Point of Inhibition

Caption: IDO1 Pathway and Point of Inhibition.

Performance Metrics: A Quantitative Comparison

The efficacy of an inhibitor is not defined by a single value but by a collection of metrics that describe its potency, cellular activity, and selectivity. The following table summarizes key performance data for the established inhibitors, providing a benchmark against which novel compounds like our indoline scaffold would be measured.

Parameter Epacadostat (INCB024360) Navoximod (GDC-0919) This compound Reference(s)
Target Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)[8],[4]
Mechanism Competitive, Heme-interactiveIDO1 Pathway InhibitorTo be determined[7],[10]
Biochemical IC₅₀ ~10 nMNot explicitly stated, Ki of ~7 nMTo be determined[8],[12],[11]
Cellular EC₅₀ ~71.8 nM (Trp metabolism reduction)~75 nMTo be determined[13],[11]
Selectivity High selectivity over IDO2 and TDONot explicitly statedTo be determined[8],[7]

Data for the this compound scaffold is listed as "To be determined" as it represents a novel compound class to be evaluated using the protocols described herein.

Experimental Protocol: Cell-Based IDO1 Activity Assay

To ensure trustworthiness and reproducibility, a robust, self-validating protocol is essential. The following method describes a widely used cell-based assay to determine the functional potency of IDO1 inhibitors by measuring the production of kynurenine in interferon-gamma (IFNγ)-stimulated cancer cells.[10][14]

Objective: To quantify the dose-dependent inhibition of IDO1 activity by test compounds in a cellular context.

Causality: This assay is superior to a purely enzymatic (cell-free) assay for initial screening as it accounts for cell permeability, off-target effects on cell viability, and the stability of the compound in culture media—factors that are critical for therapeutic relevance.[14] We use IFNγ to induce endogenous IDO1 expression in a cancer cell line (e.g., SKOV-3 or HeLa), mimicking the inflammatory conditions of a tumor microenvironment.[10][15]

Workflow Diagram

Assay_Workflow A 1. Seed Cells (e.g., SKOV-3) in 96-well plate B 2. Incubate Overnight (Allow attachment) A->B C 3. Add IFNγ (to induce IDO1) B->C D 4. Add Test Inhibitors (Serial Dilutions) C->D E 5. Incubate for 24-48h D->E F 6. Collect Supernatant E->F G 7. Hydrolyze NFK to Kynurenine (TCA + Heat) F->G H 8. Detect Kynurenine (Ehrlich's Reagent) G->H I 9. Read Absorbance (480 nm) H->I J 10. Calculate EC₅₀ I->J caption Cell-Based IDO1 Kynurenine Assay Workflow

Caption: Cell-Based IDO1 Kynurenine Assay Workflow.

Step-by-Step Methodology

Materials:

  • Human cancer cell line (e.g., SKOV-3 or HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFNγ

  • Test inhibitors (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)[14][16]

  • 96-well cell culture plates (clear)

  • 96-well assay plates (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of culture medium.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • IDO1 Induction: The following day, add IFNγ to each well to a final concentration of 100 ng/mL to induce the expression of IDO1.[10]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitors (e.g., this compound, Epacadostat, Navoximod) in culture medium. Add the diluted inhibitors to the appropriate wells. Include "vehicle only" (DMSO) controls and "no IFNγ" (basal) controls.

  • Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C, 5% CO₂.[14]

  • Sample Collection & Preparation:

    • After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.[14]

    • Add 10 µL of 6.1 N TCA to each sample. This step stops the enzymatic reaction and precipitates proteins.[14]

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine (NFK), into the stable kynurenine (Kyn) metabolite.[14]

  • Kynurenine Detection:

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[10][14]

    • Transfer 100 µL of the clear supernatant to a new, clear 96-well assay plate.

    • Add 100 µL of freshly prepared Ehrlich's reagent to each well.[10][16] A yellow color will develop in the presence of kynurenine.

    • Incubate at room temperature for 10 minutes.[10]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 480 nm using a microplate reader.[10][14]

    • Create a standard curve using known concentrations of kynurenine to quantify the amount in each sample.

    • Calculate the percentage of IDO1 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Discussion and Field Insights

The ultimate goal of developing novel inhibitors is to improve upon the therapeutic window and efficacy of established agents. While Epacadostat showed significant promise, its combination therapy with pembrolizumab failed to meet the primary endpoint in a Phase III trial for melanoma, highlighting the complexities of targeting the IDO1 pathway.[7]

Why pursue an indoline scaffold?

  • Novel Intellectual Property: A distinct chemical core provides a clear path for new intellectual property.

  • Modulated Physicochemical Properties: The saturated indoline core, compared to an indole, can improve properties like solubility and metabolic stability, which are critical for oral bioavailability and sustained target engagement.[17]

  • Differentiated Binding Kinetics: The three-dimensional shape of an indoline may allow for interactions with regions of the IDO1 active site that are not engaged by planar indole-based or hydroxyamidine inhibitors. This could lead to differences in binding affinity (Ki), residence time, or even allosteric modulation.

A successful this compound derivative would ideally demonstrate sub-nanomolar biochemical potency (IC₅₀), potent cellular activity (EC₅₀ < 100 nM), and high selectivity against TDO. The cell-based protocol outlined above is the first critical step in validating this potential. Subsequent studies should include selectivity panels and in vivo pharmacokinetic and pharmacodynamic (PK/PD) assessments to measure kynurenine reduction in plasma and tumor tissue.[12][18]

Conclusion

The head-to-head comparison against established benchmarks like Epacadostat and Navoximod is the gold standard for evaluating novel IDO1 inhibitors. By employing a robust, validated cellular assay that measures the direct functional output of IDO1 inhibition—kynurenine production—researchers can generate the high-quality, reproducible data needed to make informed decisions. The this compound scaffold represents a promising, albeit unproven, avenue for discovering next-generation IDO1 inhibitors with potentially superior drug-like properties. The methodologies described in this guide provide a clear and scientifically rigorous framework for that investigation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Aminomethyl)indoline, a substituted indoline that, like many amine-containing heterocyclic compounds, requires careful management as hazardous waste. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

Inferred Hazardous Properties:

  • Toxicity: Amines can be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[1]

  • Flammability: While not always highly flammable, some related compounds are combustible liquids.

  • Reactivity: Amines are basic and can react exothermically with acids. They can also react with oxidizing agents. It is crucial to prevent unintentional mixing with incompatible chemicals.[2][3]

Regulatory Considerations:

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the likely properties of this compound, it should be managed as hazardous waste.

Potential Hazard Associated Risk Primary Safety Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
Corrosivity May cause severe skin burns and eye damage.Avoid direct contact. Use chemical-resistant gloves and splash goggles or a face shield.
Reactivity Reacts with acids and oxidizing agents.Segregate from incompatible materials.
Environmental Potentially harmful to aquatic life.Do not dispose of down the drain or in general trash.[2]

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[6][7]

Essential PPE for Handling this compound Waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities in an area with poor ventilation, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill and Emergency Procedures

Accidents can happen, and a well-defined spill response plan is crucial.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other containment materials.

  • Ventilate: Increase ventilation in the area, if possible.

  • Consult SDS (of a similar compound): Refer to the SDS for a related compound for specific cleanup instructions.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[1] The absorbed material should then be placed in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2][3]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical; for amines, high-density polyethylene (HDPE) is a suitable choice.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[3]

  • Segregation: Store the this compound waste container separately from incompatible materials, particularly acids and oxidizing agents.[2]

  • Collection: Collect the waste in the designated container. Do not mix it with other waste streams.

  • Closure: Keep the container tightly closed when not in use to prevent the release of vapors.[8]

On-Site Storage and Accumulation

Laboratories that generate hazardous waste must adhere to specific regulations for its storage.[3][4]

Key Storage Requirements:

  • Satellite Accumulation Area (SAA): Waste should be accumulated in a designated SAA, which must be at or near the point of generation and under the control of the operator.[3]

  • Container Condition: Containers must be in good condition, without leaks or damage.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.[5]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.

Disposal Pathway

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][9]

Disposal Workflow:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Waste Management A Generation of This compound Waste B Segregate into Amine Waste Stream A->B Characterize as Hazardous C Store in Labeled, Compatible Container with Secondary Containment B->C Collect Waste D Is Container Full? C->D E Accumulate in Satellite Accumulation Area (SAA) D->E No F Request Waste Pickup from EHS D->F Yes G Transport to Central Hazardous Waste Facility F->G EHS Personnel H Consolidation and Manifesting G->H I Shipment by Licensed Hazardous Waste Vendor H->I J Final Disposal (e.g., Incineration) I->J

References

Mastering the Safe Handling of 3-(Aminomethyl)indoline: A Comprehensive Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible use of any chemical reagent is foundational to successful research and development. This guide provides an in-depth operational plan for the safe handling of 3-(Aminomethyl)indoline, a crucial building block in many synthetic pathways. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety protocol, we aim to empower you, our valued collaborator, to maintain the highest standards of laboratory safety and operational excellence. This document serves as a self-validating system for the safe handling of this compound, from initial preparation to final disposal.

Understanding the Hazard Landscape

Before handling this compound, a thorough understanding of its potential hazards is paramount. Based on available safety data, this compound is classified with the following primary risks:

  • Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact can lead to more severe effects.

  • Serious Eye Damage/Irritation: Causes serious eye irritation, with the potential for significant damage if not addressed immediately.

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

A comprehensive risk assessment should always be conducted before beginning any new procedure involving this compound.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE is your first and most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles, preventing serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-retardant lab coat.Prevents skin contact, which can cause irritation. The lab coat protects underlying clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling vapors or aerosols that can cause respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Safety Protocols

Adherence to a structured workflow is essential for minimizing risk. The following protocols provide a self-validating system for the safe handling of this compound.

Donning PPE: A Deliberate Approach

The order in which you put on your PPE is crucial to ensure complete protection and prevent cross-contamination.

Donning_PPE cluster_donning Donning PPE Sequence start Perform Hand Hygiene gown Put on Lab Coat/Gown start->gown 1 mask Put on Mask/Respirator (if required) gown->mask 2 goggles Put on Eye Protection mask->goggles 3 gloves Put on Gloves (extend to cover gown cuffs) goggles->gloves 4 end Begin Work gloves->end 5 Doffing_PPE cluster_doffing Doffing PPE Sequence start Remove Gloves gown Remove Lab Coat/Gown (turn inside out) start->gown 1 hand_hygiene1 Perform Hand Hygiene gown->hand_hygiene1 2 goggles Remove Eye Protection (handle by straps) hand_hygiene1->goggles 3 mask Remove Mask/Respirator (handle by straps) goggles->mask 4 hand_hygiene2 Perform Hand Hygiene mask->hand_hygiene2 5 end Safe to Exit hand_hygiene2->end 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.